PE 22-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H55N11O9 |
|---|---|
Poids moléculaire |
773.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H55N11O9/c1-18(2)12-24(31(51)43-23(34(54)55)10-7-11-39-35(37)38)42-28(49)16-41-30(50)25(13-20-15-40-22-9-6-5-8-21(20)22)44-32(52)26(17-47)45-33(53)29(19(3)4)46-27(48)14-36/h5-6,8-9,15,18-19,23-26,29,40,47H,7,10-14,16-17,36H2,1-4H3,(H,41,50)(H,42,49)(H,43,51)(H,44,52)(H,45,53)(H,46,48)(H,54,55)(H4,37,38,39)/t23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
CMNBQRXBBJQIOA-YIHYGEMESA-N |
Origine du produit |
United States |
Foundational & Exploratory
PE 22-28: A Deep Dive into its Mechanism of Action on TREK-1 Channels
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PE 22-28, a synthetic heptapeptide (B1575542) with the amino acid sequence Gly-Val-Ser-Trp-Gly-Leu-Arg, has emerged as a potent and selective inhibitor of the TWIK-related K+ (TREK-1) channel.[1][2] This channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating neuronal excitability. Its inhibition by this compound has been shown to produce rapid antidepressant-like effects and promote neurogenesis and synaptogenesis in preclinical models, making it a promising candidate for the development of novel therapeutics for mood disorders and neurodegenerative diseases.[3][4][5][6][7]
This technical guide provides a comprehensive overview of the mechanism of action of this compound on TREK-1 channels, detailing the experimental protocols used to elucidate its effects and presenting key quantitative data in a structured format.
Core Mechanism: Potent and Selective Inhibition of TREK-1 Channels
This compound is a truncated analog of spadin, an endogenous peptide derived from the maturation of the sortilin propeptide.[1][3][8] Extensive research has demonstrated that this compound exhibits significantly higher potency and stability compared to its parent compound.[3][4][5][6] The primary mechanism of action of this compound is the direct inhibition of TREK-1 channel activity.
Quantitative Analysis of TREK-1 Inhibition
The inhibitory potency of this compound on human TREK-1 (hTREK-1) channels has been quantified using electrophysiological techniques, specifically the patch-clamp method. These studies have consistently demonstrated a nanomolar affinity of this compound for TREK-1 channels.
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | 0.12 | hTREK-1/HEK | [3][4][5][6][7][9][10][11] |
| Spadin | 40 - 70.7 | hTREK-1/HEK, COS-7 | [3][4][5][6][7] |
Table 1: Inhibitory Potency of this compound and Spadin on TREK-1 Channels. This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the significantly higher potency of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the data and for the design of future studies.
Electrophysiological Recordings (Patch-Clamp)
The functional inhibition of TREK-1 channels by this compound was determined using the whole-cell patch-clamp technique on human embryonic kidney (HEK) cells stably expressing the human TREK-1 channel (hTREK-1/HEK).[3][4][5][6][7][12]
Experimental Workflow:
Caption: Workflow for Patch-Clamp Electrophysiology.
Methodological Details:
-
Pipette Solution (Intracellular): Typically contains (in mM): 155 KCl, 3 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.[2]
-
Bath Solution (Extracellular): Standard physiological saline solution.
-
TREK-1 Activation: Channels are activated by the application of 10 µM arachidonic acid.[4][6][9]
-
Voltage Protocol: A voltage ramp from -100 mV to +60 mV is applied to elicit both inward and outward currents.[6]
-
Data Analysis: The percentage of current inhibition at a specific voltage (e.g., 0 mV) is calculated at various concentrations of this compound to generate a dose-response curve and determine the IC50 value.[6]
Neurogenesis Assay
The effect of this compound on the proliferation of new neurons (neurogenesis) is commonly assessed by measuring the incorporation of the synthetic thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of dividing cells in the hippocampus.
Experimental Workflow:
Caption: Workflow for Neurogenesis Assay (BrdU).
Methodological Details:
-
Animal Model: Typically, adult mice are used.
-
Treatment Paradigm: A sub-chronic treatment of this compound (e.g., daily injections for 4 days) is administered.[3][4][5][6]
-
BrdU Administration: BrdU is injected intraperitoneally to label proliferating cells.
-
Immunohistochemistry: Brain sections containing the hippocampus are stained with an anti-BrdU antibody.
-
Quantification: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is counted using microscopy.
Synaptogenesis Assay
The effect of this compound on the formation of new synapses (synaptogenesis) is often evaluated by measuring the expression levels of synaptic proteins, such as postsynaptic density protein 95 (PSD-95).
Experimental Workflow:
Caption: Workflow for Synaptogenesis Assay (PSD-95).
Methodological Details:
-
Cell Culture: Primary cortical neurons from mice are cultured.[3][4][5][6]
-
Treatment: Neurons are treated with this compound (e.g., at a concentration of 0.1 µM).[4]
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific for PSD-95.
-
Quantification: The intensity of the PSD-95 band is measured and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Downstream Signaling Pathways
The inhibition of TREK-1 channels by this compound leads to neuronal depolarization, which in turn triggers a cascade of intracellular signaling events that are thought to underlie its pro-neurogenic and antidepressant effects. While the precise pathways are still under investigation, evidence points to the involvement of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways.[1][8]
Caption: Proposed Signaling Pathway of this compound.
Summary of Downstream Effects
The inhibition of TREK-1 by this compound results in a number of beneficial downstream effects that have been characterized in various experimental models.
| Effect | Experimental Model | Key Findings | Reference |
| Increased Neuronal Excitability | In vitro neuronal cultures | Leads to neuronal depolarization. | [1] |
| Enhanced Neurogenesis | Mouse hippocampus | Increased number of BrdU-positive cells after 4 days of treatment. | [3][4][5][6] |
| Promoted Synaptogenesis | Mouse cortical neurons | Increased expression of the synaptic protein PSD-95. | [3][4][5][6] |
| Antidepressant-like Effects | Mouse models of depression (Forced Swim Test, Novelty Suppressed Feeding) | Reduced immobility time and latency to feed. | [3][4][5][6] |
Table 2: Summary of the Downstream Effects of this compound. This table highlights the key physiological consequences of TREK-1 inhibition by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of TREK-1 potassium channels. Its mechanism of action, centered on the blockade of TREK-1 mediated potassium efflux, leads to increased neuronal excitability and the activation of downstream signaling pathways associated with neuroplasticity. The resulting enhancement of neurogenesis and synaptogenesis likely contributes to the rapid antidepressant-like effects observed in preclinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other TREK-1 inhibitors. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. edhat.com [edhat.com]
- 2. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 5. Introduction [frontiersin.org]
- 6. Spadin, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. shrinepeptides.com [shrinepeptides.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 12. researchgate.net [researchgate.net]
PE 22-28: A Technical Guide to its Mechanism of Action
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
PE 22-28 is a novel synthetic heptapeptide (B1575542) that has generated significant interest for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. A critical point of discussion, and occasional misconception, is its precise molecular mechanism. This technical guide clarifies that This compound is not a direct Brain-Derived Neurotrophic Factor (BDNF) mimetic or a TrkB agonist. Instead, robust scientific evidence establishes its primary function as a potent and selective antagonist of the TREK-1 (TWIK-related K+ channel 1) potassium channel . While this compound does induce neurotrophic effects, including the upregulation of BDNF, these are downstream consequences of its primary action on TREK-1 channels, rather than a result of direct interaction with the TrkB receptor.
Introduction: Deconstructing the Terminology
To understand the function of this compound, it is essential to first define the key terms at the center of the inquiry:
-
BDNF Mimetic: A compound designed to structurally and functionally imitate native Brain-Derived Neurotrophic Factor. Such a molecule would be expected to bind directly to the TrkB receptor at the same site as BDNF and elicit a similar conformational change to activate it.
-
TrkB Agonist: A broader category of molecules that bind to and activate the Tropomyosin receptor kinase B (TrkB). While a BDNF mimetic is a TrkB agonist, not all TrkB agonists are BDNF mimetics. They may bind to different sites on the receptor to induce its activation.
Initial reports from non-primary sources have occasionally miscategorized this compound as a BDNF mimetic. This guide will demonstrate, based on primary scientific literature, that its mechanism is distinct and centers on the modulation of neuronal ion channel activity.
The True Identity of this compound: A Spadin-Derived TREK-1 Inhibitor
This compound, also known as Mini-Spadin, is a synthetic 7-amino-acid peptide (sequence: GVSWGLR) developed as an optimized analog of Spadin.[1][2] Spadin itself is a naturally occurring peptide derived from the post-translational maturation of sortilin.[3][4] The development of this compound was aimed at improving the in-vivo stability and potency of its parent compound.[3]
The primary and direct molecular target of this compound is the TREK-1 potassium channel , a member of the two-pore domain potassium (K2P) channel family.[1][3][4] These channels are critical regulators of neuronal excitability; by allowing potassium ions to leak out of the cell, they help maintain the resting membrane potential and dampen neuronal firing. By blocking these channels, this compound reduces this potassium leak, leading to neuronal depolarization and increased excitability.[1][5]
Quantitative Data: Binding Affinity and Potency
The potency of this compound as a TREK-1 inhibitor has been quantified in rigorous electrophysiological studies. This data highlights its significant improvement over the parent compound, Spadin.
| Compound | Target | Assay Type | Potency (IC₅₀) | Source(s) |
| This compound | TREK-1 Channel | Patch-clamp on hTREK-1/HEK cells | 0.12 nM | [3][6][7][8][9] |
| Spadin | TREK-1 Channel | Patch-clamp on hTREK-1/HEK cells | 40-60 nM | [3][9] |
Table 1: Comparative Potency of this compound and Spadin as TREK-1 Inhibitors.
The nanomolar, and even sub-nanomolar, potency of this compound makes it one of the most powerful TREK-1 inhibitors identified to date. Studies have also confirmed its high selectivity for TREK-1 over other related K2P channels like TREK-2 and TRAAK.[3]
Signaling Pathways: From TREK-1 Inhibition to Neurotrophic Effects
The classification of this compound as a potential "BDNF mimetic" in some literature stems from its profound downstream effects on neuroplasticity and neurogenesis, which are hallmark functions of BDNF signaling. However, the pathway is indirect.
The inhibition of TREK-1 by this compound initiates a cascade of events that culminates in these neurotrophic outcomes.
Mechanism Description:
-
TREK-1 Inhibition: this compound directly binds to and blocks the TREK-1 potassium channel.[3]
-
Increased Neuronal Excitability: This blockade reduces potassium efflux, leading to membrane depolarization and an increased propensity for neurons to fire action potentials.[1][5]
-
Activation of Transcription Factors: The heightened neuronal activity is hypothesized to engage downstream signaling cascades, including the activation of transcription factors like CREB (cAMP response element-binding protein).[2]
-
Upregulation of BDNF: Activated CREB promotes the transcription of plasticity-related genes, most notably the gene for BDNF.[9] This leads to increased synthesis and release of endogenous BDNF.
-
Autocrine/Paracrine TrkB Activation: The newly synthesized BDNF is then released into the synapse where it can bind to and activate its cognate receptor, TrkB, in an autocrine or paracrine fashion.
-
Neurotrophic Outcomes: This activation of the canonical BDNF/TrkB signaling pathway ultimately leads to the observed increases in neurogenesis, synaptogenesis, and other measures of neuroplasticity.[3][9]
Therefore, while this compound treatment results in TrkB activation, it does so indirectly by increasing the local concentration of the receptor's natural ligand, BDNF.
Experimental Protocols
The definitive characterization of this compound as a TREK-1 inhibitor comes from specific and reproducible experimental methodologies.
Electrophysiology (Patch-Clamp) for TREK-1 Inhibition
This is the gold-standard method for measuring ion channel activity and the effect of inhibitors.
Objective: To measure the inhibitory effect of this compound on TREK-1 channel currents.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human TREK-1 channel (hTREK-1/HEK).
-
Recording Configuration: Whole-cell patch-clamp configuration is used to measure the electrical currents across the entire cell membrane.
-
Channel Activation: TREK-1 channels are activated using a chemical agonist, such as arachidonic acid (AA), or by mechanical stretch of the cell membrane.
-
Peptide Application: A baseline TREK-1 current is established. This compound is then applied to the cell bath at various concentrations.
-
Data Analysis: The reduction in the amplitude of the TREK-1 current in the presence of this compound is measured. A dose-response curve is generated by plotting the percentage of inhibition against the peptide concentration, from which the IC₅₀ value is calculated.
In Vivo Behavioral Models of Depression
These experiments are used to assess the functional, antidepressant-like effects of the compound in a whole-organism context.
Objective: To determine if this compound has antidepressant effects in animal models.
Methodologies:
-
Forced Swim Test (FST):
-
Animal Model: Mice.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured over a set period.
-
Treatment: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) prior to the test.
-
Endpoint: A significant reduction in immobility time in the this compound treated group compared to control is interpreted as an antidepressant-like effect.[3]
-
-
Novelty Suppressed Feeding (NSF) Test:
-
Animal Model: Mice, typically after a period of food deprivation.
-
Procedure: Mice are placed in a novel, brightly lit arena (an anxiogenic environment) with a food pellet in the center. The latency to begin eating is measured.
-
Treatment: Chronic or sub-chronic treatment with this compound is administered in the days leading up to the test.
-
Endpoint: Antidepressant and anxiolytic compounds reduce the latency to eat in this conflict test. A significantly shorter latency in the this compound group indicates an antidepressant effect.[3]
-
Conclusion: A Precise Pharmacological Profile
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. edhat.com [edhat.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluvida.com [bluvida.com]
- 5. peptides.gg [peptides.gg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. mybiosource.com [mybiosource.com]
- 9. peptidedosages.com [peptidedosages.com]
The Neuro-Potentiator PE 22-28: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28, also known as Mini-Spadin, is a synthetic seven-amino-acid peptide analog of Spadin. It has emerged as a molecule of significant interest in neuropsychiatric and cognitive research. Developed to improve upon the parent compound's stability and duration of action, this compound is a potent and selective inhibitor of the TWIK-related K+ channel 1 (TREK-1).[1][2][3] Inhibition of this channel enhances neuronal excitability, leading to rapid antidepressant-like effects and pro-cognitive outcomes in preclinical models.[2][4] This technical guide provides an in-depth overview of the available pharmacokinetic and bioavailability data for this compound, details the experimental protocols used in its evaluation, and visualizes its core mechanism of action.
Pharmacokinetic and Pharmacodynamic Profile
This compound was specifically engineered to enhance in vivo stability and extend its duration of action compared to its parent peptide, Spadin.[1][2][3] Current data, primarily from preclinical rodent models, indicates poor oral bioavailability, necessitating parenteral (subcutaneous or intraperitoneal) or potentially intranasal administration for systemic effects.[1]
Quantitative Data Summary
While traditional pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in publicly available literature, pharmacodynamic data provides strong evidence of the peptide's enhanced stability and prolonged activity in vivo.
| Parameter | Value | Units | Model System | Administration Route | Source |
| TREK-1 Inhibition (IC50) | 0.12 | nM | hTREK-1/HEK cells | In vitro | [2][3][5][6] |
| Action Duration | Up to 23 | Hours | Mice | Intraperitoneal (i.p.) | [2][7] |
| Half-Time of Effect (G/A-PE 22-28 analog) | ~14 | Hours | Mice | i.p. (3.2 µg/kg) | [6][8] |
| Half-Time of Effect (G/A-PE 22-28 analog) | ~21 | Hours | Mice | i.p. (32 µg/kg) | [6][8] |
| Half-Time of Effect (Biotinylated-G/A-PE 22-28) | ~17 | Hours | Mice | i.p. (4.0 µg/kg) | [6][8] |
| Half-Time of Effect (Biotinylated-G/A-PE 22-28) | ~23 | Hours | Mice | i.p. (40 µg/kg) | [6][8] |
Note: "Half-Time of Effect" refers to the time at which the antidepressant-like effect, measured by the Forced Swimming Test, reduces by 50%. This serves as a pharmacodynamic surrogate for bioavailability and duration of action.
Mechanism of Action: TREK-1 Inhibition
This compound exerts its effects through the selective blockade of the TREK-1 potassium channel. In neurons, these channels contribute to the resting membrane potential. By inhibiting TREK-1, this compound reduces potassium efflux, leading to neuronal depolarization. This increased excitability enhances neurotransmission in brain regions critical for mood and cognition, and stimulates downstream pathways that promote neurogenesis and synaptic plasticity.[1][4][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro TREK-1 Inhibition Assay (Patch-Clamp)
-
Objective: To determine the potency (IC50) of this compound in blocking the human TREK-1 channel.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human TREK-1 channel (hTREK-1/HEK).[2]
-
Methodology:
-
Cell Preparation: hTREK-1/HEK cells are cultured under standard conditions.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure ionic currents through the TREK-1 channels.
-
Experimental Conditions: A range of concentrations of this compound is applied to the cells.
-
Data Analysis: The percentage of TREK-1 current inhibition is measured at each concentration of the peptide. The data are then fitted to a dose-response curve to calculate the IC50 value, which represents the concentration at which 50% of the channel activity is inhibited.[2][7]
-
In Vivo Antidepressant-Like Effect & Duration (Forced Swimming Test)
-
Objective: To assess the antidepressant-like properties and the duration of action of this compound in an animal model.
-
Animal Model: Male mice (e.g., Kunming species, 22-28g).[10]
-
Methodology:
-
Acclimation: Animals are acclimated to the housing conditions for a set period.
-
Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of either saline (control), this compound, or its analogs at specified doses (e.g., 3.0 - 40 µg/kg).[2][6][8]
-
Behavioral Testing: At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), individual mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test). A significant reduction in immobility time is indicative of an antidepressant-like effect.[2][6][8]
-
Data Analysis: The immobility times for the peptide-treated groups are compared to the saline control group. To determine the half-time of effect, the effect at 1 hour is considered 100%, and subsequent time points are normalized to this value to calculate the time at which the effect diminishes by half.[6][8]
-
In Vivo Neurogenesis and Anxiolytic Effects (Novelty Suppressed Feeding Test)
-
Objective: To evaluate the effect of sub-chronic this compound administration on anxiety-like behavior and to predict effects on neurogenesis.
-
Animal Model: Male mice.
-
Methodology:
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test.
-
Drug Administration: A sub-chronic treatment regimen is administered (e.g., daily i.p. injections of this compound at 3.0 µg/kg for 4 consecutive days).[2][7]
-
Behavioral Arena: The test is conducted in a novel, brightly lit open field (an anxiogenic environment) with a single food pellet placed in the center.
-
Measurement: The latency for the mouse to begin eating the food pellet is recorded. A shorter latency suggests a reduction in anxiety-like behavior.[2] This test is also considered predictive of neurogenic activity.[2]
-
Bioavailability and Stability Considerations
The development of this compound from its parent compound, Spadin, was a direct result of studying Spadin's degradation in blood.[2][3] this compound was designed with structural modifications to enhance its resistance to enzymatic degradation by peptidases.[1][11] This improved stability is the primary reason for its significantly longer in vivo duration of action (up to 23 hours) compared to Spadin (around 7 hours).[2][7] While having poor oral bioavailability, its stability when administered parenterally ensures sustained exposure and prolonged target engagement at the TREK-1 channel, leading to its robust and lasting therapeutic effects in preclinical models. Further research into alternative delivery systems, such as intranasal administration, may provide a non-invasive route that bypasses first-pass metabolism and potentially delivers the peptide more directly to the central nervous system.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction [frontiersin.org]
- 4. peptidedosages.com [peptidedosages.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. corepeptides.com [corepeptides.com]
- 10. dovepress.com [dovepress.com]
- 11. heraldonline.co.zw [heraldonline.co.zw]
Preclinical Safety and Toxicology Profile of PE 22-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PE 22-28 is a synthetic heptapeptide (B1575542) analog of the naturally occurring peptide, spadin (B612297). It has garnered significant interest for its potential therapeutic applications, primarily as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, based on available scientific literature. The document details its mechanism of action as a potent and selective antagonist of the TWIK-related potassium channel-1 (TREK-1). Preclinical evidence suggests a favorable safety profile, characterized by good tolerability and a lack of significant adverse effects on major organ systems, including the cardiovascular system. This guide summarizes the available, albeit limited, quantitative safety data, outlines the experimental methodologies employed in its preclinical evaluation, and presents key signaling pathways and experimental workflows through detailed diagrams.
Introduction
This compound is a seven-amino-acid peptide derived from spadin, a naturally occurring peptide fragment of the sortilin propeptide. It was designed to improve upon the stability and bioavailability of its parent compound while retaining and enhancing its biological activity. The primary mechanism of action of this compound is the selective inhibition of the TREK-1 potassium channel, a key regulator of neuronal excitability implicated in the pathophysiology of depression and other neurological disorders. By blocking TREK-1, this compound is proposed to enhance neurogenesis and synaptogenesis, offering a novel and potentially faster-acting therapeutic approach compared to traditional antidepressants. Given its therapeutic potential, a thorough understanding of its preclinical safety and toxicology is paramount for its continued development.
Mechanism of Action
This compound exerts its effects by acting as a potent and selective antagonist of the TREK-1 potassium channel. TREK-1 is a two-pore domain potassium (K2P) channel that contributes to the resting membrane potential of neurons. By inhibiting TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This increased excitability is thought to trigger downstream signaling cascades that promote neuroplasticity.
dot
Caption: Mechanism of Action of this compound.
Preclinical Safety and Toxicology Profile
Based on available preclinical data, this compound is reported to have a favorable safety profile. Studies in animal models indicate good tolerability with no significant systemic toxicity observed during short-course dosing.
Acute and Repeat-Dose Toxicity
While specific quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) from formal, guideline-compliant toxicology studies are not publicly available in the reviewed literature, descriptive reports consistently suggest low toxicity. Preclinical studies have reported mild and transient side effects, which include:
-
Injection site reactions (mild erythema or swelling)[1]
-
Transient decrease in energy levels[2]
-
Gastrointestinal discomfort[2]
These effects were noted as being manageable with adjustments to research protocols.[2]
Safety Pharmacology
Safety pharmacology studies are crucial for identifying potential adverse effects on major physiological systems.
A critical aspect of drug safety is the assessment of cardiovascular effects, particularly the potential for QT interval prolongation, which can lead to life-threatening arrhythmias. This is often evaluated by testing for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Preclinical studies have demonstrated that this compound shows high selectivity for the TREK-1 channel and does not affect hERG channels, even at high concentrations.[3] This lack of hERG channel activity suggests a low risk of cardiac-related adverse events.[3] Furthermore, preclinical data indicate no impact on heart rate or blood pressure.[3]
As this compound's primary target is within the CNS, its effects on this system are of particular interest. Efficacy studies in mouse models of depression have been conducted, but these do not constitute formal safety assessments.[4] It is noted that over-dosing or overly frequent dosing in animal models could potentially lead to unwanted sedation, blunted motivation, or irritability.[5]
No adverse effects on the respiratory system have been reported in the available literature. Preclinical studies also indicate no impact on glucose regulation or pain perception.[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no publicly available data from studies assessing the genotoxic, carcinogenic, or reproductive and developmental toxicity potential of this compound.
Summary of Quantitative Toxicology Data
A significant limitation of the currently available public data is the absence of detailed quantitative results from formal toxicology studies. The table below is provided as a template for when such data becomes available.
| Study Type | Species | Route of Administration | Dose Levels | Key Findings (e.g., LD50, NOAEL) | Reference |
| Acute Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Repeat-Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Safety Pharmacology | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Genotoxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Carcinogenicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Reproductive Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed protocols for formal toxicology studies of this compound are not available in the public domain. However, based on standard practices for preclinical peptide therapeutic evaluation and information from efficacy studies, the following outlines the likely methodologies.
General Toxicology Study Design (Hypothetical Workflow)
A typical preclinical toxicology program for a peptide like this compound would follow established regulatory guidelines (e.g., OECD, ICH).
dot
Caption: Hypothetical Preclinical Toxicology Workflow.
Animal Models
Preclinical studies for this compound have primarily utilized rodent models, specifically mice, for efficacy and initial tolerability assessments.[4] For formal toxicology studies, it is standard to use both a rodent (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., beagle dog).
Administration and Dosing
In preclinical efficacy studies, this compound has been administered via intraperitoneal (i.p.) or subcutaneous injections.[5] Dosing in these studies has typically been in the microgram per kilogram (µg/kg) range.[5] For toxicology studies, dose levels would be escalated to determine a Maximum Tolerated Dose (MTD) and to establish a NOAEL.
In Vitro hERG Assay Protocol (General)
To assess the potential for cardiac QT prolongation, an in vitro hERG assay is a standard component of safety pharmacology.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Patch-clamp electrophysiology to measure the hERG potassium current.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
A range of this compound concentrations are applied to the cells.
-
The hERG channel current is recorded at each concentration.
-
The concentration-response relationship is determined to calculate an IC50 value (the concentration at which 50% of the current is inhibited).
-
-
Published Finding for this compound: A study demonstrated that spadin analogs, including this compound, at a concentration of 10 μM did not modify the current generated by hERG channels, indicating a low risk of this specific off-target effect.
Conclusion
The available preclinical data for this compound, a potent and selective TREK-1 channel inhibitor, suggests a promising safety and toxicology profile. It is reported to be well-tolerated in animal models with no significant systemic toxicity or adverse cardiovascular effects, notably a lack of hERG channel inhibition. However, the publicly accessible information is largely qualitative. For a complete and robust assessment of its safety, comprehensive quantitative data from formal, guideline-compliant toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity studies, are required. This technical guide serves as a summary of the current state of knowledge and a framework for the continued safety evaluation of this promising therapeutic candidate.
References
- 1. swolverine.com [swolverine.com]
- 2. Repeat Dose Toxicity and Toxicokinetic Study | Frederick National Laboratory [frederick.cancer.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. 28‐Day repeated‐dose oral toxicity study [bio-protocol.org]
In Vitro Neurogenesis and the TREK-1 Antagonist PE 22-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of the synthetic peptide PE 22-28 on neurogenesis. This compound, a shortened analog of spadin, has emerged as a potent and selective antagonist of the TWIK-related potassium channel (TREK-1).[1][2] Inhibition of this channel is a promising strategy in the field of neuroregeneration and antidepressant research, with this compound demonstrating significant potential in preclinical studies.[1][2][3] This document compiles available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to facilitate further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and related studies on this compound, providing a basis for comparison and experimental design.
Table 1: TREK-1 Channel Inhibition
| Compound | Target | Cell Line | Assay | IC₅₀ | Reference(s) |
| This compound | hTREK-1 | hTREK-1/HEK | Patch-clamp | 0.12 nM | [1][2][4][5] |
| Spadin (parent peptide) | hTREK-1 | hTREK-1/HEK | Patch-clamp | 40-60 nM | [1][2][4] |
Table 2: In Vitro Effects on Synaptogenesis and Neurogenesis Markers
| Marker | Cell Type | Treatment | Effect | Reference(s) |
| PSD-95 (Postsynaptic density protein 95) | Mouse Cortical Neurons | 0.1 µM this compound | Increased mRNA and protein expression | [1][2][3] |
| Synapsin | Not specified | This compound | Enhanced mRNA and protein expression | [6][7][8] |
| BDNF (Brain-Derived Neurotrophic Factor) | Hippocampal cells (in vivo) | This compound | Rapid increase in mRNA and protein levels | [6][7][8][9] |
| BrdU-positive cells (in vivo) | Mouse Hippocampus | 4 µg/kg/day this compound for 4 days | ~Doubling of BrdU-positive cells | [1][6][7][9] |
| CREB (cAMP response element-binding protein) | Not specified | This compound | Implied activation/influence | [6][7][10] |
Note: Some data are from in vivo studies but are included due to their direct relevance to the neurogenic and synaptogenic effects of this compound.
Signaling Pathways
This compound exerts its pro-neurogenic effects primarily through the blockade of the TREK-1 potassium channel. This initial action triggers a downstream signaling cascade that promotes neuronal survival, differentiation, and synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. High-intensity training on CREB activation for improving brain health: a narrative review of possible molecular talks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Embryonic Mouse Neural Stem Cell Culture Using the Neurosphere Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Unlocking the Antidepressant Potential of PE 22-28: A Technical Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide PE 22-28, a shortened and more stable analog of spadin, has emerged as a promising candidate for rapid-acting antidepressant therapies.[1] Its primary mechanism of action involves the potent inhibition of the TWIK-related potassium channel-1 (TREK-1), a key regulator of neuronal excitability.[1][2] This guide provides an in-depth overview of the animal models and experimental protocols used to investigate the antidepressant effects of this compound, presenting quantitative data and outlining the underlying signaling pathways.
Core Mechanism of Action: TREK-1 Inhibition and Neuroplasticity
This compound exerts its antidepressant effects by binding to and inhibiting the TREK-1 potassium channel with high affinity (IC50 of approximately 0.12 nM).[1][3] This inhibition leads to neuronal depolarization, enhancing neuronal excitability.[2] This primary action triggers a cascade of downstream signaling events that are believed to underpin its rapid antidepressant effects, primarily through the promotion of neurogenesis and synaptogenesis.[1][2][4][5] Key molecular players in this pathway include Brain-Derived Neurotrophic Factor (BDNF), its receptor Tropomyosin receptor kinase B (TrkB), and the transcription factor cAMP response element-binding protein (CREB).[2][4][5]
Signaling Pathway of this compound's Antidepressant Action
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Animal Models for Evaluating Antidepressant Efficacy
Several established rodent models of depression are employed to assess the antidepressant-like properties of this compound. These models induce behavioral despair, anhedonia, and other depression-related phenotypes that can be reversed by effective antidepressant treatments.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy by inducing a state of behavioral despair.[6][7]
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corepeptides.com [corepeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Spadin and its High-Affinity Analog PE 22-28: Potent Modulators of the TREK-1 Channel
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive literature review of the endogenous peptide spadin (B612297) and its rationally designed analog, PE 22-28. Both molecules have garnered significant interest for their potent and selective inhibition of the TWIK-related K+ channel-1 (TREK-1), a key ion channel implicated in the pathophysiology of depression and other neurological disorders. This document synthesizes the core findings, presents quantitative data in a comparative format, details key experimental methodologies, and visualizes the underlying molecular pathways and developmental logic.
Introduction: The TREK-1 Channel as a Novel Antidepressant Target
Depression is a prevalent and debilitating psychiatric illness, and a significant portion of patients exhibit resistance to conventional treatments, which primarily target monoaminergic systems.[1] This has spurred research into novel therapeutic targets. The two-pore domain potassium channel TREK-1 (K2P2.1) has emerged as a highly promising candidate.[1][2] TREK-1 channels contribute to the resting membrane potential of neurons; their activation leads to potassium efflux, hyperpolarization, and decreased neuronal excitability.[2] Genetic deletion of the TREK-1 gene in mice results in a depression-resistant phenotype, mimicking the effects of chronic antidepressant treatments.[1] This discovery positioned TREK-1 antagonists as a new class of potential fast-acting antidepressants.
Spadin, a 17-amino acid peptide derived from the maturation of the sortilin receptor, was identified as the first natural endogenous inhibitor of the TREK-1 channel.[1][3] Subsequent research focused on improving its pharmacological properties, leading to the development of this compound, a shortened 7-amino acid analog with dramatically increased affinity, stability, and in vivo duration of action.[4][5][6]
Mechanism of Action: Inhibition of TREK-1 and Downstream Signaling
The primary mechanism of action for both spadin and this compound is the direct inhibition of the TREK-1 potassium channel.[5][7] Spadin has been shown to bind specifically to TREK-1 with a notable affinity.[8] By blocking the channel, these peptides reduce the outward flow of potassium ions, leading to membrane depolarization and increased neuronal excitability.[4][9] This fundamental action triggers a cascade of downstream signaling events associated with neuroplasticity and antidepressant effects.
Key downstream effects include the activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity, and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][2][9] This signaling cascade promotes both neurogenesis (the birth of new neurons) and synaptogenesis (the formation of new synapses), particularly in the hippocampus, a brain region critical for mood regulation and cognition.[3][5][9] The rapid induction of these processes, within just four days of treatment, distinguishes these peptides from traditional SSRIs, which require several weeks to elicit similar changes.[2][5]
Quantitative Pharmacological Data
The development of this compound from spadin resulted in a significant improvement in potency and efficacy. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency Against TREK-1 Channel
| Compound | Assay System | IC50 (Concentration for 50% Inhibition) | Selectivity | Reference(s) |
| Spadin | hTREK-1/HEK cells | ~40 - 70 nM | No effect on TREK-2, TRAAK, TASK, TRESK | [5][8][10] |
| This compound | hTREK-1/HEK cells | 0.12 nM | No effect on TREK-2, TRAAK, TRESK, TASK-1 | [5][11][12][13] |
Table 2: Efficacy in Preclinical Models of Depression
| Test | Species | Compound | Dose & Route | Treatment Duration | Key Finding | Reference(s) |
| Forced Swim Test | Mouse | Spadin | 10⁻⁶ M (i.v.) | 4 days (subchronic) | 43.2% reduction in immobility time | [8][14] |
| Forced Swim Test | Mouse | This compound | 3.0 µg/kg (i.p.) | 4 days (subchronic) | Significant reduction in immobility (more efficient than spadin) | [5][15] |
| Novelty Suppressed Feeding | Mouse | Spadin | 100 µg/kg (i.p.) | 4 days (subchronic) | Significant reduction in latency to feed (129.2 ± 15.28 s vs 226.1 ± 34.97 s for control) | [5][15] |
| Novelty Suppressed Feeding | Mouse | This compound | 3.0 µg/kg (i.p.) | 4 days (subchronic) | Significant reduction in latency to feed (153.2 ± 5.41 s vs 226.1 ± 34.97 s for control) | [5][15] |
| Learned Helplessness | Mouse | Spadin | 10⁻⁶ M (i.v.) | Acute | 25.4% reduction in escape latencies | [8] |
Table 3: Neurogenic and Synaptogenic Effects
| Assay | Species | Compound | Treatment | Key Finding | Reference(s) |
| Neurogenesis (BrdU) | Mouse | Spadin | 4 days | Increased number of BrdU-positive cells in the hippocampus | [2] |
| Neurogenesis (BrdU) | Mouse | This compound | 4 days | Increased hippocampal neurogenesis | [5][12] |
| Synaptogenesis (PSD-95) | Mouse | This compound | 4 days | Increased levels of postsynaptic density protein 95 (PSD-95) | [5][16] |
From Spadin to this compound: A Developmental Workflow
The creation of this compound was a result of systematic analysis and optimization of the original spadin peptide. Researchers identified that spadin had a relatively short in vivo half-life, with its antidepressant activity disappearing after 7 hours.[5][6] By studying its degradation products in blood serum, a stable and highly active core fragment was identified, leading to the synthesis of the 7-amino acid peptide this compound. This new analog not only showed a 300-fold increase in affinity for TREK-1 but also a significantly prolonged duration of action, lasting up to 23 hours.[6][15]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on spadin and this compound.
Whole-Cell Patch-Clamp for TREK-1 Inhibition
This technique is used to measure the ion flow through TREK-1 channels in single cells and to quantify the inhibitory effect of compounds like spadin and this compound.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human TREK-1 channel.[5][7] Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Protocol:
-
Cells are clamped at a holding potential (e.g., -80 mV).[10][17]
-
TREK-1 channels are activated using an agonist, typically arachidonic acid (AA) at ~10 µM.[10][17]
-
Voltage ramps (e.g., from -100 mV to +50 mV) are applied to generate current-voltage (I-V) curves, and the resulting outward potassium current is measured.[10][17]
-
The test compound (spadin or this compound) is applied to the bath at various concentrations.
-
The reduction in the AA-activated current is measured at a specific voltage (e.g., 0 mV).
-
Data are used to construct a dose-response curve and calculate the IC50 value.
-
Mouse Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant efficacy. It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and that antidepressants increase the latency to immobility.[1][4]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (e.g., 24-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[4][13]
-
Protocol:
-
Mice receive the drug administration (e.g., i.p. or i.v. injection of spadin, this compound, or saline) at a predetermined time before the test (e.g., 30 minutes for acute, or daily for subchronic studies).[5][7]
-
Each mouse is individually placed into the water tank.
-
The session is recorded for a set duration, typically 6 minutes.[18]
-
Behavior is scored during the final 4 minutes of the test. An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
The total time spent immobile is recorded. A significant decrease in immobility time compared to the saline-treated control group is indicative of an antidepressant-like effect.[18]
-
After the test, mice are removed, dried, and returned to a warm, dry environment.[13]
-
Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiety- and depression-like behavior by creating a conflict between the drive to eat and the fear of a novel, brightly lit environment. It is particularly sensitive to chronic antidepressant treatment.[11][19]
-
Apparatus: A novel, open-field arena (e.g., 50x50 cm) is used. The center of the arena is brightly lit.[11]
-
Protocol:
-
Mice are food-deprived for 16-24 hours prior to the test, with water available ad libitum.[8][11]
-
A single pellet of familiar food is placed in the center of the illuminated arena.
-
The mouse is placed in a corner of the arena, and a timer is started.
-
The primary measure is the "latency to feed," defined as the time it takes for the mouse to approach and take a bite of the food pellet. The test is typically run for a maximum of 10 minutes.[8]
-
A longer latency to feed is interpreted as higher anxiety or depression-like behavior. Antidepressants are expected to decrease this latency.[11]
-
Immediately following the test, the amount of food consumed in the home cage can be measured to control for effects on appetite.[11]
-
Conclusion and Future Directions
Spadin and its analog this compound represent a novel and promising class of antidepressant candidates acting through the direct inhibition of the TREK-1 potassium channel. The rational design of this compound has successfully addressed the pharmacokinetic limitations of the parent peptide, yielding a compound with sub-nanomolar potency and an extended duration of action. Preclinical data robustly demonstrate that these peptides elicit rapid antidepressant-like effects, accompanied by increases in hippocampal neurogenesis and synaptogenesis.
For drug development professionals, the high potency, novel mechanism, and rapid onset of action make this compound a compelling lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery routes for potential clinical trials.
-
Safety and Toxicology: Comprehensive safety pharmacology studies are necessary to ensure the absence of off-target effects, particularly given the role of other potassium channels in cardiac function.[10]
-
Clinical Translation: Investigating the efficacy of this compound in human subjects represents the ultimate next step to validate this therapeutic approach for the treatment of major depressive disorder.
The continued exploration of TREK-1 inhibitors like this compound holds significant potential to deliver a new generation of faster, more effective treatments for patients suffering from depression.
References
- 1. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Spadin, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 11. samuelslab.com [samuelslab.com]
- 12. In vivo Neurogenesis [en.bio-protocol.org]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. peptidedosages.com [peptidedosages.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to the Cellular Pathways Modulated by PE 22-28
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
PE 22-28 is a synthetic heptapeptide (B1575542) that has garnered significant interest for its potent neurogenic and antidepressant-like effects observed in preclinical studies. Primarily characterized as a highly potent and selective inhibitor of the TWIK-related K+ channel 1 (TREK-1), this compound represents a promising molecular tool for investigating mood regulation, neurogenesis, and neuroprotection. Its mechanism centers on the blockade of TREK-1, which leads to increased neuronal excitability and the activation of downstream signaling cascades pivotal for synaptic plasticity and cell survival. This document provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and functional outcomes. While the predominant body of scientific literature identifies this compound as a TREK-1 inhibitor derived from the peptide Spadin, it is noteworthy that some commercial and clinical sources describe it as a Brain-Derived Neurotrophic Factor (BDNF) mimetic acting on TrkB receptors. This guide will focus on the most robustly documented mechanism—TREK-1 inhibition—while also presenting the alternative proposed pathway.
Core Cellular Pathway: TREK-1 Inhibition
This compound is most consistently identified as a shortened, more stable analog of Spadin, a naturally occurring peptide that antagonizes the TREK-1 channel.[1][2][3] The TREK-1 channel is a two-pore domain potassium (K2P) channel that contributes to "leak" potassium currents, helping to maintain the resting membrane potential of neurons and dampen their excitability.[4] By inhibiting this channel, this compound effectively reduces the outward flow of potassium ions, leading to neuronal membrane depolarization.[1][5] This state of enhanced excitability is hypothesized to be the primary trigger for its antidepressant and neurogenic effects.[4][5]
The inhibition of TREK-1 by this compound initiates a cascade of downstream events:
-
Enhanced Neuronal Excitability: Direct blockade of TREK-1 leads to depolarization, making neurons more likely to fire action potentials in response to excitatory stimuli.[4][5]
-
Serotonergic System Modulation: The peptide promotes serotonin (B10506) system function, potentially by increasing serotonin release from raphe nuclei neurons and enhancing signaling in key brain regions like the hippocampus and prefrontal cortex.[5][6]
-
Activation of Neurotrophic Pathways: Increased neuronal activity is a known trigger for the expression of neurotrophic factors. This compound administration has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate the cAMP response element-binding protein (CREB), a critical transcription factor for neuronal plasticity and long-term memory formation.[4][5][7]
-
Promotion of Neurogenesis and Synaptogenesis: The activation of the BDNF/CREB axis culminates in the formation of new neurons (neurogenesis) and synapses (synaptogenesis).[2][3][4] Studies report that this compound can induce neurogenesis within just four days of treatment and increase the expression of synaptic proteins like PSD-95.[2][3][4]
References
- 1. corepeptides.com [corepeptides.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 5. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 6. PE-22-28 Peptide: Multifaceted Potential & Benefits | Nūūtro [nuutro.co.uk]
- 7. peptidesciences.com [peptidesciences.com]
The Neuropeptide PE 22-28: A Potent Modulator of Synaptogenesis in Hippocampal Neurons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The synthetic heptapeptide (B1575542) PE 22-28 has emerged as a significant subject of interest within the neuroscience community, primarily for its potential therapeutic applications in mood disorders and neurodegenerative diseases. A derivative of spadin, this compound is a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][2][3] This inhibition leads to enhanced neuronal excitability and has been demonstrated to promote synaptogenesis in cortical neurons. This guide provides a comprehensive overview of the effects of this compound on synaptogenesis, with a particular focus on hippocampal neurons, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Introduction
Synaptogenesis, the formation of synapses between neurons, is a fundamental process in the development and plasticity of the central nervous system. Dysregulation of synaptogenesis is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression and Alzheimer's disease. The discovery of molecules that can positively modulate this process is therefore of high therapeutic interest.
This compound, a shortened analog of the endogenous peptide spadin, has shown significant promise in this area.[1][2] While some reports suggest it may act as a BDNF mimetic and a selective TrkB agonist, the predominant body of primary research points to its function as a highly potent TREK-1 channel inhibitor.[1][4][5] Inhibition of TREK-1 channels by this compound leads to neuronal depolarization, increased neuronal excitability, and the activation of downstream signaling pathways that promote synaptic plasticity and formation.[1][3]
Quantitative Data on Synaptogenesis
The primary evidence for the pro-synaptogenic effects of this compound comes from in vitro studies on mouse cortical neurons. The key marker used to quantify synaptogenesis in these studies is the Post-Synaptic Density protein 95 (PSD-95), a critical scaffolding protein in the postsynaptic density of excitatory synapses.
| Treatment | Concentration | Time Points | Key Finding | Reference |
| This compound | 0.1 µM | 5h, 12h, 24h, 36h | Time-dependent increase in PSD-95 protein expression, approximately doubling at 36h compared to 5h. | Djillani et al., 2017[1] |
| G/A-PE 22-28 (analog) | 0.1 µM | 5h, 12h, 24h, 36h | Similar time-dependent increase in PSD-95 expression. | Djillani et al., 2017[1] |
| Biotinylated-G/A-PE 22-28 (analog) | 0.1 µM | 5h, 12h, 24h, 36h | Consistent time-dependent increase in PSD-95 expression. | Djillani et al., 2017[1] |
Signaling Pathways
The principal mechanism of action for this compound is the inhibition of the TREK-1 potassium channel. This action initiates a cascade of events leading to enhanced synaptogenesis.
TREK-1 Inhibition Pathway
Caption: this compound inhibits the TREK-1 channel, leading to synaptogenesis.
While some sources describe this compound as a BDNF mimetic that activates the TrkB receptor, the primary literature more strongly supports the TREK-1 inhibition pathway. Activation of TrkB by BDNF is known to initiate the PI3K/Akt, MAPK/ERK, and PLCγ pathways, all of which contribute to synaptic plasticity.[6] It is plausible that the downstream effects of TREK-1 inhibition converge on these pathways, potentially through increased BDNF expression.[7][8]
Hypothetical BDNF/TrkB Pathway
Caption: Hypothetical BDNF mimetic action of this compound via TrkB signaling.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for assessing the effect of this compound on synaptogenesis.
In Vitro Synaptogenesis Assay in Mouse Cortical Neurons
This protocol details the methodology used to assess the effect of this compound on the expression of the synaptic marker PSD-95 in primary cortical neuron cultures.
Caption: Experimental workflow for in vitro synaptogenesis assay.
Detailed Steps:
-
Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 16-18 mouse embryos.
-
Plate neurons at a suitable density on poly-L-lysine coated plates.
-
Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the desired day in vitro (DIV), treat the neuronal cultures with a final concentration of 0.1 µM this compound.
-
Include a vehicle control group treated with the same volume of solvent.
-
Incubate the neurons for different time periods (e.g., 5, 12, 24, and 36 hours).
-
-
Protein Extraction and Quantification:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in Laemmli sample buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PSD-95 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the intensity of the PSD-95 bands using densitometry software (e.g., ImageJ).
-
Normalize the PSD-95 signal to the corresponding housekeeping protein signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
TREK-1 Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol outlines the method to confirm the inhibitory activity of this compound on TREK-1 channels, its primary mechanism of action.
Detailed Steps:
-
Cell Line:
-
Use a cell line stably expressing human TREK-1 channels (e.g., hTREK-1/HEK cells).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from these cells.
-
Use a ramp protocol (e.g., from -100 mV to +60 mV) to elicit TREK-1 currents.
-
First, activate the TREK-1 channels using an agonist such as arachidonic acid (e.g., 10 µM).
-
-
This compound Application:
-
Apply varying concentrations of this compound to the cells and record the resulting inhibition of the TREK-1 current.
-
Construct a dose-response curve to determine the IC50 value of this compound for TREK-1 inhibition.
-
Discussion and Future Directions
The available data strongly indicate that this compound is a potent inducer of synaptogenesis in vitro, primarily through the inhibition of the TREK-1 potassium channel.[1] The approximate doubling of PSD-95 expression after 36 hours of treatment highlights its potential as a therapeutic agent for disorders characterized by synaptic deficits.
Future research should focus on several key areas:
-
In Vivo Studies: While in vitro data are promising, in vivo studies are crucial to confirm the pro-synaptogenic effects of this compound in relevant animal models of neurological and psychiatric disorders.
-
Hippocampal Neuron Specificity: The initial studies were conducted on cortical neurons. Further investigation is needed to specifically quantify the effects of this compound on synaptogenesis in hippocampal neurons, which are critically involved in learning, memory, and the pathophysiology of depression.
-
Mechanism of Action: Further elucidation of the downstream signaling pathways activated by TREK-1 inhibition is necessary. Investigating the potential interplay with the BDNF/TrkB pathway will be critical to fully understand the mechanisms underlying the synaptogenic effects of this compound.
-
Functional Consequences: It is important to determine whether the observed increase in synaptic markers translates into functional changes, such as enhanced synaptic transmission and plasticity (e.g., long-term potentiation).
Conclusion
This compound is a promising peptide with demonstrated pro-synaptogenic properties in vitro. Its potent inhibition of the TREK-1 channel presents a novel therapeutic strategy for promoting synaptic health. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the therapeutic potential of this exciting molecule.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 4. peptidedosages.com [peptidedosages.com]
- 5. Presynaptic Remodeling Contributes to Activity-Dependent Synaptogenesis | Journal of Neuroscience [jneurosci.org]
- 6. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 7. bluvida.com [bluvida.com]
- 8. peptidesciences.com [peptidesciences.com]
The Genesis of PE 22-28: A Technical Guide to its Origin from Sortilin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular origins of the synthetic peptide PE 22-28, tracing its lineage from the post-translational processing of the sortilin protein. This document provides a comprehensive overview of the enzymatic cleavage, the resulting bioactive fragments, and the subsequent development of this compound as a potent modulator of the TREK-1 potassium channel. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to facilitate a thorough understanding for researchers and professionals in drug development.
From Prosortilin to a Bioactive Propeptide: The Initial Cleavage
Sortilin, a type I membrane glycoprotein, is synthesized as a proprotein (prosortilin) that undergoes essential post-translational modification to become a functional receptor. This maturation process involves the proteolytic cleavage of a 44-amino acid N-terminal propeptide.
This cleavage event is mediated by the endoproteinase furin , a member of the proprotein convertase family. The cleavage occurs in the late Golgi apparatus and is a prerequisite for sortilin to adopt its active conformation, capable of binding its various ligands.[1][2][3][4] The consensus cleavage site for furin on prosortilin is located at the R41WRR44 sequence.[1][2][5]
The liberated 44-amino acid propeptide, herein referred to as the sortilin propeptide (PE), is not an inert byproduct. It has been shown to bind to the mature sortilin receptor with high affinity, suggesting a potential regulatory role.[1][4][6][7]
Spadin (B612297): A Naturally Occurring Bioactive Fragment
Further research into the biological activity of the sortilin propeptide led to the identification of a smaller, 17-amino acid fragment, spadin , which corresponds to amino acids 12-28 of the full-length propeptide. Spadin was found to be a potent and selective antagonist of the TWIK-related potassium channel-1 (TREK-1).[8][9][10] The TREK-1 channel is implicated in the pathophysiology of depression, and its inhibition has been shown to produce antidepressant-like effects.[10][11]
This compound: A Synthetic Analog with Enhanced Properties
While spadin demonstrated significant therapeutic potential, its stability and in vivo efficacy were limitations. To address this, a shorter, 7-amino acid synthetic analog, This compound , was designed.[8][12] This peptide, derived from the core active region of spadin, exhibits markedly improved stability and a significantly higher affinity for the TREK-1 channel compared to its natural precursor.[8][12]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinities and inhibitory concentrations of the molecules involved in the generation and action of this compound.
| Molecule | Binding Partner | Method | Kd (nM) | Reference |
| Sortilin Propeptide (GST-fusion) | s-Sortilin | Surface Plasmon Resonance | ~40 | [6][7] |
| Molecule | Target | Method | IC50 (nM) | Reference |
| Spadin | TREK-1 | Patch-clamp | 40-70.7 | [8][10][12] |
| This compound | TREK-1 | Patch-clamp | 0.12 | [8][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's origin and function.
In Vitro Furin Cleavage of Prosortilin
This protocol describes the in vitro cleavage of recombinant prosortilin using furin to generate the mature sortilin and the 44-amino acid propeptide.
Materials:
-
Recombinant prosortilin
-
Recombinant human furin (e.g., from NEB or similar)
-
Furin reaction buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies against sortilin and/or a tag on the propeptide
Procedure:
-
In a microcentrifuge tube, combine recombinant prosortilin (final concentration 1-5 µM) with the furin reaction buffer.
-
Add recombinant furin to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 to 1:500 (w/w) can be used.
-
Incubate the reaction at 37°C for 1-4 hours. A time-course experiment is recommended to determine the optimal incubation time.
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the cleavage products by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies specific for sortilin and/or the propeptide. The appearance of bands corresponding to the molecular weights of mature sortilin and the propeptide will indicate successful cleavage.
Patch-Clamp Analysis of TREK-1 Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on TREK-1 channel activity.
Materials:
-
HEK293 cells stably or transiently expressing human TREK-1
-
Patch-clamp rig with amplifier, digitizer, and software
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 ATP-Mg, 0.2 GTP-Na, pH 7.3 with KOH
-
External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with KOH
-
This compound stock solution (in water or appropriate vehicle)
Procedure:
-
Culture TREK-1 expressing HEK293 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TREK-1 currents.
-
Record baseline TREK-1 currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record TREK-1 currents in the presence of the peptide.
-
Wash out the peptide with the external solution to check for reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
In Vitro Neurogenesis Assay
This protocol describes a method to assess the effect of this compound on the proliferation and differentiation of neural progenitor cells (NPCs).
Materials:
-
Primary or iPSC-derived neural progenitor cells
-
NPC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and FGF2)
-
NPC differentiation medium (e.g., Neurobasal medium with B27 and without growth factors)
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) for proliferation analysis
-
Antibodies for immunocytochemistry: anti-BrdU (for proliferation), anti-DCX or anti-βIII-tubulin (for immature neurons), anti-GFAP (for astrocytes), anti-Olig2 (for oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate NPCs on coated coverslips in proliferation medium.
-
To assess proliferation, treat the cells with different concentrations of this compound for 24-48 hours. Add BrdU to the medium for the last 2-4 hours of treatment.
-
To assess differentiation, switch the medium to differentiation medium and treat with this compound for 5-7 days.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using the appropriate primary and secondary antibodies to label proliferating cells and different neural lineages.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of BrdU-positive cells to assess proliferation and the percentage of cells expressing neuronal, astrocytic, or oligodendrocytic markers to assess differentiation.
Synaptogenesis Assay
This protocol provides a method for quantifying changes in synapse formation in neuronal cultures treated with this compound.
Materials:
-
Primary or iPSC-derived neurons
-
Neuronal culture medium
-
This compound
-
Primary antibodies: anti-PSD-95 (postsynaptic marker) and anti-synapsin I or anti-VGLUT1 (presynaptic marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-resolution fluorescence microscope or confocal microscope
-
Image analysis software (e.g., ImageJ with a colocalization plugin)
Procedure:
-
Culture neurons for a sufficient time to allow for synapse formation (e.g., 14-21 days in vitro).
-
Treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against pre- and postsynaptic markers.
-
Acquire high-resolution images of the stained neurons.
-
Use image analysis software to identify and quantify the number of colocalized puncta of the pre- and postsynaptic markers, which represent putative synapses.
-
Normalize the synapse count to the length of dendrites or the number of neurons.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.
Caption: Origin of this compound from prosortilin processing.
Caption: Signaling pathway of this compound via TREK-1 inhibition.
Caption: Experimental workflow for in vitro neurogenesis assay.
Caption: Experimental workflow for synaptogenesis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propeptide cleavage conditions sortilin/neurotensin receptor-3 for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]
- 6. Propeptide cleavage conditions sortilin/neurotensin receptor‐3 for ligand binding | The EMBO Journal [link.springer.com]
- 7. link.springer.com [link.springer.com]
- 8. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Genetic Deletion of TREK-1 or TWIK-1/TREK-1 Potassium Channels does not Alter the Basic Electrophysiological Properties of Mature Hippocampal Astrocytes In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for PE 22-28 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PE 22-28 is a synthetic heptapeptide (B1575542) analog of spadin (B612297), a naturally occurring peptide that has shown significant antidepressant-like effects in preclinical studies.[1][2] this compound acts as a potent and highly selective antagonist of the TWIK-related potassium channel-1 (TREK-1).[1][2] Inhibition of TREK-1 channels has been identified as a novel therapeutic strategy for depression, as it promotes neuronal excitability and induces neurogenesis and synaptogenesis.[1][2][3] Notably, this compound demonstrates a significantly higher affinity for TREK-1 and improved in vivo stability compared to its parent compound, spadin.[1][2] These characteristics make this compound a promising candidate for further investigation as a rapid-acting antidepressant. This document provides detailed protocols for in vivo studies in mice to assess the antidepressant-like, neurogenic, and synaptogenic effects of this compound.
Mechanism of Action: TREK-1 Inhibition
This compound exerts its biological effects by directly binding to and inhibiting the TREK-1 potassium channel.[1][2] TREK-1 is a two-pore domain potassium channel that contributes to the resting membrane potential of neurons. By blocking TREK-1, this compound reduces potassium efflux, leading to neuronal depolarization and increased excitability. This enhanced neuronal activity is thought to trigger downstream signaling cascades that promote the expression of factors like Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), which are crucial for neurogenesis and synaptic plasticity.[4]
Figure 1: Simplified signaling pathway of this compound via TREK-1 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound and its analogs.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | TREK-1 | 0.12 | [1][2][5] |
| Spadin (parent compound) | TREK-1 | 40-60 | [1][2][5] |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Test | Treatment Group | Dose (µg/kg, i.p.) | Outcome | % Change vs. Control | Reference |
| Forced Swimming Test | Saline | N/A | Immobility Time: 161.7 ± 6.49 s | N/A | [2] |
| This compound | 3.0 | Immobility Time: 91.80 ± 6.1 s | ↓ 43.2% | [2] | |
| Novelty Suppressed Feeding | Control (Corticosterone) | N/A | Latency to Eat: ~250 s | N/A | [2] |
| This compound (4-day) | 3.0 | Latency to Eat: ~150 s | ↓ 40% | [2] |
Experimental Protocols
Assessment of Antidepressant-Like Activity in Mice
This protocol outlines two key behavioral tests to evaluate the antidepressant properties of this compound in a mouse model.
Figure 2: Workflow for assessing antidepressant-like activity of this compound.
a) Forced Swimming Test (FST)
The FST is a widely used test to assess antidepressant efficacy by measuring the immobility time of mice in an inescapable water tank.[6]
-
Materials:
-
This compound peptide
-
Sterile 0.9% saline (vehicle)
-
Transparent cylindrical tank (25 cm height, 15 cm diameter)
-
Water at 24-26°C
-
Stopwatch or automated tracking software
-
Dry towels and a warming cage/lamp
-
-
Procedure:
-
Drug Administration: Administer this compound (3.0 µg/kg) or saline via intraperitoneal (i.p.) injection 30 minutes before the test.[2]
-
Test Environment: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[7]
-
Test Initiation: Gently place the mouse into the center of the water-filled cylinder.
-
Observation Period: Start the timer immediately. The test duration is 6 minutes.[6]
-
Scoring: Record the total time the mouse remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.[8]
-
Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a warm holding cage to prevent hypothermia before returning it to its home cage.
-
Data Analysis: Compare the mean immobility time between the this compound treated group and the saline control group using an appropriate statistical test (e.g., Student's t-test). A significant reduction in immobility time indicates an antidepressant-like effect.[2]
-
b) Novelty Suppressed Feeding (NSF) Test
The NSF test assesses anxiety and antidepressant effects by measuring the latency of a food-deprived mouse to eat a food pellet in a novel, brightly lit arena.[1][2] This test is particularly sensitive to chronic or sub-chronic antidepressant treatment.[1]
-
Materials:
-
Open field arena (e.g., 50x50x40 cm), brightly lit (~1000 lux)
-
A single food pellet (standard chow)
-
Filter paper or a small petri dish
-
Stopwatch
-
-
Procedure:
-
Food Deprivation: Food-deprive the mice for 16-24 hours prior to the test, with free access to water.[9]
-
Treatment: Administer this compound (3.0 µg/kg, i.p.) or saline daily for 4 consecutive days.[2] Conduct the test on the 5th day, 30-60 minutes after the final injection.
-
Test Setup: Place a single food pellet on a piece of white filter paper in the center of the brightly lit, novel arena.[9]
-
Test Initiation: Place the mouse in a corner of the arena.
-
Scoring: Start the stopwatch and measure the latency (time taken) for the mouse to take the first bite of the food pellet. The maximum test duration is typically 10 minutes.[9]
-
Home Cage Consumption: Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in a 5-minute period to control for appetite effects.
-
Data Analysis: Compare the mean latency to eat between the treated and control groups. A significant decrease in latency suggests anxiolytic and/or antidepressant effects.[2]
-
Assessment of Neurogenesis
This protocol uses 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling to quantify the proliferation of new cells in the hippocampus, a key marker of neurogenesis.[10][11]
-
Materials:
-
BrdU solution (e.g., 10 mg/mL in sterile saline)
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA)
-
Cryostat or microtome
-
Microscope slides
-
Reagents for immunohistochemistry: HCl, boric buffer, blocking solution (e.g., 5% BSA in PBST), primary antibody (e.g., rat anti-BrdU), and fluorescent secondary antibody (e.g., Alexa Fluor 488 anti-rat).[10]
-
-
Procedure:
-
Treatment: Administer this compound (3.0-4.0 µg/kg/day, i.p.) or saline for 4 consecutive days.[2]
-
BrdU Administration: On each of the 4 treatment days, co-administer BrdU (e.g., 100 mg/kg, i.p.).
-
Tissue Collection: On the 5th day, deeply anesthetize the mice and perform transcardial perfusion first with ice-cold PBS, followed by 4% PFA.[11]
-
Brain Extraction and Sectioning: Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose (B13894) solution. Section the hippocampus into 40-50 µm slices using a cryostat.[11]
-
Immunohistochemistry: a. Mount sections on slides. b. Perform DNA denaturation using 2N HCl for 30 minutes at 37°C.[10][11] c. Neutralize with boric buffer (0.1 M, pH 8.5) for 10 minutes.[10][11] d. Block non-specific binding with blocking solution for 1-2 hours. e. Incubate with primary anti-BrdU antibody overnight at 4°C. f. Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Imaging and Analysis: Image the dentate gyrus of the hippocampus using a fluorescence microscope. Count the number of BrdU-positive cells. An increase in BrdU-positive cells in the treated group compared to control indicates enhanced neurogenesis.[2]
-
Assessment of Synaptogenesis
This protocol uses Western blotting to measure the expression of Postsynaptic Density Protein 95 (PSD-95), a key marker for excitatory synapses, in cortical neurons.[1][2]
-
Materials:
-
Primary mouse cortical neuron cultures (or hippocampal/cortical tissue from treated animals)
-
This compound (0.1 µM for in vitro studies)
-
Laemmli buffer (or other suitable lysis buffer)
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., mouse anti-PSD-95)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treatment (In Vitro): Treat primary cortical neurons with 0.1 µM this compound for various time points (e.g., 5 and 36 hours).[2]
-
Protein Extraction: Homogenize cells or tissue in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein per lane and separate using SDS-PAGE.
-
Western Blotting: a. Transfer separated proteins to a nitrocellulose membrane. b. Block the membrane for 1 hour at room temperature. c. Incubate with primary anti-PSD-95 antibody overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. e. Wash and apply chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band density and normalize to a loading control (e.g., β-actin). An increase in PSD-95 expression indicates enhanced synaptogenesis.[2]
-
Conclusion
This compound is a promising research peptide with potent antidepressant, neurogenic, and synaptogenic properties demonstrated in preclinical models. Its high affinity for the TREK-1 channel and improved in vivo stability make it a superior candidate to its parent compound, spadin. The protocols outlined in this document provide a comprehensive framework for researchers to conduct in vivo studies to further elucidate the therapeutic potential of this compound. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers in Pharmacology [frontiersin.org]
- 5. Frontiers | Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 6. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of the background potassium channel TREK-1 results in a depression-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Spadin, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PE 22-28 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic heptapeptide (B1575542) fragment of spadin, a naturally occurring peptide that modulates the TWIK-related potassium channel-1 (TREK-1). As a potent and selective inhibitor of TREK-1, this compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuropsychiatry and neuroprotection. Preclinical studies in mouse models have demonstrated its rapid antidepressant-like effects, pro-neurogenic and synaptogenic properties, and potential utility in post-stroke recovery. These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in mouse models based on current scientific literature.
Data Presentation: Recommended Dosages of this compound in Mouse Models
The following table summarizes the quantitative data on this compound dosages used in various mouse models. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and experimental conditions.
| Application | Mouse Model | Dosage | Administration Route | Treatment Schedule | Observed Effects | Citations |
| Antidepressant-like Effects | Naïve male C57Bl/6J mice | 3.0 µg/kg | Intraperitoneal (i.p.) | Acute (single injection, 30 min prior to testing) | Significant reduction in immobility time in the Forced Swim Test (FST). | [1][2] |
| Corticosterone-induced depression model | 3.0 µg/kg | Intraperitoneal (i.p.) | Sub-chronic (4-day treatment) | Significant reduction in immobility time in the FST and reduced latency to eat in the Novelty Suppressed Feeding (NSF) test. | [2] | |
| General behavioral models of depression | 3.0-4.0 µg/kg | Intraperitoneal (i.p.) | Sub-chronic (4-day treatment) | Significant reduction of immobility time in the FST and escape latencies in the Learned Helplessness test. | [2] | |
| Neurogenesis & Synaptogenesis | Isolated mouse hippocampi | 4.0 µg/kg | Not specified in vitro context | 4-day treatment | Increased neurogenesis and levels of postsynaptic density protein 95 (PSD-95). | [2] |
| Post-Stroke Recovery | Middle Cerebral Artery Occlusion (MCAO) | Biphasic: Low dose followed by a high dose | Not specified | Chronic: Low dose for one week, followed by a high dose for several weeks | Improved motor and cognitive deficits, prevention of post-stroke depression, and enhanced neurogenesis and synaptogenesis. The specific low and high doses were not detailed in the reviewed literature. | [1] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
Lyophilized this compound powder
-
Sterile 0.9% NaCl solution (saline)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals to be injected.
-
Reconstitute the lyophilized this compound in sterile 0.9% saline to a stock concentration that allows for accurate dosing in a reasonable injection volume (e.g., 100 µL per 25g mouse). For example, to achieve a 3.0 µg/kg dose in a 25g mouse, the injected dose would be 0.075 µg. A stock solution of 0.75 µg/mL would allow for a 100 µL injection volume.
-
Gently vortex or pipette to ensure the peptide is fully dissolved.
-
Prepare fresh solutions daily. If storage is necessary, refer to the manufacturer's instructions, though it is generally recommended to avoid repeated freeze-thaw cycles.
Protocol for Assessing Antidepressant-like Effects: Forced Swim Test (FST)
This protocol is adapted from standard FST procedures used in studies with this compound.[2]
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height, 15 cm diameter) filled with water (22-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15-20 cm).
Procedure:
-
Administer this compound (e.g., 3.0 µg/kg, i.p.) or vehicle (0.9% saline) to the mice.
-
For acute studies, conduct the FST 30 minutes after the injection.[2] For sub-chronic studies, administer daily for 4 days, with the FST performed on the final day, 30 minutes after the last injection.
-
Individually place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the entire session for later analysis.
-
During the last 4 minutes of the 6-minute session, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.
-
Analyze the immobility time. A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol for Assessing Antidepressant-like Effects: Novelty Suppressed Feeding (NSF) Test
This protocol is based on the NSF test used in conjunction with this compound administration.[2]
Apparatus:
-
A novel, open-field arena (e.g., a brightly lit 50x50 cm box with an open top).
-
A single food pellet (the same type as the mouse's home cage diet).
Procedure:
-
Food deprive the mice for 24 hours prior to the test, with free access to water.
-
Administer this compound (e.g., 3.0 µg/kg, i.p.) or vehicle (0.9% saline) daily for 4 days.
-
On the day of the test, place a single food pellet on a white paper platform in the center of the novel arena.
-
Gently place the mouse in a corner of the arena and start a stopwatch.
-
Measure the latency (time taken) for the mouse to approach and take the first bite of the food pellet.
-
A maximum time is typically set (e.g., 10 minutes), and if the mouse does not eat within this time, the maximum latency is recorded.
-
Immediately after the test, return the mouse to its home cage and provide it with a pre-weighed amount of food. Measure the amount of food consumed over the next 5 minutes to ensure that any differences in latency to eat in the novel environment are not due to changes in appetite.
-
A significant decrease in the latency to eat in the this compound treated group compared to the vehicle group suggests anxiolytic and/or antidepressant-like effects.
Visualizations
Experimental Workflow for Antidepressant-like Effect Assessment
Caption: Workflow for assessing antidepressant-like effects of this compound.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound's antidepressant effects.
Disclaimer
This document is intended for research and informational purposes only. This compound is a research chemical and is not approved for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental contexts.
References
Application Notes and Protocols: Reconstitution of Lyophilized PE 22-28 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper reconstitution, handling, and storage of lyophilized PE 22-28 powder. Adherence to these protocols is crucial for maintaining the peptide's integrity, stability, and biological activity for research applications.
Product Information and Specifications
This compound is a synthetic heptapeptide (B1575542) analog of Spadin, known for its role as a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][2][3] Its activity makes it a valuable tool in neuroscience research, particularly in studies related to mood regulation, neuroprotection, and cognitive function.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Specification | Citations |
| Molecular Formula | C₃₅H₅₅N₁₁O₉ or C₃₅H₅₄N₁₂O₉S | [1][3][6] |
| Molecular Weight | ~773.89 - 802.94 Da | [1][6] |
| Amino Acid Sequence | Gly-Val-Ser-Trp-Gly-Leu-Arg (GVSWGLR) | [3] |
| Appearance | White lyophilized powder | [4][6] |
| Purity | ≥98% (HPLC Verified) | [6][7][8] |
| Solubility | Soluble in sterile water (up to 2 mg/mL) and dilute acetic acid. | [8] |
| Synonyms | Spadin Analog, TREK-1 Inhibitor, Mini-Spadin | [1][6] |
Storage and Stability
Proper storage is critical to prevent degradation and ensure the long-term stability of the peptide.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Citations |
| Lyophilized | -20°C | Up to 3 years | Store in a dry, dark environment, protected from moisture.[3][4][7] Keep vials tightly sealed in a desiccator.[9] | [3][4][7][9] |
| Reconstituted | 2°C to 8°C | Up to 4 weeks | Refrigerate and protect from light.[4][7] Avoid repeated freeze-thaw cycles to maintain peptide structure.[8][10] | [4][7][8][10] |
Handling Precautions:
-
Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation, as the powder is hygroscopic.[10][11]
-
For peptides containing sensitive residues like Tryptophan (Trp), limiting air exposure is recommended.[10]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol details the steps to dissolve the lyophilized powder into a stock solution for experimental use.
Materials:
-
Vial of lyophilized this compound powder (e.g., 10 mg)[7]
-
Sterile reconstitution solvent: Bacteriostatic Water (0.9% benzyl (B1604629) alcohol) or sterile water.[4][7]
-
Sterile syringe (e.g., 3 mL) and needle.[12]
-
Alcohol prep pads.
Procedure:
-
Preparation: Allow the this compound vial to reach room temperature before opening.[11]
-
Solvent Measurement: Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will determine the final concentration of your solution (see Table 3 for examples).[7][12]
-
Injection: Slowly inject the bacteriostatic water into the vial, aiming the stream against the side of the glass vial to minimize foaming.[7] The vacuum in the vial may pull the liquid in quickly.[12]
-
Dissolution: Gently swirl or roll the vial between your fingers until the powder is completely dissolved. Do not shake or agitate vigorously , as this can damage the peptide structure.[7]
-
Final Solution: Once dissolved, the solution should be clear. It is now ready for experimental use or storage as per the guidelines in Table 2.
-
Labeling: Label the vial with the reconstitution date and the final concentration.
Table 3: Example Reconstitution Calculations for a 10 mg Vial
| Volume of Solvent Added | Final Concentration | Typical Use | Citations |
| 2.0 mL | 5.0 mg/mL | High-concentration stock solution | [13] |
| 3.0 mL | ~3.33 mg/mL | For precise low-volume measurements | [7] |
Example Application: In Vitro Neuronal Assay
This protocol provides a general workflow for applying reconstituted this compound to a neuronal cell culture to study its effects on cell survival or signaling pathways.
Workflow:
-
Cell Culture: Plate neuronal cells at the desired density and allow them to adhere and stabilize according to standard cell culture protocols.
-
This compound Preparation: Prepare the desired final concentration of this compound by diluting the reconstituted stock solution in sterile, serum-free cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform downstream analysis, such as:
-
Cell Viability Assays (e.g., MTT, Calcein-AM): To assess neuroprotective effects.
-
Western Blotting: To analyze the phosphorylation status of proteins in the Akt, ERK, or PLCγ pathways.[13]
-
Immunofluorescence: To visualize changes in neuronal morphology or protein expression.
-
Electrophysiology: To measure changes in neuronal excitability and TREK-1 channel activity.[2]
-
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the TREK-1 potassium channel.[1][2] This inhibition enhances neuronal excitability. Additionally, this compound can act as a Brain-Derived Neurotrophic Factor (BDNF) mimetic, activating the Tropomyosin receptor kinase B (TrkB) and its downstream signaling cascades, which are crucial for neuronal survival, growth, and plasticity.[13]
Caption: Workflow for reconstituting lyophilized this compound powder.
Caption: Signaling pathways modulated by this compound.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. bioedgeresearchlabs.com [bioedgeresearchlabs.com]
- 5. alphabiomedlabs.com [alphabiomedlabs.com]
- 6. aminousa.com [aminousa.com]
- 7. peptidedosages.com [peptidedosages.com]
- 8. PE-22-28 Peptide 10mg | Research Grade – HVY Research [hvyresearch.com]
- 9. jpt.com [jpt.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
- 12. peptideaffect.com [peptideaffect.com]
- 13. revolutionhealth.org [revolutionhealth.org]
Application Notes and Protocols: Subcutaneous vs. Intraperitoneal Injection of PE 22-28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the synthetic peptide PE 22-28 via subcutaneous (S.C.) and intraperitoneal (I.P.) routes. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the peptide's mechanism of action.
Introduction to this compound
This compound is a seven-amino-acid synthetic peptide derived from spadin, a naturally occurring peptide.[1][2] It has garnered significant interest for its potential as a rapid-acting antidepressant and neuroprotective agent.[1][3] The primary mechanism of action for this compound is the potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[1][4][5] Inhibition of TREK-1 leads to enhanced neuronal excitability, neurogenesis, and synaptogenesis, which are thought to contribute to its therapeutic effects.[1][6] Additionally, this compound is believed to modulate neurotrophic pathways, including those involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB.[3][4]
Preclinical research, primarily in rodent models, has utilized both subcutaneous and intraperitoneal injections to study the effects of this compound.[7][8] The choice of administration route can influence the peptide's pharmacokinetic profile and, consequently, its observed pharmacodynamic effects.
Comparison of Administration Routes
While direct comparative studies evaluating the pharmacokinetics and bioavailability of subcutaneous versus intraperitoneal injection of this compound are not extensively detailed in the available literature, the choice of route is often guided by the experimental design and objectives.
-
Intraperitoneal (I.P.) Injection: This route is commonly used in preclinical animal models for its rapid absorption into the systemic circulation. It is often favored in acute and sub-chronic behavioral studies to ensure a quick onset of action.[9][10]
-
Subcutaneous (S.C.) Injection: This method is also used in animal studies and is the most common route for administration in human research settings and potential therapeutic applications.[4][11][12] It generally provides a more sustained release of the peptide compared to I.P. injection.[13]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies involving this compound administration. Note that these studies primarily used intraperitoneal injections.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| IC₅₀ for TREK-1 Inhibition | 0.12 nM | hTREK-1/HEK | Patch-clamp |
This data highlights the high affinity and specificity of this compound for the TREK-1 channel.[9][10][14]
Table 2: Behavioral Effects of Intraperitoneal this compound in Mice
| Experimental Model | Dosage | Treatment Duration | Key Finding |
| Forced Swimming Test | 3.0 µg/kg | Acute (30 min post-injection) | Significant reduction in immobility time.[9] |
| Forced Swimming Test | 3.0 µg/kg | Sub-chronic (4 days) | Significant reduction in immobility time.[9] |
| Learned Helplessness Test | 3.0 µg/kg | Sub-chronic (4 days) | Significant reduction in escape latencies.[9] |
| Novelty Suppressed Feeding Test | 3.0 µg/kg | Sub-chronic (4 days) | Significant reduction in the latency to eat.[9] |
Table 3: Neurogenic Effects of Intraperitoneal this compound in Mice
| Parameter | Dosage | Treatment Duration | Key Finding |
| Neurogenesis | Not specified | 4 days | Approximately double the population of BrdU-positive cells in the hippocampus.[1] |
| Synaptogenesis | Not specified | Not specified | Increased expression of PSD-95.[9] |
Signaling Pathways of this compound
This compound exerts its effects through a multi-faceted mechanism of action, primarily initiated by the inhibition of the TREK-1 potassium channel. This action is believed to subsequently influence downstream neurotrophic signaling pathways.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for research purposes. These should be adapted based on specific experimental needs and institutional guidelines.
Reconstitution of Lyophilized this compound
This compound is typically supplied as a lyophilized powder.[11]
Materials:
-
Vial of lyophilized this compound (e.g., 10 mg)
-
Bacteriostatic water for injection
-
Sterile syringes and needles
-
Alcohol swabs
Protocol:
-
Allow the vial of this compound to come to room temperature.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is to add 2 mL of bacteriostatic water to a 10 mg vial.[3]
-
Wipe the rubber stopper of the this compound vial with an alcohol swab.
-
Slowly inject the bacteriostatic water into the vial, aiming the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
The reconstituted solution should be stored at 2-8°C and protected from light.[11]
Protocol for Intraperitoneal (I.P.) Injection in Mice
This protocol is based on dosages used in preclinical behavioral studies.[9]
Materials:
-
Reconstituted this compound solution
-
Sterile saline or appropriate vehicle
-
Insulin syringes (or similar) with a 27-30 gauge needle
-
Animal scale
Protocol:
-
Dosage Calculation:
-
Weigh the mouse to determine the exact dose.
-
For a 3.0 µg/kg dose in a 25g mouse:
-
Dose = 3.0 µg/kg * 0.025 kg = 0.075 µg
-
-
Dilute the reconstituted stock solution with sterile saline to a concentration that allows for a practical injection volume (e.g., 100 µL).
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. The mouse should be held with its head tilted slightly downwards.
-
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Subcutaneous (S.C.) Injection
This protocol is based on general guidelines for subcutaneous administration in research settings.[11][12]
Materials:
-
Reconstituted this compound solution
-
Insulin syringes (or similar) with a 27-30 gauge needle
-
Animal scale (for animal studies)
Protocol:
-
Dosage Calculation:
-
For animal studies, calculate the dose based on body weight.
-
For in vitro or other research applications, prepare the desired concentration.
-
-
Injection Site Preparation:
-
Select an injection site. In mice, this is typically the scruff of the neck or the flank.
-
Wipe the injection site with an alcohol swab if required by institutional protocols.
-
-
Injection:
-
Gently pinch a fold of skin at the injection site.
-
Insert the needle at a 45-degree angle into the base of the skin fold.
-
Inject the solution to form a small bolus under the skin.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any local or systemic adverse effects.
-
Rotate injection sites for chronic dosing studies to avoid skin irritation.[11]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical setting.
Caption: General experimental workflow.
Conclusion
Both subcutaneous and intraperitoneal routes of administration are viable for studying the effects of this compound. The choice of injection method should be carefully considered based on the specific aims of the research. Intraperitoneal injection is well-suited for preclinical models requiring rapid systemic exposure, while subcutaneous injection is often preferred for studies requiring more sustained exposure and is the standard for potential human applications. The protocols and data presented here provide a foundation for researchers to design and execute robust studies investigating the therapeutic potential of this compound.
References
- 1. corepeptides.com [corepeptides.com]
- 2. ally4health.com [ally4health.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 5. behemothlabz.com [behemothlabz.com]
- 6. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 7. swolverine.com [swolverine.com]
- 8. swolverine.com [swolverine.com]
- 9. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptidedosages.com [peptidedosages.com]
- 12. Peptide Protocols – LYV Wellness [lyv-wellness.com]
- 13. Subcutaneous sustained-release drug delivery system for antibodies and proteins [aimspress.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intranasal Administration of PE-22-28 for Brain Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
PE-22-28 is a synthetic heptapeptide (B1575542) (sequence: Gly-Val-Ser-Trp-Gly-Leu-Arg) derived from spadin (B612297), a naturally occurring peptide that is a product of the sortilin propeptide.[1][2] Extensive research has identified PE-22-28 as a potent and highly specific inhibitor of the TWIK-related potassium (TREK-1) channel.[3] TREK-1 channels are implicated in the pathophysiology of depression and other neurological disorders, making PE-22-28 a promising therapeutic candidate.[3][4]
Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the central nervous system (CNS), bypassing the restrictive blood-brain barrier (BBB).[5] This route leverages pathways along the olfactory and trigeminal nerves to facilitate rapid access to the brain, minimizing systemic exposure and potential side effects.[5]
These application notes provide a comprehensive overview of PE-22-28, its mechanism of action, and detailed protocols for its intranasal administration and subsequent analysis in a preclinical research setting.
Mechanism of Action of PE-22-28
PE-22-28 exerts its effects primarily through the inhibition of the TREK-1 potassium channel, which is widely expressed in brain regions associated with mood and cognition, such as the hippocampus and prefrontal cortex.[6]
-
TREK-1 Channel Function: TREK-1 is a two-pore domain potassium (K2P) channel that contributes to the resting membrane potential of neurons. Its activation leads to potassium efflux, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Inhibition by PE-22-28: PE-22-28 binds to the TREK-1 channel with high affinity, blocking the flow of potassium ions.[3] This inhibition leads to membrane depolarization, thereby increasing neuronal excitability.
-
Downstream Effects: The increase in neuronal activity and plasticity is associated with rapid antidepressant-like effects. Studies on spadin and its analogs, including PE-22-28, have demonstrated that TREK-1 inhibition promotes neurogenesis and synaptogenesis, processes crucial for mood regulation and cognitive function.[3][7]
Quantitative Data
The following tables summarize the available quantitative data for PE-22-28. It is critical to note that there is a lack of published preclinical studies detailing the brain concentration or biodistribution of PE-22-28 following intranasal administration. The in vivo data presented are primarily from studies using intraperitoneal (i.p.) injections to assess behavioral outcomes.
Table 1: In Vitro Activity of PE-22-28
| Parameter | Value | Cell Line | Assay | Reference |
|---|
| IC₅₀ | 0.12 nM | hTREK-1/HEK | Patch-clamp |[3] |
Table 2: In Vivo Administration and Observed Effects of PE-22-28
| Species | Administration Route | Dose Range | Observed Effects | Reference |
|---|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 3.0 - 4.0 µg/kg | Antidepressant properties, induced neurogenesis. | [7] |
| Human | Intranasal | 400 mcg (daily) | Anecdotal report for treating depression (Note: Not from a peer-reviewed study). | |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the intranasal delivery of PE-22-28 to the brain in a rodent model.
-
Reconstitution: Lyophilized PE-22-28 peptide should be reconstituted in a sterile, appropriate vehicle.
-
Primary Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.
-
Alternative: Sterile 0.9% saline.
-
-
Concentration: Prepare a stock solution at a concentration of 1-5 mg/mL. The final concentration should be high enough to deliver the desired dose in a small volume (typically 5-15 µL per nostril in mice).
-
Formulation: For basic research, a simple solution in PBS is sufficient. To potentially enhance absorption and residence time in the nasal cavity, formulation strategies could be explored, though specific data for PE-22-28 is lacking. These may include:
-
Mucoadhesives: Chitosan or its derivatives.
-
Permeation Enhancers: Cyclodextrins.
-
-
Storage: Store the reconstituted peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For daily use, an aliquot can be kept at 4°C for a limited time (e.g., up to one week).
This protocol is for administering the peptide solution to anesthetized mice to ensure accurate delivery to the olfactory epithelium.
-
Anesthesia: Anesthetize the mouse using an appropriate method, such as an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm a deep plane of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position, with its head slightly tilted back to facilitate the retention of the solution in the nasal cavity.
-
Administration:
-
Using a calibrated micropipette, slowly dispense a small droplet (e.g., 5-15 µL) of the PE-22-28 solution onto the external nares of one nostril.
-
Allow the animal to inhale the droplet naturally. Avoid rapid administration to prevent the solution from entering the lungs.
-
-
Dosing Schedule: Administer the total dose by alternating between nostrils every 2-3 minutes to allow for absorption.
-
Post-Administration: Keep the mouse in the supine position for an additional 5-10 minutes to maximize absorption.
-
Recovery: Place the animal on a warming pad and monitor until it has fully recovered from anesthesia.
-
Time Points: For pharmacokinetic studies, tissue should be collected at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Euthanasia & Perfusion: At the designated time point, euthanize the animal via an approved method. Immediately perform transcardial perfusion with ice-cold PBS to remove blood from the brain tissue.
-
Brain Extraction: Rapidly dissect the brain and place it on an ice-cold surface. Dissect specific regions of interest (e.g., olfactory bulb, hippocampus, prefrontal cortex, striatum) as required.
-
Homogenization:
-
Weigh the dissected tissue.
-
Place the tissue in a tube containing homogenization buffer (e.g., RIPA buffer with protease inhibitors, or an acidic buffer to improve peptide stability) and beads (e.g., 0.5 mm glass beads).[8]
-
Use a bead beater homogenizer (e.g., Bullet Blender™) for several minutes at 4°C.[8] Alternatively, use a Dounce or Potter-Elvehjem homogenizer.[9]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins and peptides, for analysis.
-
The quantification of a small peptide like PE-22-28 in a complex matrix such as brain homogenate requires a highly sensitive and specific method. LC-MS/MS is the gold standard. An ELISA can be used if specific and validated antibodies are available.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Extraction:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to the brain homogenate supernatant at a 3:1 ratio. Vortex and centrifuge to pellet precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use a mixed-mode or reverse-phase SPE cartridge. Condition the cartridge, load the sample, wash away interfering substances, and elute the peptide with an appropriate solvent mixture (e.g., high percentage of acetonitrile with an acid modifier).[6][10]
-
-
LC Separation:
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor ion (the mass-to-charge ratio of PE-22-28) and at least two product ions (fragments of the peptide) for specific and sensitive detection.
-
Internal Standard: For accurate quantification, synthesize a stable isotope-labeled version of PE-22-28 to use as an internal standard. Spike this into the samples before the extraction step.
-
-
Quantification: Create a standard curve using known concentrations of PE-22-28 in a blank brain matrix and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Method B: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for PE-22-28. Incubate and then wash.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add brain homogenate samples and standards to the wells. Incubate to allow the capture antibody to bind to PE-22-28. Wash the plate.
-
Detection: Add a biotinylated detection antibody that recognizes a different epitope on PE-22-28. Incubate and wash.
-
Signal Generation: Add streptavidin-HRP conjugate, followed by a TMB substrate. The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader. Calculate the concentration based on the standard curve.
Summary and Future Directions
PE-22-28 is a promising peptide therapeutic that potently inhibits the TREK-1 channel. Intranasal administration presents a viable, non-invasive strategy for its delivery to the brain. The protocols outlined above provide a framework for conducting preclinical studies to evaluate its efficacy and brain uptake.
A critical gap in the current literature is the absence of pharmacokinetic and biodistribution data for intranasally administered PE-22-28. Future research should prioritize these studies to establish a clear relationship between the administered dose, the resulting concentration in specific brain regions, and the observed pharmacological effects. Such data are essential for the rational design of future clinical trials.
References
- 1. Comparison of antidepressant and side effects in mice after intranasal administration of (R,S)-ketamine, (R)-ketamine, and (S)-ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Expression in Brain Tissue by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. Neurobiology ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. genemedics.com [genemedics.com]
- 6. Collecting peptide release from the brain using porous polymer monolith-based solid phase extraction capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sisweb.com [sisweb.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Testing PE 22-28 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic heptapeptide (B1575542) analog of spadin, which is a naturally occurring peptide derived from the propeptide of sortilin.[1] Spadin and its analogs, including this compound, have garnered significant interest for their potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.[2][3] The primary mechanism of action of this compound is the potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[4][5][6] TREK-1 channels are involved in regulating neuronal excitability, and their inhibition has been linked to antidepressant-like effects and neuroprotection.[4][7] Additionally, this compound is suggested to act as a mimetic of brain-derived neurotrophic factor (BDNF), activating the tropomyosin receptor kinase B (TrkB) and its downstream signaling pathways, which are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[2]
These application notes provide detailed protocols for a panel of cell culture assays to evaluate the efficacy of this compound. The assays are designed to quantify its effects on neuronal viability, neurogenesis, synaptogenesis, and the activation of key signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: TREK-1 Inhibition by this compound and Related Peptides [2][4][6]
| Compound | IC50 (nM) for TREK-1 Inhibition |
| This compound | 0.12 |
| G/A-PE 22-28 | 0.1 |
| Biotinylated-G/A-PE 22-28 | 1.2 |
| Spadin | 40.0 |
Table 2: Effect of this compound on Neurogenesis in the Hippocampus [4][6]
| Treatment Group | Number of BrdU Positive Cells per Hippocampus (Mean ± SEM) |
| Saline | 899 ± 109 |
| This compound (3.0 µg/kg, 4 days) | 1736 ± 126 |
| G/A-PE 22-28 (3.2 µg/kg, 4 days) | 2110 ± 132 |
| Biotinylated-G/A-PE 22-28 (4.0 µg/kg, 4 days) | 1809 ± 267 |
Table 3: Effect of this compound on Synaptogenesis in Mouse Cortical Neurons [4][6]
| Treatment (0.1 µM) | Time (hours) | Relative PSD-95 Expression (Normalized to Control) |
| This compound | 5 | ~1.0 |
| This compound | 36 | ~2.0 |
| G/A-PE 22-28 | 5 | ~1.0 |
| G/A-PE 22-28 | 36 | ~2.1 |
| Biotinylated-G/A-PE 22-28 | 5 | ~1.0 |
| Biotinylated-G/A-PE 22-28 | 36 | ~1.9 |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
Experimental Workflow for Assessing this compound Efficacy
Experimental Protocols
Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
96-well cell culture plates
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an appropriate concentration of H₂O₂ (e.g., 100 µM) for 6 hours. Maintain a control group without H₂O₂ treatment.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated with H₂O₂).
Neurogenesis Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of neural progenitor cells.
Materials:
-
Neural progenitor cells (NPCs) or a suitable cell line
-
24-well plates with coverslips
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
2N HCl for DNA denaturation
-
0.1 M Borate (B1201080) buffer (pH 8.5)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed NPCs on coverslips in 24-well plates.
-
This compound Treatment: Treat the cells with different concentrations of this compound for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
DNA Denaturation: Wash with PBS and incubate with 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Neutralization: Neutralize with 0.1 M borate buffer for 10 minutes.
-
Immunostaining:
-
Wash with PBST (PBS with 0.1% Triton X-100).
-
Block with blocking solution for 1 hour.
-
Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Counterstaining and Mounting: Wash with PBST, stain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Synaptogenesis Assay (PSD-95 Expression)
This protocol quantifies the effect of this compound on the expression of the postsynaptic density protein 95 (PSD-95), a marker for excitatory synapses.
Method A: Immunofluorescence
Materials:
-
Primary cortical neurons
-
This compound stock solution
-
Anti-PSD-95 primary antibody
-
Anti-MAP2 (dendritic marker) primary antibody
-
Fluorescently labeled secondary antibodies
-
Other reagents as in the BrdU assay.
Procedure:
-
Cell Culture and Treatment: Culture primary cortical neurons for at least 7 days in vitro (DIV). Treat with this compound (e.g., 0.1 µM) for 36 hours.
-
Immunostaining: Follow the fixation and permeabilization steps as in the BrdU protocol. Incubate with primary antibodies (anti-PSD-95 and anti-MAP2) followed by corresponding fluorescent secondary antibodies.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number and intensity of PSD-95 puncta along the MAP2-positive dendrites.
Method B: Western Blot
Materials:
-
Primary cortical neurons
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-PSD-95 primary antibody
-
Anti-β-actin (loading control) primary antibody
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cultured neurons with this compound as described above. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against PSD-95 and β-actin, followed by HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the signal using an ECL reagent and quantify the band intensities. Normalize the PSD-95 signal to the β-actin signal.
Signaling Pathway Analysis (CREB Phosphorylation)
This Western blot protocol assesses the activation of the CREB signaling pathway by measuring the levels of phosphorylated CREB (pCREB).
Materials:
-
Same as for the PSD-95 Western Blot, with the following exceptions:
-
Anti-phospho-CREB (Ser133) primary antibody
-
Anti-total-CREB primary antibody
-
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound for a short duration (e.g., 15-60 minutes). Lyse the cells using a buffer containing phosphatase inhibitors.
-
Western Blot: Perform SDS-PAGE and Western blotting as described previously.
-
Immunoblotting: Probe separate membranes with anti-phospho-CREB and anti-total-CREB antibodies.
-
Quantification: Quantify the band intensities and express the results as the ratio of pCREB to total CREB.
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the in vitro efficacy of this compound. By employing these assays, researchers can obtain quantitative data on the peptide's ability to promote neuronal survival, stimulate neurogenesis and synaptogenesis, and activate key intracellular signaling pathways. This information is critical for advancing the development of this compound as a potential therapeutic agent for a range of neurological and psychiatric conditions.
References
- 1. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 7. revolutionhealth.org [revolutionhealth.org]
Application Notes and Protocols for In Vitro PE 22-28 TREK-1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of PE 22-28 inhibition of the TWIK-related potassium channel-1 (TREK-1). The primary and most definitive method for characterizing ion channel modulators, patch-clamp electrophysiology, is presented alongside higher-throughput alternatives, including a rubidium efflux assay and a fluorescence-based thallium flux assay.
Introduction to this compound and TREK-1
The TREK-1 channel, a member of the two-pore domain potassium (K2P) channel family, is a promising therapeutic target for neurological disorders, including depression. This compound, a shortened seven-amino-acid analog of the endogenous peptide spadin, has emerged as a potent and specific inhibitor of the TREK-1 channel.[1][2][3] Accurate and reproducible in vitro assays are crucial for characterizing the inhibitory activity of this compound and similar compounds.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on the human TREK-1 channel has been determined using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's efficacy.
| Compound | Target | Assay Method | Cell Line | Reported IC50 |
| This compound | Human TREK-1 | Whole-Cell Patch Clamp | hTREK-1/HEK | 0.12 nM |
Table 1: Summary of quantitative data for this compound inhibition of the TREK-1 channel.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TREK-1 channel modulation and the general experimental workflow for assessing inhibition.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for characterizing ion channel modulators and was used to determine the IC50 of this compound.[1][2][3]
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1 (hTREK-1/HEK).
-
Extracellular (Bath) Solution: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. Bubble with 95% O2 / 5% CO2.[4]
-
Intracellular (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[4]
-
Arachidonic Acid (AA) Stock Solution: 10 mM in ethanol.
-
This compound Stock Solution: 1 mM in sterile water or appropriate buffer.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[4]
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
2. Procedure:
-
Cell Preparation: Plate hTREK-1/HEK cells on glass coverslips 24-48 hours before the experiment.
-
Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., a 1-second ramp from -100 mV to +50 mV) every 5-10 seconds to elicit TREK-1 currents. Record a stable baseline current for several minutes.[5]
-
Channel Activation: Perfuse the cell with the extracellular solution containing a final concentration of 10 µM arachidonic acid to activate the TREK-1 channels.[6] A significant increase in outward current should be observed.
-
Inhibition Assay: Once the AA-activated current is stable, apply different concentrations of this compound in the presence of 10 µM AA.
-
Data Acquisition: Record the current at each concentration of this compound until a steady-state inhibition is reached.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration. Normalize the data to the maximal AA-activated current and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
Protocol 2: Non-Radioactive Rubidium Efflux Assay
This assay offers a higher throughput alternative to patch-clamp by measuring the efflux of rubidium ions (Rb+), a surrogate for K+, through the TREK-1 channels.
1. Materials and Reagents:
-
Cell Line: hTREK-1/HEK cells.
-
Loading Buffer: A physiological salt solution containing 5.4 mM RbCl instead of KCl.[9]
-
Stimulation Buffer: A high-potassium buffer (e.g., containing 50-80 mM KCl) with 10 µM arachidonic acid.
-
Test Compound Plate: Serial dilutions of this compound in stimulation buffer.
-
Wash Buffer: A physiological salt solution without RbCl.
-
Lysis Buffer: 0.1% Triton X-100 in water.
-
96-well plates: Cell culture plates and plates for analysis.
-
Flame Atomic Absorption Spectrometer (FAAS): For measuring rubidium concentration.[2][10]
2. Procedure:
-
Cell Plating: Seed hTREK-1/HEK cells in a 96-well plate and grow to confluence.
-
Rubidium Loading: Aspirate the culture medium and wash the cells with wash buffer. Add the loading buffer and incubate for 2-4 hours at 37°C to allow cells to accumulate Rb+.[11]
-
Washing: Remove the loading buffer and wash the cells multiple times with wash buffer to remove extracellular Rb+.
-
Inhibition and Stimulation: Add the stimulation buffer containing different concentrations of this compound to the wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Supernatant Collection: Carefully collect the supernatant from each well, which contains the effused Rb+.
-
Cell Lysis: Add lysis buffer to the remaining cells in the wells to release the intracellular Rb+.
-
Rubidium Measurement: Determine the Rb+ concentration in both the supernatant and the cell lysate using FAAS.
-
Data Analysis: Calculate the percentage of Rb+ efflux for each well: (% Efflux) = [Rb_supernatant / (Rb_supernatant + Rb_lysate)] * 100. Plot the % efflux against the concentration of this compound to determine the IC50.
Protocol 3: Fluorescence-Based Thallium Flux Assay (e.g., FluxOR™ Assay)
This is a high-throughput, fluorescence-based assay where thallium (Tl+) acts as a surrogate for K+. The influx of Tl+ into the cells through open TREK-1 channels is detected by a Tl+-sensitive fluorescent dye.[12][13]
1. Materials and Reagents:
-
Cell Line: hTREK-1/HEK cells.
-
FluxOR™ Kit (or similar): Contains a Tl+-sensitive dye, loading buffer, stimulus buffer, and other necessary reagents.
-
Arachidonic Acid (AA): To be added to the stimulus buffer.
-
This compound: Serial dilutions prepared in the appropriate assay buffer.
-
Poly-D-Lysine coated 96- or 384-well plates.
-
Fluorescence Plate Reader: With kinetic read and injection capabilities.
2. Procedure:
-
Cell Plating: Plate hTREK-1/HEK cells on poly-D-lysine coated microplates.
-
Dye Loading: Load the cells with the Tl+-sensitive fluorescent dye according to the manufacturer's protocol (typically 60-90 minutes at room temperature).[1]
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Stimulation and Reading: Program the reader to inject the stimulus buffer containing Tl+ and 10 µM arachidonic acid into each well while simultaneously recording the fluorescence signal over time (kinetic read). The influx of Tl+ through open TREK-1 channels will cause an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase or the peak fluorescence intensity is proportional to the TREK-1 channel activity. Calculate the percentage of inhibition for each this compound concentration relative to the control (AA stimulation without inhibitor). Plot the % inhibition against the this compound concentration to determine the IC50.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of native TREK-1 K+ channels by selected dihydropyridine Ca2+ channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
Application Notes and Protocols: PE 22-28 in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic heptapeptide (B1575542) (Gly-Val-Ser-Trp-Gly-Leu-Arg) derived from spadin (B612297), a naturally occurring peptide fragment of the sortilin protein. Its primary and well-characterized mechanism of action is the potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1)[1][2][3][4]. As a shortened analog of spadin, this compound exhibits enhanced stability and a significantly higher affinity for the TREK-1 channel, with an IC50 of approximately 0.12 nM[3][4]. While extensively studied for its rapid antidepressant-like effects, the application of this compound in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease remains largely exploratory.
These application notes provide a comprehensive overview of the theoretical rationale, available preclinical data, and detailed protocols for investigating the therapeutic potential of this compound in neurodegenerative disease models.
Mechanism of Action and Rationale for Use in Neurodegenerative Disease
This compound exerts its biological effects by blocking the TREK-1 potassium channel. TREK-1 is a two-pore domain potassium channel that is widely expressed in the central nervous system and is involved in regulating neuronal excitability, neuroprotection, and neuroinflammation[4][5][6][7]. The channel is activated by various stimuli, including membrane stretch, temperature, and lipids, leading to an outward flow of potassium ions and hyperpolarization of the cell membrane, which generally has a neuroprotective effect by reducing neuronal excitability[7][8][9].
The rationale for using a TREK-1 inhibitor like this compound in neurodegenerative diseases is based on the following potential mechanisms:
-
Modulation of Neuroinflammation: TREK-1 channels are expressed on astrocytes and microglia, and their inhibition can influence neuroinflammatory processes. Blocking TREK-1 has been shown to inhibit the activation of A1-like reactive astrocytes, which are associated with neuroinflammation in various neurodegenerative diseases, through the NF-κB signaling pathway[5].
-
Promotion of Neurogenesis and Synaptogenesis: Studies in the context of depression have demonstrated that this compound and its parent compound, spadin, promote neurogenesis and synaptogenesis[3][4]. This enhanced neural plasticity could be beneficial in counteracting the neuronal and synaptic loss characteristic of neurodegenerative disorders.
-
Neuroprotection against Excitotoxicity: While TREK-1 activation is generally considered neuroprotective against excitotoxicity, there is some evidence to suggest that in certain contexts, its inhibition may also be beneficial. However, this remains an area of active investigation and may be context-dependent.
It is crucial to note that the role of TREK-1 in specific neurodegenerative diseases is complex and not fully elucidated. For instance, one study in a mouse model of Alzheimer's disease suggested that activation of TREK-1 improved cognitive deficits[10][11]. This finding presents a contradiction to the proposed therapeutic strategy of using a TREK-1 inhibitor and underscores the need for further research to clarify the precise role of TREK-1 in different disease contexts.
Data Presentation
Currently, there is a notable absence of direct quantitative data from studies applying this compound to models of Alzheimer's, Parkinson's, or Huntington's disease. The available data primarily pertains to its antidepressant effects and its application in a stroke model.
Table 1: Preclinical Data on this compound and Spadin in a Mouse Model of Stroke (MCAO)
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Motor Coordination (Rotarod Test) | Spadin or this compound | Low dose (1 week) followed by high dose | Improved motor coordination | [12] |
| Learning and Memory (Morris Water Maze) | Spadin or this compound | Low dose (1 week) followed by high dose | Increased learning capacity | [12] |
| Depressive-like Behavior (Forced Swim Test) | Spadin or this compound | Low dose (1 week) followed by high dose | Significant reduction in immobility time | [12] |
| Anxiety-like Behavior (Novelty Suppressed Feeding) | Spadin or this compound | Low dose (1 week) followed by high dose | Significantly reduced latency to eat | [12] |
| Neurogenesis (BrdU incorporation) | Spadin or this compound | Low dose (1 week) followed by high dose | Increased neurogenesis at 10 weeks post-trauma | [12] |
Experimental Protocols
The following are detailed, hypothetical protocols for the application of this compound in common preclinical models of Alzheimer's, Parkinson's, and Huntington's disease. These protocols are based on standard methodologies for these models and the limited available information on this compound dosing from other contexts.
Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD or APP/PS1)
1. Objective: To assess the effect of chronic this compound administration on cognitive deficits, amyloid pathology, and neuroinflammation in a transgenic mouse model of Alzheimer's disease.
2. Materials:
-
This compound peptide (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Transgenic Alzheimer's disease mice (e.g., 5xFAD) and wild-type littermates
-
Morris Water Maze or other cognitive testing apparatus
-
Immunohistochemistry reagents (antibodies against Aβ, Iba1, GFAP)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)
3. Experimental Workflow:
Caption: Workflow for evaluating this compound in an Alzheimer's disease mouse model.
4. Detailed Methodology:
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Aliquot and store at -20°C. Dilute to the final injection concentration with sterile saline on the day of use.
-
Animal Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 3 months.
-
Morris Water Maze: During the final week of treatment, assess spatial learning and memory. The protocol includes an acquisition phase (e.g., 4 trials per day for 5 days) and a probe trial 24 hours after the last training session.
-
Immunohistochemistry: Perfuse mice with 4% paraformaldehyde, dissect brains, and process for cryosectioning or paraffin (B1166041) embedding. Perform standard immunohistochemical staining for Aβ plaques, Iba1 (microglia), and GFAP (astrocytes). Quantify the stained area using image analysis software.
-
ELISA: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Assessment of this compound in a Neurotoxin-Induced Mouse Model of Parkinson's Disease (e.g., MPTP)
1. Objective: To investigate the neuroprotective and neuro-restorative effects of this compound on dopaminergic neurons and motor function in the MPTP mouse model of Parkinson's disease.
2. Materials:
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice
-
Rotarod apparatus
-
Cylinder test apparatus
-
Antibodies for immunohistochemistry (Tyrosine Hydroxylase - TH)
-
HPLC system for dopamine (B1211576) and its metabolite analysis
3. Experimental Workflow:
Caption: Workflow for assessing this compound in an MPTP model of Parkinson's disease.
4. Detailed Methodology:
-
MPTP Induction: Administer MPTP hydrochloride dissolved in saline via i.p. injection. All procedures involving MPTP must be performed in a certified biosafety cabinet with appropriate personal protective equipment.
-
This compound Treatment: Begin daily i.p. injections of this compound or saline 24 hours after the last MPTP injection and continue for 14 days.
-
Rotarod Test: Acclimatize mice to the rotarod for 2-3 days prior to MPTP injection. Test motor coordination on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes) and record the latency to fall.
-
HPLC Analysis: Dissect the striatum, homogenize in an appropriate buffer, and analyze the supernatant for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection.
-
TH Immunohistochemistry: Perfuse mice and process brains for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum. Quantify TH-positive cells and fiber density.
Protocol 3: Investigating the Effect of this compound in a Genetic Mouse Model of Huntington's Disease (e.g., YAC128 or R6/2)
1. Objective: To determine if chronic treatment with this compound can delay disease onset, improve motor deficits, and reduce neuronal dysfunction in a transgenic mouse model of Huntington's disease.
2. Materials:
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
YAC128 or R6/2 transgenic mice and wild-type littermates
-
Rotarod apparatus
-
Grip strength meter
-
Open field apparatus
-
Antibodies for immunohistochemistry (e.g., huntingtin aggregates, DARPP-32)
3. Experimental Workflow:
Caption: Workflow for studying this compound in a Huntington's disease mouse model.
4. Detailed Methodology:
-
Long-term Treatment: Initiate daily i.p. injections of this compound or saline in pre-symptomatic mice and continue until the study endpoint.
-
Behavioral Monitoring: Conduct a battery of behavioral tests on a weekly or bi-weekly basis to track disease progression. This includes monitoring body weight, motor coordination on the rotarod, forelimb grip strength, and locomotor activity in an open field.
-
Immunohistochemistry: At the study endpoint, perfuse mice and prepare brain sections. Perform immunohistochemical staining to quantify the burden of mutant huntingtin aggregates and to assess the loss of medium spiny neurons in the striatum using markers like DARPP-32.
Signaling Pathways and Logical Relationships
The proposed therapeutic effects of this compound in neurodegenerative diseases are predicated on its ability to inhibit the TREK-1 channel, which in turn is hypothesized to modulate downstream signaling pathways involved in neuroinflammation and neurogenesis.
Caption: Hypothesized signaling cascade of this compound in neurodegeneration.
Conclusion and Future Directions
This compound is a potent and stable inhibitor of the TREK-1 potassium channel with demonstrated efficacy in models of depression and stroke. Its potential application in neurodegenerative diseases is an emerging area of research. The rationale for its use is based on the role of TREK-1 in modulating neuroinflammation and promoting neural plasticity. However, the lack of direct experimental evidence in models of Alzheimer's, Parkinson's, and Huntington's disease, coupled with contradictory findings regarding the role of TREK-1 in Alzheimer's pathology, necessitates a cautious and rigorous investigational approach.
Future research should focus on:
-
Elucidating the precise role of TREK-1 in the pathophysiology of different neurodegenerative diseases.
-
Conducting proof-of-concept studies using this compound in various animal models to assess its efficacy and target engagement.
-
Investigating the dose-dependent effects of this compound, as some evidence suggests biphasic actions of TREK-1 modulators.
-
Exploring different routes of administration, such as intranasal delivery, to enhance brain bioavailability.
The protocols and information provided herein offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound in the challenging field of neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 5. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TREK1 stimulators and how do they work? [synapse.patsnap.com]
- 9. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the TREK-1 Potassium Channel Improved Cognitive Deficits in a Mouse Model of Alzheimer's Disease by Modulating Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Stability of PE-22-28
Welcome to the technical support center for PE-22-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and improving the in vivo stability of the TREK-1 inhibiting peptide, PE-22-28.
Frequently Asked Questions (FAQs)
Q1: What is PE-22-28 and why is its in vivo stability a concern?
A1: PE-22-28, also known as Mini-Spadin, is a synthetic seven-amino-acid peptide derived from the naturally occurring peptide, Spadin (B612297). It is a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel and is under investigation for its antidepressant and neurogenic properties.[1][2] Like many therapeutic peptides, its unmodified form can be susceptible to rapid degradation by proteases in the body and renal clearance, which can limit its therapeutic efficacy. However, PE-22-28 was specifically designed as a shortened analog of spadin to have inherently greater in vivo stability.[1][2][3]
Q2: What is the reported in vivo stability of PE-22-28 and its analogs?
A2: The parent peptide, spadin, has a relatively short duration of action, disappearing beyond 7 hours after administration.[1][2] In contrast, PE-22-28 and its modified analogs have a significantly improved duration of action, lasting up to 23 hours.[1][2] Specific analogs, such as G/A-PE 22-28 and biotinylated-G/A-PE 22-28, have demonstrated half-time effects in the range of 14 to 23 hours in vivo.[4]
Q3: What are the primary degradation pathways for peptides like PE-22-28 in vivo?
A3: The primary degradation pathways for peptides in vivo are proteolytic degradation by peptidases present in the blood and tissues, and clearance by the kidneys. The specific cleavage sites and the rate of degradation are dependent on the peptide's amino acid sequence and structure.
Q4: What are the common strategies to enhance the in vivo stability of PE-22-28?
A4: Common strategies to improve the in vivo stability of peptides like PE-22-28 include:
-
N-terminal and C-terminal modifications: Capping the ends of the peptide can block exopeptidases from degrading the peptide. Examples include acetylation of the N-terminus and amidation of the C-terminus.
-
Amino acid substitution: Replacing specific amino acids with unnatural amino acids or D-amino acids can reduce susceptibility to protease cleavage. For PE-22-28, a Glycine to Alanine substitution (G/A-PE 22-28) has been shown to be effective.[3]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from enzymatic degradation.
-
Lipidation: The addition of a lipid moiety can enhance binding to serum proteins like albumin, thereby extending the peptide's circulation half-life.
-
Cyclization: Creating a cyclic version of the peptide can make it more resistant to proteolysis.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with PE-22-28.
| Problem | Possible Causes | Recommended Solutions |
| Low or no detectable bioactivity of PE-22-28 in vivo. | 1. Peptide Degradation: The peptide may be degrading too rapidly in the experimental model. 2. Improper Formulation/Solubility: The peptide may not be fully dissolved or is aggregating, leading to poor bioavailability. 3. Incorrect Dosing: The administered dose may be too low to elicit a response. | 1. Assess Stability: Perform an in vitro serum stability assay to determine the degradation rate. Consider using a more stable analog (e.g., G/A-PE 22-28) or a stability-enhancing formulation. 2. Optimize Formulation: Ensure the peptide is fully dissolved in a suitable, sterile vehicle. Sonication may aid dissolution. Visually inspect the solution for any precipitation. 3. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your model system. |
| Inconsistent results between experiments. | 1. Variability in Peptide Quality: Different batches of synthesized peptide may have varying purity or aggregation states. 2. Inconsistent Animal Handling and Dosing: Variations in injection technique or animal stress levels can affect outcomes. 3. Assay Variability: The bioassay used to measure the peptide's effect may have inherent variability. | 1. Quality Control: Use highly purified peptide (>95%) and characterize each new batch by mass spectrometry and HPLC. 2. Standardize Procedures: Ensure all animal procedures, including injection route and volume, are consistent. Acclimatize animals to the experimental conditions to reduce stress. 3. Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Difficulty in synthesizing modified PE-22-28 analogs. | 1. Low Coupling Efficiency: Incomplete peptide bond formation during solid-phase peptide synthesis (SPPS). 2. Side Reactions: Unwanted chemical reactions can occur, particularly with reactive amino acid side chains. 3. Purification Challenges: Separation of the desired modified peptide from byproducts can be difficult. | 1. Optimize SPPS: Use appropriate coupling reagents and reaction times. Double coupling for difficult residues may be necessary.[5] 2. Protecting Groups: Ensure appropriate protecting groups are used for reactive side chains and are completely removed during cleavage. 3. HPLC Optimization: Develop a robust HPLC purification method with an appropriate column and gradient to achieve high purity. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability and activity of PE-22-28 and its analogs.
| Peptide | Modification | IC50 for TREK-1 Inhibition (nM) | Duration of Action / Half-time Effect (hours) |
| Spadin (Parent Peptide) | - | 40 - 60 | ~7 |
| PE-22-28 | Shortened analog | 0.12 | up to 23 |
| G/A-PE 22-28 | Glycine to Alanine substitution | Not specified | 14 - 21 |
| Biotinylated-G/A-PE 22-28 | N-terminal Biotinylation & Gly to Ala substitution | Not specified | 17 - 23 |
Data compiled from Djillani et al., 2017.[1][4]
Key Experimental Protocols
Protocol 1: General In Vitro Serum Stability Assay using HPLC
This protocol provides a general method to assess the stability of PE-22-28 or its analogs in serum.
Materials:
-
PE-22-28 or its analog (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Animal serum (e.g., mouse, rat, or human)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in PBS.
-
Incubation:
-
In a microcentrifuge tube, add a specific volume of the peptide stock solution to pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture. The t=0 sample should be taken immediately after adding the peptide.
-
-
Quenching the Reaction:
-
Immediately add an equal volume of 1% TFA in ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex briefly and incubate on ice for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN). An example gradient is a linear increase from 5% to 95% mobile phase B over 30 minutes.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.
-
Protocol 2: General Protocol for N-terminal Biotinylation of PE-22-28
This protocol describes a general method for biotinylating the N-terminus of PE-22-28.
Materials:
-
PE-22-28 peptide
-
Biotinylation reagent (e.g., NHS-biotin)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Solution: Dissolve the PE-22-28 peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Biotinylation Reagent Solution: Immediately before use, dissolve the NHS-biotin in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.
-
Reaction:
-
Add a 10- to 20-fold molar excess of the biotinylation reagent to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-biotin.
-
Purification:
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or by reverse-phase HPLC.
-
-
Characterization: Confirm the successful biotinylation of the peptide by mass spectrometry.
Visualizations
TREK-1 Signaling Pathway in Neurons
Caption: TREK-1 inhibition by PE-22-28 leads to increased neuronal excitability and promotes neurogenesis.
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for determining the in vivo stability and pharmacokinetics of PE-22-28.
Logical Relationship of Stability Enhancement Strategies
Caption: Strategies to enhance the in vivo stability of the PE-22-28 peptide.
References
- 1. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 2. Magnetic activation of TREK1 triggers stress signalling and regulates neuronal branching in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
Potential off-target effects of PE 22-28 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide PE 22-28. This guide focuses on addressing potential off-target effects and other common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information about the origin and primary target of this compound. What is its actual mechanism of action?
A1: The scientific literature and patent filings predominantly identify this compound as a shortened analog of the naturally occurring peptide Spadin.[1][2] Its primary mechanism of action is the inhibition of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][3][4][5][6] Reports suggesting this compound is derived from Galanin, BDNF, or ADNP may be inaccurate or refer to different molecules.[7][8][9] Researchers should verify the identity and purity of their this compound sample to ensure it corresponds to the TREK-1-inhibiting peptide.
Q2: What is the reported potency of this compound for its primary target?
A2: this compound is a potent inhibitor of the TREK-1 channel. The table below summarizes its reported half-maximal inhibitory concentration (IC50).
| Target | IC50 | Reference |
| TREK-1 | 0.12 nM | [1][4][10] |
Q3: Is this compound approved for human use?
A3: No, this compound is not approved by the FDA or any other regulatory agency for human use.[4][7][8] It is intended for research purposes only.[3][4][7]
Troubleshooting Guide: Potential Off-Target Effects
Researchers may encounter unexpected results or side effects during preclinical studies with this compound. This guide provides insights into potential off-target effects and troubleshooting strategies.
Issue 1: Unexplained effects on non-neuronal tissues (e.g., muscle, heart).
-
Potential Cause: The primary target of this compound, the TREK-1 potassium channel, is expressed in various non-neuronal tissues, including muscle (smooth and skeletal) and the heart.[6][11] Inhibition of TREK-1 in these tissues could lead to unintended physiological effects.[11]
-
Troubleshooting Steps:
-
Expression Analysis: Confirm the expression of TREK-1 in your experimental model's non-target tissues of concern using techniques like qPCR or immunohistochemistry.
-
Functional Assays: Conduct functional assays on isolated non-neuronal tissues (e.g., muscle strips, isolated heart preparations) to assess the direct impact of this compound on their function.
-
Dose-Response Studies: Perform careful dose-response studies to determine if the observed non-neuronal effects are dose-dependent and correlate with the doses causing the intended neuronal effects.
-
Issue 2: Observations of transient sedation, decreased energy, or gastrointestinal discomfort in animal models.
-
Potential Cause: These effects have been noted as possible side effects in preclinical research.[4] The underlying mechanism is not well-defined but could be related to the systemic inhibition of TREK-1 or the modulation of other off-target receptors.
-
Troubleshooting Steps:
-
Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to systematically record the onset, duration, and severity of these side effects.
-
Control Groups: Use appropriate vehicle control groups to ensure the observed effects are directly attributable to this compound.
-
Route of Administration: Investigate different routes of administration (e.g., subcutaneous, intraperitoneal, intranasal) to see if the side effect profile changes.[7]
-
Issue 3: Variability in behavioral responses between experimental subjects.
-
Potential Cause: As with many psychoactive compounds, individual differences in physiology and metabolism can lead to varied responses.[4]
-
Troubleshooting Steps:
-
Subject Stratification: Ensure proper randomization and stratification of experimental animals to minimize baseline differences between groups.
-
Power Analysis: Conduct a power analysis to ensure your study is adequately powered to detect significant effects despite individual variability.
-
Metabolite Analysis: If feasible, analyze plasma or tissue samples for this compound and its metabolites to assess for pharmacokinetic differences between high and low responders.
-
Experimental Protocols
Protocol 1: Investigating Off-Target Effects on Non-Neuronal Tissues
-
Tissue Preparation: Isolate the non-neuronal tissue of interest (e.g., aortic rings for smooth muscle function, isolated cardiomyocytes for cardiac effects) from the experimental animal model.
-
Functional Assay Setup: Place the tissue in an appropriate organ bath or cell culture system that allows for the measurement of a relevant physiological parameter (e.g., isometric tension for muscle strips, calcium transients for cardiomyocytes).
-
Baseline Measurement: Record baseline measurements of the physiological parameter of interest.
-
This compound Application: Add this compound to the bath or culture medium at a range of concentrations, starting from a concentration known to be effective at the primary target and increasing to concentrations that might reveal off-target effects.
-
Data Recording and Analysis: Continuously record the physiological parameter and analyze the data to determine the effect of this compound on the non-neuronal tissue.
Visualizations
Caption: Signaling pathway of this compound via TREK-1 inhibition.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 3. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 4. behemothlabz.com [behemothlabz.com]
- 5. corepeptides.com [corepeptides.com]
- 6. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. revolutionhealth.org [revolutionhealth.org]
- 9. The Potential of PE-22-28 Peptide in Biochemical and Cellular Research - Your Health Magazine [yourhealthmagazine.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
Troubleshooting PE 22-28 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PE 22-28.
Troubleshooting Guide
Question: I am having trouble dissolving my lyophilized this compound peptide. What should I do?
Answer:
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting workflow. Start with the recommended reconstitution protocol and proceed to further optimization steps if solubility remains a problem.
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a synthetic heptapeptide (B1575542) with the amino acid sequence Gly-Val-Ser-Trp-Gly-Leu-Arg.[1] It is a potent inhibitor of the TREK-1 potassium channel. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H55N11O9 |
| Molecular Weight | 773.89 g/mol |
| Sequence | GVSWGLR[1] |
| Appearance | White to off-white solid[2] |
Q2: What is the recommended solvent and concentration for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is typically high-purity water, such as bacteriostatic water.[1][3] The solubility in water is reported to be up to 2 mg/mL. For some applications, dissolving in DMSO first, followed by dilution in an aqueous buffer, may be necessary.[2]
Q3: My this compound is not dissolving in water. What are the next steps?
A3: If this compound does not readily dissolve in water, you can try the following:
-
Gentle Agitation: Swirl or roll the vial gently. Avoid vigorous shaking, as this can cause aggregation or foaming.[1]
-
Warming: Briefly warm the solution to 30-40°C.
-
Sonication: Use a bath sonicator for a few minutes to aid dissolution.[2]
-
pH Adjustment: Based on the amino acid sequence (GVSWGLR), this compound has a net positive charge at neutral pH due to the Arginine (R) residue. If solubility is an issue, adding a small amount of a dilute acid (e.g., 10% acetic acid) can help.
Q4: What should I do if my peptide appears to be aggregated?
A4: Peptide aggregation can be a concern.[4] If you suspect aggregation, consider the following:
-
Visual Inspection: Look for visible particles or cloudiness in the solution.
-
Centrifugation: Briefly centrifuge the vial. If a pellet forms, the peptide may have aggregated.
-
Solubilization with Different Solvents: Try dissolving a small aliquot in a different solvent system. For peptides with hydrophobic residues like Tryptophan (W), Leucine (L), and Valine (V) in this compound, using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, can be effective.
Q5: How does this compound exert its biological effects?
A5: this compound functions as a potent and selective antagonist of the TREK-1 (TWIK-related K+ channel 1) potassium channels.[1][5] By inhibiting these channels, it enhances neuronal excitability, which is thought to underlie its neuroprotective and antidepressant-like effects.[1][5]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via TREK-1 inhibition.
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of bacteriostatic water or other recommended aqueous buffer to the vial.[1] Aim for a final concentration at or below 2 mg/mL.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[1] Avoid vigorous shaking.
-
Visual Inspection: Ensure the solution is clear and free of particulates before use.
-
Storage: Store the reconstituted peptide at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Solubilization of Difficult-to-Dissolve this compound
-
Initial Attempt: Follow steps 1-3 of the Standard Reconstitution Protocol.
-
Gentle Heating/Sonication: If the peptide is not fully dissolved, warm the vial in a water bath at 30-40°C for 5-10 minutes or place it in a bath sonicator for 2-5 minutes.
-
pH Adjustment (for aqueous solutions): If solubility issues persist, add a small volume (e.g., 1-5% of the total volume) of 10% aqueous acetic acid to the solution and mix gently. This can help protonate the peptide and increase its solubility.
-
Organic Solvent Method: a. Dissolve the lyophilized this compound in a minimal amount of DMSO. b. Slowly add this stock solution dropwise to your desired aqueous buffer while gently vortexing. c. Note: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your results.
Quantitative Data Summary
While specific quantitative data for this compound solubility under various conditions is not extensively published, the following table provides general guidelines for improving peptide solubility based on its properties.
| Condition | Guideline for Positively Charged Peptides (like this compound) | Rationale |
| pH | Use a slightly acidic buffer (pH < 7). | The Arginine residue in this compound is positively charged. An acidic environment ensures this charge is maintained, promoting interaction with water. |
| Ionic Strength | Start with low salt concentrations (e.g., < 150 mM NaCl). | High salt concentrations can sometimes decrease the solubility of charged peptides through a "salting out" effect. |
| Additives | Consider adding solubilizing agents like arginine. | Arginine is known to suppress non-specific protein-protein interactions and can help prevent aggregation.[6] |
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 6. benchchem.com [benchchem.com]
Methods to reduce experimental variability with PE 22-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with the synthetic peptide PE 22-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic heptapeptide (B1575542) with the amino acid sequence Gly-Val-Ser-Trp-Gly-Leu-Arg. It is a shortened, more stable analog of spadin, a naturally occurring peptide.[1][2] There are two main proposed mechanisms of action in scientific literature:
-
TREK-1 Potassium Channel Inhibition: The most widely reported mechanism is the potent and selective inhibition of the TWIK-related K+ channel 1 (TREK-1).[1][2] By blocking this channel, this compound can enhance neuronal excitability and synaptic transmission.[2]
-
BDNF Mimetic (TrkB Agonist): Some sources describe this compound as a fragment of brain-derived neurotrophic factor (BDNF) that acts as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the effects of BDNF to support brain health.[3]
It is crucial for researchers to be aware of these distinct reported mechanisms when designing experiments and interpreting results.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a sealed container with a desiccant to prevent degradation from moisture.[4][5][6] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[7] Once reconstituted, the peptide solution is less stable and should be refrigerated at 2-8°C for short-term storage (up to 4 weeks) and protected from light.[8] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[5][7][9]
Q3: What is the best way to reconstitute lyophilized this compound?
A3: The choice of solvent for reconstitution can impact peptide solubility and assay performance. For many applications, sterile, distilled water or a dilute (0.1%) acetic acid solution is a good starting point. Some protocols suggest using bacteriostatic water.[8] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF first, and then slowly adding it to an aqueous buffer with stirring, can improve solubility.[4][5] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5] When reconstituting, inject the solvent slowly down the side of the vial and gently swirl or roll to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.[8]
Q4: Can this compound aggregate, and how can I prevent this?
A4: Like many peptides, this compound has the potential to aggregate, which can lead to insolubility and loss of biological activity.[3] Aggregation can be influenced by factors such as concentration, pH, temperature, and the buffer composition. To minimize aggregation, it is advisable to store the peptide in lyophilized form until use, avoid repeated freeze-thaw cycles, and use optimized buffers.[7] When preparing solutions, ensure the peptide is fully dissolved. Sonication can sometimes help to break up small aggregates.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Peptide Activity | Ensure proper storage of lyophilized this compound at -20°C or -80°C and reconstituted aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5][7][9] Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Culture Inconsistencies | Standardize cell passage number, seeding density, and growth conditions. Use cells from a trusted source and routinely test for contamination. |
| Buffer and Media Variability | Use the same batch of media and supplements for all related experiments. Ensure the pH of the buffer is stable and optimal for both the cells and the peptide. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For multi-well plates, vary the location of controls and replicates to identify and mitigate edge effects. |
| Assay Timing | Perform the assay at a consistent time point after cell plating and treatment with this compound. |
Issue 2: Poor or No Observed Effect of this compound
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Verify the age and storage conditions of your this compound stock. If in doubt, use a fresh vial. |
| Incorrect Peptide Concentration | Confirm the calculations for your dilutions. Perform a dose-response experiment to determine the optimal effective concentration for your specific assay. |
| Suboptimal Assay Conditions | The activity of TREK-1 channels, a primary target of this compound, can be sensitive to temperature and pH.[10][11] Ensure these parameters are controlled and optimized for your experiment. |
| Cellular Target Not Expressed | Confirm that the cell line you are using expresses the target of interest (e.g., TREK-1 or TrkB). |
| Peptide Insolubility/Aggregation | Visually inspect the peptide solution for any precipitation. If solubility is an issue, try a different reconstitution solvent as described in the FAQs.[9] |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC₅₀) of this compound and Analogs on TREK-1 Channels
| Peptide | IC₅₀ (nM) |
| Spadin (PE 12-28) | 40.0 |
| This compound | 0.12 |
| G/A-PE 22-28 | 0.10 |
| Biotinylated-G/A-PE 22-28 | 1.2 |
Data from in vitro patch-clamp studies on hTREK-1/HEK cells.[1][12]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[7]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of a suitable sterile solvent (e.g., sterile water, 0.1% acetic acid, or bacteriostatic water) by slowly running it down the side of the vial.[8]
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.[8] Sonication can be used if necessary to aid dissolution.[5]
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For short-term storage, keep the solution at 2-8°C. For long-term storage, store aliquots at -20°C or -80°C.[4][5]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding: Plate cells at a predetermined optimal density in multi-well plates and allow them to adhere overnight.
-
Peptide Preparation: Prepare fresh serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Endpoint: Perform the desired assay to measure the biological response (e.g., cell viability, neurogenesis, synaptogenesis, or signaling pathway activation).
Protocol 3: Immunocytochemistry for Neurogenesis/Synaptogenesis Markers
-
Cell Culture and Treatment: Culture neuronal cells on coverslips and treat with this compound as described in Protocol 2.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against markers of interest (e.g., BrdU for neurogenesis, PSD-95 or synapsin for synaptogenesis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the expression and localization of the target proteins.
Visualizations
Caption: this compound as a TREK-1 inhibitor.
Caption: this compound as a BDNF mimetic acting on TrkB.
Caption: General experimental workflow for this compound.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 3. genemedics.com [genemedics.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. genscript.com [genscript.com]
- 10. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 11. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PE 22-28 Dosage for Long-Term Studies
Welcome to the technical support center for PE 22-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for long-term in vivo studies. The following information is based on available preclinical data and general principles of peptide administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic seven-amino-acid peptide derived from spadin.[1][2] It functions as a potent and selective antagonist of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][3] By inhibiting TREK-1, this compound enhances neuronal excitability and promotes neurogenesis.[3][4] This mechanism is being investigated for its potential antidepressant, neuroprotective, and cognitive-enhancing effects.[5] Some research also suggests it may act as a Brain-Derived Neurotrophic Factor (BDNF) mimetic, activating TrkB receptors and downstream signaling pathways.
Q2: What is the reported in vivo stability and duration of action of this compound?
A2: this compound was specifically designed for enhanced in vivo stability compared to its parent compound, spadin.[3][4] Its duration of action has been reported to be up to 23 hours, a significant improvement over the 7-hour duration of spadin.[3][4] Some sources suggest a half-life of over 24 hours due to structural optimizations.[6]
Q3: What are the typical dosage ranges for this compound in preclinical models?
A3: Preclinical studies, primarily in rodent models, have utilized a range of doses depending on the experimental goals. For antidepressant-like effects, doses as low as 3.0 μg/kg have been shown to be effective.[3] Other studies mention a general range of 50-100 μg daily. It is crucial to perform a dose-finding study to determine the optimal dose for your specific model and experimental endpoint.
Q4: What is the recommended route of administration for this compound?
A4: Due to poor oral bioavailability, this compound is typically administered via parenteral routes, such as subcutaneous (SC) or intraperitoneal (IP) injections.[6] The choice of administration route may impact the pharmacokinetic profile and should be consistent throughout a long-term study.
Q5: Is this compound known to be immunogenic?
A5: Peptides, in general, can carry a risk of immunogenicity. However, this compound is a relatively short peptide and is suggested to have low immunogenicity.[1] For long-term studies, it is still advisable to monitor for any potential immune responses, such as injection site reactions or the development of anti-drug antibodies (ADAs), especially when using higher doses or in combination with adjuvants.
Troubleshooting Guide for Long-Term Studies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Efficacy (Tachyphylaxis) | - Receptor desensitization or downregulation.- Development of neutralizing antibodies.- Changes in animal health or experimental conditions. | - Implement a "drug holiday" or pulsed dosing regimen (e.g., 5 days on, 2 days off) to allow for receptor resensitization.- Screen for anti-drug antibodies (ADAs).- Re-evaluate the health status of the animals and ensure consistency in experimental procedures. |
| Injection Site Reactions (Redness, Swelling) | - Local inflammatory response to the peptide or vehicle.- High injection volume or concentration.- Contamination of the injectate. | - Rotate injection sites to minimize local irritation.[7]- Dilute the peptide in a larger volume of a biocompatible vehicle (e.g., sterile saline).- Ensure aseptic technique during preparation and administration.- Consider a different, well-tolerated vehicle. |
| Peptide Aggregation in Solution | - Improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.- Incompatible buffer or pH. | - Store lyophilized peptide at -20°C or colder, protected from light.[8]- Upon reconstitution, aliquot into single-use vials to avoid freeze-thaw cycles.[9]- Reconstitute in a recommended sterile buffer and ensure the final solution is clear. If precipitation occurs, sonication may help, but a change in buffer may be necessary.[9] |
| High Variability in Experimental Results | - Inconsistent dosing (timing, volume).- Degradation of the peptide stock solution.- Individual animal differences in metabolism. | - Administer the peptide at the same time each day.[7]- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Increase the number of animals per group to improve statistical power.- Monitor animal health and weight closely. |
Data Presentation
Table 1: Preclinical Dosage of this compound
| Parameter | Value | Species | Study Type | Reference(s) |
| Effective Dose | 3.0 μg/kg, IP | Mouse | Antidepressant behavioral models (4-day treatment) | [3] |
| Therapeutic Dose Range | 50-100 µg daily | - | General preclinical observations | [6] |
| IC₅₀ (TREK-1 Inhibition) | 0.12 nM | Human TREK-1 expressing HEK cells | In vitro patch-clamp | [2][3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Note | Reference(s) |
| Duration of Action | Up to 23 hours | Compared to 7 hours for the parent compound, spadin. | [3][4] |
| Half-life | > 24 hours | Enhanced in vivo stability due to structural optimization. | [6] |
| Bioavailability | Poor (oral) | Parenteral or intranasal administration is required. | [6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for a 4-Week Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range of this compound for a long-term study.
-
Animals: Select the appropriate rodent model for your research question (e.g., C57BL/6 mice). Use a sufficient number of animals for statistical power (n=5-8 per group).
-
Dose Groups: Based on available data, select a range of doses. For example:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: 1 µg/kg this compound
-
Group 3: 3 µg/kg this compound
-
Group 4: 10 µg/kg this compound
-
Group 5: 30 µg/kg this compound
-
-
Administration: Administer this compound daily via subcutaneous injection for 14 days.
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the 14 days, collect blood for basic clinical chemistry and hematology.
-
Measure a relevant pharmacodynamic biomarker if available.
-
-
Analysis: Determine the MTD as the highest dose that does not cause significant adverse effects. Identify the lowest dose that shows a trend towards the desired biological effect. This will inform the dose selection for the long-term study.
Protocol 2: 8-Week Chronic Dosing Study with Pulsed Regimen
-
Objective: To evaluate the long-term efficacy and safety of this compound.
-
Animals and Groups: Based on the dose-range finding study, select 2-3 doses below the MTD.
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound (e.g., 3 µg/kg)
-
Group 3: High-dose this compound (e.g., 10 µg/kg)
-
-
Administration: Administer this compound subcutaneously using a pulsed regimen of 5 consecutive days followed by 2 days of no treatment. Continue this cycle for 8 weeks.
-
Efficacy Assessment: Conduct relevant behavioral tests or other efficacy measurements at baseline and at selected time points (e.g., weeks 4 and 8).
-
Safety Monitoring:
-
Monitor body weight and clinical signs weekly.
-
At the end of the study, collect blood for comprehensive clinical pathology.
-
Perform histopathological examination of key organs (e.g., liver, kidney, brain, injection sites).
-
Consider collecting terminal blood samples for anti-drug antibody (ADA) analysis.
-
-
Data Analysis: Compare the efficacy and safety parameters between the vehicle and this compound treated groups using appropriate statistical methods.
Mandatory Visualizations
Caption: Signaling pathway of this compound via TREK-1 inhibition.
Caption: Workflow for optimizing this compound in long-term studies.
Caption: Logical troubleshooting flow for common experimental issues.
References
- 1. PE-22-28 Peptide: Multifaceted Potential & Benefits | Nūūtro [nuutro.co.uk]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swolverine.com [swolverine.com]
- 6. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 7. deltapeptides.com [deltapeptides.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PE 22-28 Handling, Storage, and Potency Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the peptide PE 22-28 to ensure the maintenance of its biological potency. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and established protocols for potency assessment.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for long-term and short-term use?
A1: For optimal long-term potency, lyophilized this compound should be stored at -20°C or colder in a desiccated environment, protected from light.[1] For short-term storage of a few weeks, it can be kept at 2-8°C.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is sterile, bacteriostatic water.[1] The use of other solvents may affect the peptide's stability and solubility.
Q3: What is the stability of reconstituted this compound?
A3: Once reconstituted, this compound solution should be stored at 2-8°C and is best used within 4 weeks to maintain optimal potency.[1] It is advisable to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q4: How should reconstituted this compound be handled to prevent degradation?
A4: To prevent degradation, handle reconstituted this compound with care. Avoid vigorous shaking or vortexing, which can cause aggregation and loss of activity. Gentle swirling or inversion is sufficient to dissolve the peptide.[1] Solutions should be protected from light.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the TWIK-related potassium channel-1 (TREK-1).[2] By blocking TREK-1, it increases neuronal excitability, which is believed to contribute to its neurogenic and antidepressant-like effects.
Data Presentation: this compound Stability and Potency
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a desiccator, protected from light. |
| Lyophilized Powder | 2-8°C | Short-term (weeks) | Keep in a sealed container, protected from light. |
| Reconstituted Solution | 2-8°C | Up to 4 weeks | Avoid freeze-thaw cycles. Protect from light. |
Table 2: Factors Affecting this compound Potency
| Factor | Effect on Potency | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| pH | Deviations from neutral pH can lead to hydrolysis and degradation. | Reconstitute and dilute in neutral pH buffers. |
| Freeze-Thaw Cycles | Repeated cycles can denature the peptide. | Aliquot reconstituted solutions for single use. |
| Agitation | Vigorous shaking can cause aggregation. | Gently swirl or invert to dissolve. |
| Light Exposure | Can lead to photo-degradation. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound vial
-
Sterile, bacteriostatic water for injection
-
Sterile syringe and needles
-
Alcohol swabs
Methodology:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the vial. Direct the stream of water against the side of the vial to avoid foaming.
-
Gently swirl the vial until the peptide is completely dissolved. Do not shake or vortex.[1]
-
The final concentration will depend on the amount of peptide in the vial and the volume of solvent added. For example, reconstituting a 10 mg vial with 1 mL of bacteriostatic water will yield a 10 mg/mL stock solution.[3]
-
Label the vial with the concentration and date of reconstitution. Store at 2-8°C.
Protocol 2: Assessment of this compound Potency via TREK-1 Inhibition (Patch-Clamp Electrophysiology)
Objective: To determine the inhibitory effect of this compound on TREK-1 channel activity.
Materials:
-
Cell line expressing human TREK-1 channels (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
Reconstituted this compound solution
Methodology:
-
Culture the TREK-1 expressing cells on glass coverslips.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline TREK-1 currents by applying a voltage ramp or step protocol.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record TREK-1 currents in the presence of this compound.
-
Calculate the percentage of inhibition by comparing the current amplitude before and after the application of the peptide. The IC50 value for this compound inhibition of TREK-1 is approximately 0.12 nM.[2]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound potency via TREK-1 inhibition.
Caption: Conceptual signaling pathway of this compound action.
Troubleshooting Guides
Patch-Clamp Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Gigaohm Seal Formation | - Dirty pipette tip- Unhealthy cells- Incorrect pressure | - Use fresh, clean pipettes.- Ensure cells are healthy and not overgrown.- Apply gentle positive pressure when approaching the cell, then release to form a seal. |
| Loss of Seal During Recording | - Mechanical instability- Cell death | - Ensure the rig is free from vibrations.- Use healthy cells and handle them gently. |
| No Response to this compound | - Inactive peptide- Incorrect concentration- Blocked perfusion line | - Use freshly prepared this compound solution.- Verify the final concentration of the peptide.- Check the perfusion system for blockages. |
In Vivo Behavioral Experiments (Forced Swim Test, Novelty Suppressed Feeding)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Baseline Behavior | - Inconsistent handling of animals- Environmental stressors | - Handle all animals consistently.- Ensure a quiet and controlled testing environment. |
| No Effect of this compound Treatment | - Incorrect dosage or administration route- Degraded peptide | - Verify the dose and route of administration.- Use a fresh, properly stored batch of this compound. |
| Animals Learn the Task (Forced Swim Test) | - Repeated testing | - Use naive animals for each experiment. |
Western Blot for PSD-95
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Weak PSD-95 Signal | - Low protein concentration- Ineffective antibody- Poor transfer | - Load sufficient amount of protein lysate.- Use a validated PSD-95 antibody at the recommended dilution.- Optimize transfer conditions. |
| High Background | - Insufficient blocking- Antibody concentration too high | - Block the membrane for at least 1 hour.- Titrate the primary and secondary antibody concentrations. |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody.- Prepare fresh lysates with protease inhibitors. |
References
Addressing injection site reactions with PE 22-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide PE 22-28. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on injection site reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a synthetic peptide fragment derived from either Brain-Derived Neurotrophic Factor (BDNF) or the neuropeptide spadin.[1][2] It is being investigated for its potential neuroprotective, antidepressant-like, and cognitive-enhancing effects.[1][3][4] The precise mechanism of action is still under investigation, with several pathways proposed:
-
TrkB Agonism: As a BDNF mimetic, this compound may bind to and activate Tropomyosin receptor kinase B (TrkB) receptors.[1] This activation can trigger downstream signaling cascades like the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which are involved in promoting cell survival, enhancing synaptic plasticity, and modulating neurotrophic responses.[1]
-
Galanin Receptor Interaction: Another proposed mechanism is that this compound acts as a mimic of a fragment of the galanin neuropeptide, interacting with galanin receptor subtypes to influence mood, pain perception, and cognitive function.[3]
-
TREK-1 Channel Inhibition: this compound, also referred to as Mini-Spadin, has been shown to be a selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[2][4][5] By blocking this channel, this compound can enhance neuronal excitability and upregulate BDNF expression.[5]
Q2: What are the reported side effects associated with this compound administration?
A2: Preclinical data and limited clinical usage suggest that this compound has a favorable safety profile with low toxicity.[1][5] However, some mild and transient side effects have been reported, including:
-
Injection Site Reactions: Mild erythema (redness) or swelling at the injection site are considered rare but possible adverse effects.[5][6]
-
Neurological Effects: Transient changes in mood may occur at the beginning of treatment.[5]
-
Sleep-Related Effects: Minor adjustments in sleep patterns have been noted during the initial phase of treatment.[5]
-
General Effects: Occasional fatigue that typically resolves with continued use has been observed.[5]
Q3: Are injection site reactions common with peptide therapeutics?
A3: Yes, mild to moderate localized reactions at the injection site are common with subcutaneously administered peptides.[7][8] These reactions, which can include redness, swelling, itching, or tenderness, are often a normal immune response and typically resolve on their own.[8]
Troubleshooting Guide: Injection Site Reactions
Q1: I am observing redness and swelling at the injection site after administering this compound. What should I do?
A1: Mild redness and swelling at the injection site are occasional side effects of this compound.[5][6] Here are some steps you can take to manage and mitigate these reactions:
-
Rotate Injection Sites: Consistently rotating the injection site (e.g., abdomen, thighs, upper arms) can help reduce local irritation.[6]
-
Proper Injection Technique: Ensure you are using the correct subcutaneous injection technique. The injection should be delivered into the fatty layer between the skin and muscle.[8]
-
Dilution of the Peptide: If reactions persist, consider increasing the dilution volume of the reconstituted peptide. For example, using 2mL of bacteriostatic water instead of 1mL can help reduce irritation.[8]
-
Cool Compress: Applying a cool compress to the injection site after administration may help to reduce discomfort and swelling.
Q2: Could the quality of the peptide be causing the injection site reactions?
A2: It is possible that impurities from the peptide synthesis process could contribute to an immunogenic response.[9] It is crucial to use high-purity, research-grade this compound from a reputable supplier to minimize the risk of reactions caused by contaminants.
Q3: When should I be concerned about an injection site reaction?
A3: While mild, transient reactions are common, you should seek medical advice if you observe any of the following:
-
Signs of a severe allergic reaction (anaphylaxis), such as difficulty breathing, swelling of the face or throat, hives, or a rapid heartbeat.[7]
-
Signs of infection at the injection site, such as increasing pain, warmth, pus, or fever.
-
Reactions that are severe, persistent, or worsen over time.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the incidence and severity of injection site reactions with this compound. The available information describes these reactions as "mild" and "rare".[5] For comparison, a broader look at peptide and biologic therapeutics can provide some context. For instance, with Granulocyte-Colony Stimulating Factor (G-CSF), pain, tenderness, or redness at the injection site are listed as potential side effects.[10]
| Parameter | This compound | General Peptide Therapeutics |
| Incidence of Injection Site Reactions | Reported as rare[5] | Common, especially initially[8] |
| Common Symptoms | Mild erythema (redness), swelling[5] | Redness, swelling, itching, tenderness[8] |
| Severity | Mild and transient[5] | Typically mild to moderate[8] |
Experimental Protocols
Protocol 1: Standard Reconstitution and Administration of this compound
-
Reconstitution: Reconstitute lyophilized this compound with sterile or bacteriostatic water. A common recommendation is to use 2mL of water for a 10mg vial.[1]
-
Dosage: Dosing in preclinical studies has typically been in the microgram per kilogram (µg/kg) range.[3] For research purposes, a common starting dose is 0.3mg (6 units on an insulin (B600854) syringe) administered once daily via subcutaneous injection.[1]
-
Administration: Administer the reconstituted solution subcutaneously into the fatty tissue of the abdomen, thigh, or upper arm.
-
Site Rotation: It is critical to rotate injection sites with each administration to minimize local irritation.[6]
Protocol 2: Mitigation of Injection Site Reactions
-
Assess Peptide Purity: Ensure the this compound used is of high purity from a certified vendor.
-
Optimize Reconstitution: If injection site reactions occur, consider increasing the volume of bacteriostatic water used for reconstitution to further dilute the peptide.
-
Pre-treatment with a Topical Corticosteroid: Based on findings with other peptides that cause mast cell-mediated injection site reactions, pre-treating the injection site with a topical corticosteroid like mometasone (B142194) may help mitigate pseudo-allergic reactions.[11]
-
Post-injection Cold Compress: Application of a cold compress to the injection site for 10-15 minutes post-injection can help reduce local inflammation and discomfort.
-
Consider Antihistamines: For persistent reactions, a non-sedating antihistamine could be considered, though this should be guided by a qualified researcher or physician.[11]
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Troubleshooting workflow for injection site reactions.
Caption: Logical relationships in mitigating injection site reactions.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. corepeptides.com [corepeptides.com]
- 3. swolverine.com [swolverine.com]
- 4. behemothlabz.com [behemothlabz.com]
- 5. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 6. peptidedosages.com [peptidedosages.com]
- 7. gentlegiantcarellc.com [gentlegiantcarellc.com]
- 8. revolutionhealth.org [revolutionhealth.org]
- 9. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. fortunejournals.com [fortunejournals.com]
Quality control and purity analysis of synthetic PE 22-28
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control and purity analysis of synthetic PE 22-28. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound? A1: this compound is a synthetic heptapeptide (B1575542) (a peptide with 7 amino acids) that is an analog of Spadin.[1][2] It is derived from brain-derived neurotrophic factor (BDNF) and acts as a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][2][3] By inhibiting TREK-1, it increases neuronal excitability and is being investigated for its potential rapid-acting antidepressant and neuroprotective effects.[1][4] It also mimics BDNF activity by activating the TrkB receptor and its downstream signaling pathways.[3]
Q2: How is the purity of synthetic this compound determined? A2: The purity of synthetic peptides is primarily determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7] This technique separates the target peptide from various impurities, and the purity is expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[8] The identity of the peptide is confirmed by coupling the HPLC system to a Mass Spectrometer (LC-MS), which verifies that the molecular weight of the main peak matches the theoretical mass of this compound.[5][8][9]
Q3: What are the common impurities found in synthetic this compound preparations? A3: Impurities in synthetic peptides typically arise from incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS).[7][9] It is crucial to be aware of these potential contaminants as they can affect experimental outcomes.[9][10]
| Impurity Type | Description | Origin |
| Truncated Sequences | Peptides that are shorter than the target sequence. | Incomplete coupling of an amino acid in the sequence.[7] |
| Deletion Sequences | Peptides missing one or more amino acids from within the sequence. | Incomplete deprotection or coupling steps during synthesis.[7] |
| Incompletely Deprotected | Peptides still carrying protecting groups on their side chains. | The final cleavage and deprotection step was not fully completed.[6][7] |
| Oxidized/Modified Peptides | Peptides chemically modified during synthesis or handling (e.g., oxidation of Methionine). | Side reactions during cleavage or exposure to air.[7][11] |
| Residual Solvents/Reagents | Non-peptide impurities from the synthesis process. | Chemicals used during synthesis, cleavage (e.g., Trifluoroacetic Acid - TFA), and purification.[6][9] |
Q4: What purity level of this compound is required for my experiments? A4: The required purity level depends directly on the intended application. Using a peptide with inappropriate purity can lead to inaccurate or misleading results.[7]
| Purity Level | Recommended Applications |
| Crude (>50-70%) | High-throughput screening, non-quantitative antibody production.[7] |
| Standard (>80-95%) | Non-quantitative cell-based assays, enzyme-substrate studies, peptide blocking experiments. |
| High Purity (>95-98%) | Quantitative in vitro assays, receptor-ligand binding studies, cell culture experiments, NMR studies, mass spectrometry standards.[7] |
| Extremely High Purity (>98%) | In vivo studies, clinical trials, structure-activity relationship (SAR) studies, and other highly sensitive applications.[7] |
Q5: What is "Net Peptide Content" (NPC) and how does it differ from HPLC purity? A5: HPLC purity indicates the percentage of the correct peptide relative to other peptide-related impurities.[6][7] However, lyophilized peptide powder is not 100% peptide; it also contains water and counter-ions (typically TFA) that are bound to the peptide during purification.[6] Net Peptide Content (NPC) is the actual percentage of peptide by weight in the lyophilized solid.[6] NPC is accurately determined by methods like quantitative Amino Acid Analysis (AAA) and is critical for preparing solutions of a precise peptide concentration.[5][6] Typical NPC values range from 70-90%.[6]
Q6: My this compound is supplied as a trifluoroacetate (B77799) (TFA) salt. Is this a problem? A6: TFA is used as a counter-ion during the RP-HPLC purification of synthetic peptides.[6] While the free TFA is removed, TFA anions remain bound to the positively charged amino groups on the peptide.[9] For most in vitro and in vivo applications, the low concentrations of TFA are buffered by the experimental medium and do not cause issues. However, at high concentrations, TFA can be toxic to cells in culture.[6] If your assay is particularly sensitive, you may consider exchanging the TFA counter-ion for acetate (B1210297) or chloride.[6]
Troubleshooting Guides
Synthesis and Purification Issues
Q: My solid-phase peptide synthesis (SPPS) of this compound resulted in a low yield and poor purity. What are the likely causes? A: Low yield and purity often stem from the peptide's sequence itself. "Difficult sequences," particularly those containing hydrophobic amino acids, are prone to aggregation during synthesis.[12][13] This aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete coupling and deprotection steps.[12]
-
Solution:
-
Optimize Coupling: Use stronger coupling reagents or extend reaction times.[11] Consider double-coupling steps for difficult residues.
-
Change Solvents: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) at solvating aggregating peptides.[11]
-
Use Specialized Resins: Resins based on Polyethylene Glycol (PEG) can improve solvation and yield for hydrophobic peptides.[11]
-
Incorporate Pseudoproline Dipeptides: These can be strategically inserted to disrupt secondary structure formation during synthesis.[12]
-
Analytical HPLC Issues
Q: My HPLC chromatogram shows split, broad, or tailing peaks for this compound. What's wrong? A: Peak shape problems in HPLC can arise from issues with the column, the mobile phase, or the sample itself.
| Problem | Potential Cause | Troubleshooting Steps |
| Split Peaks | 1. Column void or contamination at the inlet.[14] 2. Sample solvent is too strong or incompatible with the mobile phase.[14] | 1. Reverse and flush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column.[14] 2. Dissolve the peptide in the initial mobile phase or a weaker solvent. |
| Broad Peaks | 1. Contamination on the column. 2. Low mobile phase pH causing slow silanol (B1196071) interactions. 3. Secondary interactions with the column matrix. | 1. Flush the column with a strong solvent wash. 2. Ensure mobile phase pH is optimal for the peptide and column type. 3. Add ion-pairing agents if necessary. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[15] 2. Fluctuations in column temperature.[15] 3. Column degradation or equilibration issues. | 1. Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly.[15] 2. Use a column thermostat to maintain a constant temperature.[15] 3. Allow sufficient time for the column to equilibrate before starting injections. |
Q: I'm observing a steady increase in backpressure in my HPLC system. What should I check? A: High backpressure is typically caused by a blockage in the system.
-
Check the Guard Column: The most common culprit is a clogged guard column. Replace it and check the pressure.
-
Column Frit: Particulates from the sample or mobile phase may have blocked the column inlet frit. Back-flush the column (if permitted by the manufacturer) to dislodge particulates.[14]
-
System Tubing: Check for blockages or crimps in the tubing between the injector and the column.
-
Precipitated Sample/Buffer: Ensure your sample is fully dissolved and that your mobile phase buffers are soluble in the organic solvent concentration used.[14]
Mass Spectrometry (MS) and Handling Issues
Q: The LC-MS signal for my peptide is very weak or non-existent, even though HPLC shows a peak. What happened? A: This is a common issue, often related to sample loss or poor ionization.
-
Non-Specific Binding: Peptides, especially hydrophobic ones, can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes).[16] Use low-retention plasticware or add a small amount of carrier protein to your solutions to mitigate this.[16]
-
Incomplete Elution: During sample clean-up (e.g., C18 desalting), the peptide may not have fully eluted from the stationary phase.[17] Optimize your elution step by using a stronger solvent (higher percentage of acetonitrile (B52724) or a different organic solvent) or increasing the elution volume.[15][17]
-
Poor Ionization: The peptide may not ionize efficiently in the MS source. Ensure the mobile phase contains an appropriate modifier like formic acid to facilitate protonation in positive ion mode.
-
Matrix Suppression: Components from your sample matrix (salts, detergents) can suppress the ionization of your peptide.[17] Ensure your sample clean-up is effective.
Q: My lyophilized this compound is difficult to dissolve. What is the recommended procedure? A: Solubility issues are common with synthetic peptides.
-
Review the Sequence: Assess the peptide for hydrophobicity. This compound is a relatively small peptide, but its properties can be influenced by its specific amino acid composition.
-
Start with Sterile Water: First, try to dissolve the peptide in sterile, purified water.
-
Use Acid/Base for Ionic Residues: If the peptide contains a net positive charge (basic residues like K, R, H), adding a small amount of aqueous acetic acid can help. If it has a net negative charge (acidic residues D, E), a small amount of aqueous ammonium (B1175870) bicarbonate may aid dissolution.
-
Use Organic Solvents for Hydrophobic Peptides: For highly hydrophobic peptides, you may need to first dissolve them in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer with vortexing.[13]
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.
Key Experimental Protocols
Protocol 1: Purity and Identity Analysis by RP-HPLC-MS
This protocol outlines a general method for analyzing the purity and confirming the identity of synthetic this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., 1 mL of 5% Acetonitrile in water with 0.1% TFA) to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of ~0.1 mg/mL for injection.
-
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (or 0.05% TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (or 0.05% TFA) in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection (UV): 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone.[6]
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 300-1500.
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to calculate purity.
-
Examine the mass spectrum corresponding to the main peak. Identify the [M+H]+, [M+2H]2+, etc., ions and confirm that the deconvoluted mass matches the theoretical molecular weight of this compound (802.94 Da).[1]
-
-
Protocol 2: Net Peptide Content (NPC) by Amino Acid Analysis (AAA)
This protocol provides a conceptual overview of determining NPC. AAA is a specialized technique often performed by core facilities or service providers.
-
Hydrolysis: An accurately weighed amount of the peptide is completely hydrolyzed into its constituent amino acids using 6N HCl at ~110°C for 24 hours.[5][6]
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., AccQ-Tag™) that allows for sensitive detection.[5]
-
Chromatographic Separation: The derivatized amino acids are separated and quantified by UPLC or HPLC.[5]
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[5]
-
Calculation: The total mass of the quantified amino acids gives the true peptide mass in the original sample. The NPC is then calculated as:
-
NPC (%) = (Total Mass of Amino Acids / Initial Mass of Lyophilized Sample) x 100
-
Visual Guides: Workflows and Pathways
Caption: Signaling pathway of this compound, showing TREK-1 inhibition and TrkB receptor activation.
Caption: Standard quality control (QC) workflow for synthetic this compound production.
Caption: A logical troubleshooting guide for common HPLC issues encountered during peptide analysis.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. jpt.com [jpt.com]
- 10. journals.asm.org [journals.asm.org]
- 11. biotage.com [biotage.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Avoiding freeze-thaw cycles with reconstituted PE 22-28 solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of reconstituted PE 22-28 solution, with a primary focus on the critical importance of avoiding freeze-thaw cycles. Adherence to these guidelines is essential for maintaining the stability, potency, and experimental reproducibility of this promising TREK-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to freeze-thaw cycles?
A1: this compound is a synthetic heptapeptide (B1575542) (a short chain of seven amino acids) that acts as a potent and selective inhibitor of the TREK-1 potassium channel.[1][2] Like many peptides, reconstituted this compound solution is sensitive to the physical stresses of freezing and thawing. These cycles can lead to the formation of ice crystals, which can disrupt the peptide's structure, causing aggregation (clumping) and degradation.[3] This can result in a loss of biological activity and inaccurate experimental results.
Q2: What are the visible signs of this compound degradation in a reconstituted solution?
A2: Visual inspection may not always reveal peptide degradation. While cloudiness or precipitation in the solution can be a clear indicator of aggregation, a solution may appear clear while still having a significant loss of active peptide. Therefore, it is crucial to adhere to proper storage and handling protocols rather than relying solely on visual cues.
Q3: How should I properly reconstitute and store my lyophilized this compound?
A3: For optimal stability, follow these steps:
-
Reconstitution: Slowly inject the recommended volume of sterile, ice-cold bacteriostatic water or another appropriate solvent down the side of the vial to avoid foaming.[4] Gently swirl the vial to dissolve the lyophilized powder. Do not shake vigorously.
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C in a dark, dry environment.[4]
-
Storage of Reconstituted Solution: Immediately after reconstitution, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C.[1] This practice is the most effective way to avoid repeated freeze-thaw cycles. Reconstituted solutions are typically stable for up to 4 weeks when stored at 2-8°C, but for longer-term use, freezing aliquots is essential.[4]
Q4: Can I store the reconstituted this compound solution in the refrigerator (2-8°C)?
A4: Yes, for short-term use (up to 4 weeks), you can store the reconstituted solution in the refrigerator.[4] However, for any period longer than this, or if you do not plan to use the entire volume at once, aliquoting and freezing is the recommended procedure to maintain potency.
Q5: What is the primary mechanism of action of this compound?
A5: this compound functions by inhibiting the TREK-1 potassium channel.[1][2] These channels play a role in regulating neuronal excitability. By blocking TREK-1, this compound can increase neuronal excitability, which is thought to be a key mechanism behind its potential antidepressant and neuroprotective effects.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to multiple freeze-thaw cycles. | Always aliquot the reconstituted solution into single-use vials to avoid repeated freezing and thawing. Prepare fresh aliquots if you suspect degradation. |
| Improper storage of the reconstituted solution. | Store aliquots at -20°C for short-to-medium term and -80°C for long-term storage. Avoid storing at room temperature for any length of time. | |
| Incorrect reconstitution. | Ensure the lyophilized powder is fully dissolved in the correct volume of a suitable solvent. Avoid vigorous shaking. | |
| Visible particles or cloudiness in the reconstituted solution. | Peptide aggregation. | Do not use the solution. This is a sign of significant degradation. Prepare a fresh solution from a new vial of lyophilized powder. |
| Bacterial contamination. | Ensure sterile technique is used during reconstitution. Use sterile, pyrogen-free solvents. | |
| Difficulty dissolving the lyophilized powder. | Incorrect solvent or temperature. | Use the solvent recommended by the manufacturer. Ensure the solvent is at the appropriate temperature (often cold) before adding it to the vial. |
Data on Peptide Stability
The following table provides an illustrative example of the potential degradation of a reconstituted peptide solution subjected to multiple freeze-thaw cycles. Please note that this is a generalized representation, and the actual degradation rate of this compound may vary. For precise quantification, it is recommended to perform a stability study using methods such as High-Performance Liquid Chromatography (HPLC).
| Number of Freeze-Thaw Cycles | Estimated Peptide Purity (%) | Observations |
| 0 (Freshly Reconstituted) | 99.5% | Clear solution, optimal activity expected. |
| 1 | 98.0% | Typically a small, often acceptable, decrease in purity. |
| 2 | 95.2% | Increased potential for aggregation and noticeable loss of activity. |
| 3 | 90.5% | Significant degradation, likely impacting experimental outcomes. |
| 4 | 85.1% | Substantial loss of active peptide, results may be unreliable. |
| 5 | 78.3% | Severe degradation, solution should not be used for quantitative experiments. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Bring the lyophilized this compound vial and the reconstitution solvent (e.g., bacteriostatic water) to room temperature. Work in a sterile environment, such as a laminar flow hood.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of the reconstitution solvent down the side of the this compound vial.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid shaking or vortexing.
-
Aliquoting: Immediately after dissolution, use sterile pipette tips to dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots and label them clearly with the peptide name, concentration, and date of reconstitution. Store immediately at -20°C or -80°C.
Protocol for Assessing this compound Stability after Freeze-Thaw Cycles via HPLC
This protocol outlines a general procedure for researchers to determine the stability of their reconstituted this compound solution.
-
Sample Preparation:
-
Reconstitute a vial of this compound as described above.
-
Prepare several aliquots. One aliquot will be the "0 cycle" control.
-
Subject the other aliquots to a defined number of freeze-thaw cycles (e.g., 1, 2, 3, 4, 5 cycles). A freeze-thaw cycle consists of freezing the sample at -20°C or -80°C for at least one hour, followed by thawing at room temperature until completely liquid.
-
-
HPLC Analysis:
-
Set up an HPLC system with a suitable C18 column.
-
Prepare a mobile phase gradient appropriate for peptide separation (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).
-
Inject the "0 cycle" control to establish the initial purity and retention time of the intact this compound.
-
Analyze each of the freeze-thawed samples under the same conditions.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in each chromatogram.
-
Calculate the percentage of remaining intact peptide for each freeze-thaw cycle relative to the "0 cycle" control.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Visualizations
Logical Workflow for Handling Reconstituted this compound
Caption: Workflow for proper handling of reconstituted this compound solution.
Signaling Pathway of this compound via TREK-1 Inhibition
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidedosages.com [peptidedosages.com]
- 5. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
Validation & Comparative
A Comparative Analysis of PE 22-28 and Spadin: Next-Generation TREK-1 Inhibitors for Neuropsychiatric Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide PE 22-28 and its parent compound, spadin (B612297). Both molecules are notable for their inhibitory action on the TWIK-related potassium channel-1 (TREK-1), a promising target in the development of novel antidepressants. This document synthesizes available experimental data to evaluate their respective performance, stability, and downstream biological effects.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and spadin based on available preclinical data.
| Parameter | This compound | Spadin | Reference(s) |
| Structure | 7-amino-acid peptide | 17-amino-acid peptide | [1][2] |
| TREK-1 Inhibition (IC₅₀) | 0.12 nM | 40-70.7 nM | [1][3][4][5][6][7][8][9][10] |
| In Vivo Duration of Action | Up to 23 hours | Approximately 7 hours | [1][2] |
Table 1: Physicochemical and Pharmacokinetic Properties
| Behavioral Test | This compound | Spadin | Reference(s) |
| Forced Swim Test (FST) | Significant reduction in immobility time at 3.0-4.0 µg/kg (i.p.) | Significant reduction in immobility time at 100 µg/kg (i.p.) | [1] |
| Novelty Suppressed Feeding (NSF) Test | Significant reduction in latency to feed at 3 µg/kg (i.p.) after 4 days | Significant reduction in latency to feed at 100 µg/kg (i.p.) after 4 days | [1] |
Table 2: Antidepressant-Like Effects in Murine Models
| Biological Marker | This compound | Spadin | Reference(s) |
| Neurogenesis (BrdU+ cells) | Significant increase after 4-day treatment | Significant increase after 4-day treatment | [1][3][11][12] |
| Synaptogenesis (PSD-95 levels) | Enhanced expression in cortical neurons | Enhanced expression in cortical neurons | [1][12][13][14][15] |
| BDNF Expression | Increased mRNA and protein levels in the hippocampus | Increased mRNA and protein levels in the hippocampus | [13][14][15] |
Table 3: Neurobiological Effects
Signaling Pathways and Mechanisms of Action
Both this compound and spadin exert their primary effects through the inhibition of the TREK-1 potassium channel. This channel is a member of the two-pore domain potassium channel (K2P) family and contributes to the regulation of neuronal excitability. By blocking TREK-1, these peptides are hypothesized to increase neuronal excitability, leading to downstream effects that underpin their antidepressant and neurogenic properties. A key downstream pathway involves the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival, growth, and synaptic plasticity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures in the field.
Patch-Clamp Electrophysiology for TREK-1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and spadin on TREK-1 channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1 channels are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. The external solution contains physiological ion concentrations, and the internal pipette solution contains a potassium-based solution.
-
Channel Activation: TREK-1 channels are activated by applying a solution containing 10 µM arachidonic acid (AA).
-
Peptide Application: Following channel activation, various concentrations of this compound or spadin are perfused onto the cell.
-
Data Acquisition: Membrane currents are recorded in response to voltage ramps (e.g., -100 to +60 mV). The percentage of current inhibition at a specific voltage (e.g., 0 mV) is calculated for each peptide concentration.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the peptide concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal curve.[1][4]
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound and spadin in mice.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[16][17][18]
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Drug Administration: Mice are administered this compound, spadin, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at the specified doses and time points before the test.[1]
-
Test Procedure: Each mouse is placed in the water tank for a 6-minute session. The behavior is recorded by a video camera.[19]
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[19]
-
Data Analysis: The immobility time of the peptide-treated groups is compared to the vehicle control group. A significant reduction in immobility is indicative of an antidepressant-like effect.[18]
Novelty-Suppressed Feeding (NSF) Test
Objective: To evaluate the anxiolytic and antidepressant-like effects of this compound and spadin.
Methodology:
-
Food Deprivation: Mice are food-deprived for 24 hours before the test, with free access to water.[20]
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm) is used. A single food pellet is placed on a white filter paper in the center of the arena.[21][22]
-
Drug Administration: Chronic treatment with this compound, spadin, or vehicle is administered daily for a specified period (e.g., 4 days).[1]
-
Test Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.[22]
-
Home Cage Consumption: Immediately after the test, the amount of food consumed in the home cage is measured for a short period (e.g., 5 minutes) to control for appetite effects.[22]
-
Data Analysis: The latency to eat in the novel environment is compared between the treated and control groups. A shorter latency suggests anxiolytic and antidepressant-like effects.[21]
Neurogenesis Assay (BrdU Labeling)
Objective: To quantify the rate of cell proliferation in the hippocampus following treatment with this compound or spadin.
Methodology:
-
Drug Administration: Mice receive daily injections of this compound, spadin, or vehicle for a specified duration (e.g., 4 days).[1]
-
BrdU Injection: On the final day of treatment, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog that is incorporated into the DNA of dividing cells. A common dosing regimen is 100 mg/kg, i.p.[23][24]
-
Tissue Processing: After a set period (e.g., 24 hours), mice are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are treated with hydrochloric acid to denature the DNA, followed by incubation with an anti-BrdU antibody.[23][25][26] A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection is then applied.
-
Cell Counting: The number of BrdU-positive (BrdU+) cells in the dentate gyrus of the hippocampus is quantified using microscopy.
-
Data Analysis: The number of BrdU+ cells in the treated groups is compared to the control group to determine the effect on neurogenesis.[1]
Synaptogenesis Marker Analysis (Western Blot)
Objective: To measure the protein levels of synaptic markers, such as Postsynaptic Density Protein 95 (PSD-95) and synapsin, in response to peptide treatment.
Methodology:
-
Sample Preparation: Hippocampal or cortical tissue is dissected from treated and control animals and homogenized in a lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PSD-95 and synapsin. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.[27][28][29][30]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting signal is captured on an imaging system.
-
Data Analysis: The band intensities for PSD-95 and synapsin are quantified and normalized to the loading control. The relative protein levels in the treated groups are compared to the control group.[27]
BDNF mRNA Expression Analysis (RT-qPCR)
Objective: To quantify the messenger RNA (mRNA) levels of Brain-Derived Neurotrophic Factor (BDNF) in response to peptide treatment.
Methodology:
-
RNA Extraction: Total RNA is extracted from hippocampal tissue of treated and control animals using a commercial kit.[31][32][33]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[31][32]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for BDNF and a reference gene (e.g., GAPDH or β-actin) for normalization.[31][32][34][35] The reaction includes a fluorescent dye that intercalates with double-stranded DNA, allowing for the quantification of amplified DNA in real-time.
-
Data Analysis: The relative expression of BDNF mRNA is calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in treated groups to the control group.[31]
Conclusion
The available experimental evidence strongly suggests that this compound is a more potent and stable analog of spadin. Its superior affinity for the TREK-1 channel and longer duration of action in vivo make it a highly promising candidate for further investigation in the context of depression and other neurological disorders. While both peptides demonstrate beneficial effects on neurogenesis and synaptogenesis, the enhanced pharmacological profile of this compound may offer significant advantages in a therapeutic setting. Further research, including more extensive preclinical and eventual clinical studies, is warranted to fully elucidate the therapeutic potential of these TREK-1 inhibitors.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spadin, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 4. Frontiers | Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. bio-techne.com [bio-techne.com]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bluvida.com [bluvida.com]
- 12. ally4health.com [ally4health.com]
- 13. corepeptides.com [corepeptides.com]
- 14. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 15. biotechpeptides.com [biotechpeptides.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. samuelslab.com [samuelslab.com]
- 21. transpharmation.com [transpharmation.com]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Immunohistochemistry, BrdU labeling analysis, and in situ hybridization [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 27. Western blot analysis [bio-protocol.org]
- 28. Enduring Effects of Humanin on Mitochondrial Systems in TBI Pathology [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. 2.4.2. Brain-Derived Neurotrophic Factor (BDNF) Assessment by Reverse Transcription qPCR (RT-qPCR) [bio-protocol.org]
- 32. medsci.org [medsci.org]
- 33. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. origene.com [origene.com]
PE-22-28 and BDNF: A Comparative Analysis of Neurogenic Potential
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders, the promotion of neurogenesis and synaptic plasticity has emerged as a key area of investigation. Two molecules at the forefront of this research are the synthetic peptide PE-22-28 and the endogenous neurotrophin, Brain-Derived Neurotrophic Factor (BDNF). This guide provides a comparative analysis of their neurogenic potential, drawing upon available preclinical data to inform researchers and drug development professionals.
At a Glance: Key Differences and Similarities
| Feature | PE-22-28 | Brain-Derived Neurotrophic Factor (BDNF) |
| Origin | Synthetic 7-amino-acid peptide derived from spadin. | Naturally occurring protein, member of the neurotrophin family. |
| Primary Mechanism | Potent and selective inhibitor of the TREK-1 potassium channel.[1] Some evidence suggests it also acts as a BDNF mimetic and TrkB agonist.[2][3] | Direct agonist for the Tropomyosin receptor kinase B (TrkB).[4][5] |
| Neurogenic Effect | Induces neurogenesis in the hippocampus within 4 days of treatment in mouse models.[1] | Promotes the proliferation, differentiation, and survival of new neurons.[6][7][8] |
| Synaptogenesis | Enhances synaptogenesis, indicated by increased expression of PSD-95.[1] | Plays a critical role in synaptic plasticity and the formation of new synapses.[9][10] |
| Potency (TREK-1) | IC50 of 0.12 nM for TREK-1 inhibition.[1] | Not applicable. |
| Potency (TrkB) | Binding affinity not yet quantified in publicly available literature. | High-affinity binding to TrkB with a dissociation constant (Kd) in the picomolar to nanomolar range.[11] |
| Bioavailability | Designed for enhanced stability and in vivo action duration compared to its parent compound, spadin.[1] | As a large protein, it has poor blood-brain barrier permeability and a short half-life in vivo.[12] |
| Rapidity of Action | Demonstrates rapid antidepressant-like effects in animal studies.[13] | Effects on neurogenesis are typically observed after chronic administration or sustained expression. |
Delving Deeper: Mechanisms of Action and Signaling Pathways
Both PE-22-28 and BDNF exert their pro-neurogenic effects, at least in part, through the activation of the TrkB receptor and its downstream signaling cascades. However, PE-22-28 possesses a unique primary mechanism centered on the inhibition of the TREK-1 channel.
PE-22-28: A Dual-Action Modulator
The principal mechanism of PE-22-28 is the potent inhibition of the TREK-1 (TWIK-related potassium channel-1), a two-pore domain potassium channel that regulates neuronal excitability.[1] By blocking TREK-1, PE-22-28 is thought to increase neuronal excitability, a state conducive to neuroplasticity and neurogenesis.[14][13]
Furthermore, several sources suggest that PE-22-28 acts as a BDNF mimetic, directly binding to and activating the TrkB receptor.[2][3] This proposed dual action—TREK-1 inhibition and TrkB agonism—may account for its rapid and robust effects on neurogenesis and synaptogenesis observed in preclinical models. Activation of TrkB by PE-22-28 would initiate the same core signaling pathways as BDNF, namely the PI3K/Akt, MAPK/ERK, and PLCγ pathways, leading to enhanced cell survival, proliferation, and synaptic strengthening.
BDNF: The Archetypal Neurotrophin
BDNF is a well-established modulator of neuronal function and plasticity.[7][8] It binds with high affinity to the TrkB receptor, inducing its dimerization and autophosphorylation.[4][5] This initiates a cascade of intracellular signaling events through three primary pathways:
-
PI3K/Akt Pathway: Primarily involved in promoting cell survival and growth.
-
MAPK/ERK Pathway: Crucial for neuronal differentiation and synaptic plasticity.
-
PLCγ Pathway: Regulates intracellular calcium levels and contributes to neurotransmitter release and gene expression.
The coordinated activation of these pathways by BDNF ultimately leads to the transcriptional regulation of genes involved in neurogenesis, neuronal survival, and the formation and strengthening of synapses.
Experimental Protocols: Assessing Neurogenic Potential
The neurogenic and synaptogenic effects of PE-22-28 and BDNF are commonly evaluated using a variety of established experimental techniques. Below are detailed methodologies for two key assays.
BrdU Incorporation Assay for Neurogenesis
This method is widely used to label and quantify newly divided cells in the brain, providing a measure of cell proliferation.
Detailed Steps:
-
Animal Treatment: Administer PE-22-28, BDNF, or a vehicle control to adult rodents for a specified period.
-
BrdU Administration: Inject the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.
-
Tissue Collection: After a designated survival period, animals are euthanized, and their brains are collected following transcardial perfusion with fixatives.
-
Immunohistochemistry: Brain sections are treated to denature DNA and then incubated with primary antibodies against BrdU and neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons).
-
Visualization and Quantification: Fluorescently labeled secondary antibodies are used to visualize the labeled cells, which are then quantified using stereological methods to estimate the total number of new neurons.
Western Blotting for PSD-95 to Assess Synaptogenesis
This technique is used to measure the levels of specific proteins, such as the postsynaptic density protein 95 (PSD-95), which is a key marker of excitatory synapses.
Detailed Steps:
-
Tissue or Cell Lysis: Hippocampal tissue or cultured neurons are homogenized in a lysis buffer to extract total proteins.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PSD-95, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or with a digital imager. The intensity of the bands corresponding to PSD-95 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Parameter | PE-22-28 | BDNF | Source |
| Neurogenesis (in vivo) | Reported to approximately double the number of BrdU-positive cells in the hippocampus of mice after 4 days of treatment. | BDNF heterozygous mice show a decreased number of proliferative cells and newborn neurons. Exogenous BDNF increases the number of newborn neurons. | [13], |
| Synaptogenesis (in vitro/in vivo) | Enhances the expression of PSD-95 in mouse cortical neurons. | Increases the expression of synaptic proteins, including PSD-95. | [1],[10] |
| Effective Concentration (in vitro) | 0.1 µM of PE-22-28 increased PSD-95 levels in cortical neurons. | 40 ng/ml of BDNF significantly increased the number and diameter of neurospheres. | [1],[6] |
Conclusion and Future Directions
Both PE-22-28 and BDNF demonstrate significant potential to promote neurogenesis and synaptogenesis, making them compelling candidates for therapeutic development in the context of neurological and psychiatric disorders.
PE-22-28 stands out due to its novel, dual mechanism of action involving TREK-1 inhibition and potential TrkB agonism, as well as its rapid effects and enhanced stability. BDNF, as the endogenous ligand for TrkB, provides the physiological benchmark for pro-neurogenic activity, though its therapeutic application is hampered by poor pharmacokinetic properties.
Future research should focus on direct, head-to-head comparative studies to quantify the relative potency and efficacy of PE-22-28 and BDNF in standardized in vitro and in vivo models of neurogenesis. A crucial next step for understanding PE-22-28's mechanism will be to determine its binding affinity for the TrkB receptor and to elucidate the interplay between TREK-1 inhibition and TrkB activation in mediating its neurogenic effects. Such studies will be invaluable for guiding the development of the next generation of therapeutics aimed at harnessing the brain's innate capacity for repair and regeneration.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genemedics.com [genemedics.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 6. In-vitro effects of brain-derived neurotrophic factor on neural progenitor/stem cells from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exercise-Mediated Neurogenesis in the Hippocampus via BDNF [frontiersin.org]
- 8. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BDNF and synaptic plasticity, cognitive function, and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression and binding characteristics of the BDNF receptor chick trkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ally4health.com [ally4health.com]
- 14. biotechpeptides.com [biotechpeptides.com]
Validating TREK-1 as the Primary Target of PE 22-28 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PE 22-28, a potent and stable antagonist of the TREK-1 potassium channel, with alternative pharmacological modulators. It aims to objectively assess the in vivo validation of TREK-1 as the primary target for the observed antidepressant-like effects of this compound by presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a shortened analog of the natural peptide spadin, demonstrates superior potency, specificity, and in vivo stability in targeting the TWIK-related potassium channel-1 (TREK-1).[1][2] In preclinical studies, this compound exhibits rapid and robust antidepressant-like effects, promoting neurogenesis and synaptogenesis within days of administration.[1][2] This guide compares the in vivo performance of this compound with its parent compound, spadin, another selective TREK-1 inhibitor SID1900, and non-selective modulators such as fluoxetine (B1211875) and amlodipine. The presented data and protocols solidify the validation of TREK-1 as the principal in vivo target of this compound's therapeutic potential.
Comparative Analysis of TREK-1 Modulators
The following tables summarize the in vivo performance of this compound and its alternatives in preclinical models of depression.
Table 1: In Vivo Efficacy of TREK-1 Modulators in the Forced Swim Test (FST)
| Compound | Animal Model | Dose | Administration Route | Duration of Treatment | Reduction in Immobility Time | Reference |
| This compound | Mice | 3.0 µg/kg | Intraperitoneal (i.p.) | 4 days (sub-chronic) | Significant | [1] |
| Spadin | Mice | 100 µg/kg | Intraperitoneal (i.p.) | 4 days (sub-chronic) | Significant | [1] |
| SID1900 | Rats | Not specified | Not specified | Not specified | Significant | [3] |
| Fluoxetine | Mice | 50 mg/kg | Not specified | Acute | Not specified | [4] |
Table 2: In Vivo Efficacy of TREK-1 Modulators in the Novelty Suppressed Feeding (NSF) Test
| Compound | Animal Model | Dose | Administration Route | Duration of Treatment | Reduction in Latency to Feed | Reference |
| This compound | Mice | 3 µg/kg | Intraperitoneal (i.p.) | 4 days (sub-chronic) | Significant | [1] |
| Spadin | Mice | 100 µg/kg | Intraperitoneal (i.p.) | 4 days (sub-chronic) | Significant | [1] |
Table 3: Comparative Pharmacological Properties
| Compound | IC50 for TREK-1 | Specificity | In Vivo Stability/Duration of Action | Reference |
| This compound | 0.12 nM | High | Up to 23 hours | [1][2] |
| Spadin | 40-60 nM | High | Up to 7 hours | [1][2] |
| SID1900 | Not specified | High | Not specified | [3] |
| Fluoxetine | 19 µM | Low (also targets serotonin (B10506) transporter) | Not applicable | [5][6] |
| Amlodipine | 0.43 µM | Low (also targets L-type Ca2+ channels) | Not applicable | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the in vivo validation of this compound, the following diagrams have been generated using the DOT language.
Caption: TREK-1 Signaling Pathway and the Impact of this compound Inhibition.
Caption: In Vivo Validation Workflow for TREK-1 Modulators.
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice.
-
Age/Weight: 8-10 weeks old, weighing 20-25g at the start of the experiment.
-
Housing: Mice are housed in groups of 4-5 per cage with ad libitum access to food and water, maintained on a 12-hour light/dark cycle at a constant temperature (22 ± 1°C) and humidity (55 ± 10%). Animals are acclimated to the housing conditions for at least one week before the start of experiments.
Drug Preparation and Administration
-
This compound and Spadin: Peptides are dissolved in sterile 0.9% saline.
-
Administration: All compounds are administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg body weight. For sub-chronic studies, injections are given once daily for 4 consecutive days.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.[8][9][10][11]
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
On the test day, 30 minutes after the final drug administration, each mouse is individually placed in the cylinder for a 6-minute session.
-
The entire session is recorded by a video camera positioned in front of the cylinder.
-
The duration of immobility (defined as the time the mouse floats motionless or makes only small movements necessary to keep its head above water) is scored during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: The total time of immobility is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Novelty Suppressed Feeding (NSF) Test
The NSF test is used to assess anxiety- and depression-related behaviors.[12][13][14][15]
-
Apparatus: A standard open-field arena (e.g., 50x50x40 cm). The floor of the arena is covered with a thin layer of bedding.
-
Procedure:
-
Mice are food-deprived for 24 hours before the test, with free access to water.
-
On the test day, a single pellet of familiar food is placed on a white paper platform in the center of the brightly lit arena.
-
Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet (defined as the mouse biting the pellet with its forepaws on the platform) is recorded for a maximum of 10 minutes.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.
-
-
Data Analysis: The primary measure is the latency to begin eating. A shorter latency in the drug-treated group compared to the vehicle group suggests anxiolytic and/or antidepressant-like effects. Home cage food consumption is analyzed to ensure that the observed effects are not due to changes in appetite.
Molecular Analysis (Western Blot for BDNF)
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction and Quantification: Hippocampal tissue is homogenized in RIPA buffer, and total protein concentration is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BDNF and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression level of BDNF is normalized to the loading control. An increase in BDNF expression in the drug-treated group is consistent with the mechanism of action of many antidepressants.
Conclusion
The data presented in this guide strongly support the validation of TREK-1 as the primary in vivo target of this compound. Its superior potency, specificity, and prolonged duration of action compared to its parent compound spadin, coupled with its robust antidepressant-like effects in established behavioral models, position this compound as a highly promising therapeutic candidate. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other TREK-1 modulators in the field of neuroscience and drug development.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Frontiers | Fluoxetine Protection in Decompression Sickness in Mice is Enhanced by Blocking TREK-1 Potassium Channel with the “spadin” Antidepressant [frontiersin.org]
- 5. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of native TREK-1 K+ channels by selected dihydropyridine Ca2+ channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. samuelslab.com [samuelslab.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. transpharmation.com [transpharmation.com]
A Head-to-Head Comparison of Spadin Analogs for TREK-1 Inhibition and Antidepressant Activity
For Researchers, Scientists, and Drug Development Professionals
Spadin (B612297), a naturally derived peptide, has emerged as a promising therapeutic candidate for depression due to its specific inhibition of the TWIK-related potassium channel-1 (TREK-1). Blockade of TREK-1 has been shown to produce rapid antidepressant effects, making it a key target for novel drug development. However, the therapeutic potential of spadin is limited by its relatively low in vivo stability. This has spurred the development of several spadin analogs with improved pharmacokinetic and pharmacodynamic properties. This guide provides a head-to-head comparison of various spadin analogs, supported by experimental data, to aid researchers in selecting the most suitable candidates for further investigation.
Quantitative Comparison of Spadin and its Analogs
The following tables summarize the key quantitative data for spadin and its most well-characterized analogs, focusing on their potency for TREK-1 inhibition and their efficacy in preclinical models of depression.
| Compound | Description | IC50 (nM) for TREK-1 Inhibition | In Vivo Half-Life |
| Spadin (PE 12-28) | Parent Peptide | 40 - 71 | ~7 hours[1][2] |
| Mini-spadin (PE 22-28) | Shortened 7-amino acid analog | 0.12[1][3] | >23 hours[1][4] |
| G/A-PE 22-28 | Modified mini-spadin | 0.10[1] | ~14-21 hours[5][6] |
| Biotinylated-G/A-PE 22-28 | Biotinylated G/A-PE 22-28 | 1.2[1] | ~17-23 hours[5][6] |
| Retro-inverso Analog 3 | Retro-inverso peptide | Not explicitly stated, but has a 5-fold higher affinity than spadin. | ~16 hours[7] |
| Retro-inverso Analog 8 | Retro-inverso peptide | Not explicitly stated, but has a 6-fold higher affinity than spadin. | ~16 hours[7] |
| Analog 13 | Alanine-substituted analog | Strong inhibition, comparable to spadin[8] | Not reported |
| Analog 14 | Retro-inverso of Analog 13 | Strong inhibition[8] | Not reported |
| Analog 15 | Analog with modified sequence | 67.24% ± 3.41% inhibition at 100 nM[8] | Not reported |
| Analog 16 | Analog with modified sequence | 91.25% ± 8.14% inhibition at 100 nM[8] | Not reported |
Table 1: In Vitro Potency and In Vivo Stability of Spadin Analogs. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) against the TREK-1 channel and the in vivo half-life for spadin and its various analogs. Lower IC50 values indicate higher potency.
| Compound | Dose | Forced Swim Test (Immobility Time in seconds) | Novelty Suppressed Feeding Test (Latency to Feed in seconds) |
| Saline | - | 161.7 ± 6.49[1] | 305.00 ± 62.47[7] |
| Spadin | 100 µg/kg (i.p.) | 123.70 ± 7.16[7] | 151.11 ± 17.70[7] |
| Mini-spadin (this compound) | 3.0 µg/kg (i.p.) | 91.80 ± 6.1[1] | 153.2 ± 5.41 (after 4-day treatment)[1] |
| G/A-PE 22-28 | 3.0-4.0 µg/kg (i.p.) | 110.2 ± 6.6[1] | Not reported |
| Biotinylated-G/A-PE 22-28 | 3.0-4.0 µg/kg (i.p.) | 140.7 ± 7.1[1] | Not reported |
| Retro-inverso Analog 3 | 10 µg/kg (i.v.) | 114.9 ± 9.82[7] | 143.88 ± 23.42[7] |
| Retro-inverso Analog 8 | 10 µg/kg (i.v.) | 124.1 ± 10.53[7] | 167.00 ± 22.96[7] |
Table 2: Antidepressant-like Efficacy of Spadin Analogs in Behavioral Models. This table compares the effects of spadin and its analogs in the Forced Swim Test (FST) and the Novelty Suppressed Feeding (NSF) test in mice. A decrease in immobility time in the FST and a reduced latency to feed in the NSF test are indicative of antidepressant-like activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition
This protocol is used to measure the inhibitory effect of spadin analogs on TREK-1 channel activity.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human TREK-1 channels (hTREK-1/HEK).
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TREK-1 expression.
-
Electrophysiological Recordings:
-
Cells are plated on glass coverslips 24-48 hours before recording.
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 Na2-ATP, with the pH adjusted to 7.2 with KOH.
-
TREK-1 channels are activated by applying 10 µM arachidonic acid (AA) to the extracellular solution.
-
Once a stable baseline current is established, spadin or its analogs are perfused at various concentrations.
-
The inhibition of the TREK-1 current is measured at a holding potential of 0 mV.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the analog concentration to determine the IC50 value.[1][7]
-
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[9][10]
-
Animals: Male C57BL/6J mice are typically used.
-
Apparatus: A transparent cylindrical tank (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is recorded by a video camera.
-
The total duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is scored during the last 4 minutes of the test.
-
Spadin or its analogs are administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses and times before the test. A saline-treated group serves as the control.
-
Novelty Suppressed Feeding (NSF) Test
The NSF test assesses anxiety- and depression-related behaviors by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment.[11]
-
Animals: Male C57BL/6J mice.
-
Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with bedding on the floor). A single food pellet is placed in the center of the arena.
-
Procedure:
-
Mice are food-deprived for 24 hours before the test.
-
On the test day, each mouse is placed in a corner of the novel arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.
-
Spadin or its analogs are typically administered sub-chronically (e.g., daily for 4 days) before the test.
-
Neurogenesis Assay (BrdU Labeling)
This assay measures the proliferation of new neurons in the brain, a process often enhanced by antidepressant treatments.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice receive daily injections of spadin or its analogs for a specified period (e.g., 4 days).
-
During the treatment period, mice are also injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside that is incorporated into the DNA of dividing cells.
-
After the treatment period, the mice are euthanized, and their brains are collected.
-
Brain tissue is processed for immunohistochemistry using an antibody against BrdU.
-
The number of BrdU-positive cells in the dentate gyrus of the hippocampus, a key region for adult neurogenesis, is quantified using microscopy.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of spadin and its analogs and a typical workflow for their screening and evaluation.
Figure 1: Spadin Signaling Pathway. This diagram illustrates how spadin and its analogs inhibit the TREK-1 potassium channel, leading to neuronal depolarization, increased serotonin neurotransmission, activation of the CREB signaling pathway, and ultimately promoting neurogenesis and producing antidepressant effects.
Figure 2: Experimental Workflow for Spadin Analog Development. This flowchart outlines the typical experimental pipeline for the development and evaluation of novel spadin analogs, from initial in vitro screening of TREK-1 inhibition to in vivo behavioral and neurobiological assessments, culminating in the selection of lead candidates.
Conclusion
The development of spadin analogs has led to significant improvements in potency, stability, and duration of action compared to the parent peptide. Mini-spadin (this compound) and its derivatives, as well as the retro-inverso analogs, have demonstrated particularly promising preclinical data, exhibiting potent TREK-1 inhibition and robust antidepressant-like effects in various behavioral models. The enhanced pharmacokinetic profiles of these analogs make them more viable candidates for clinical development. This guide provides a comprehensive overview of the current landscape of spadin analogs, offering valuable data and experimental context to inform future research and development efforts in the pursuit of novel, rapid-acting antidepressants. Further investigation into the structure-activity relationships and the long-term efficacy and safety of these analogs is warranted.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. peptidedosages.com [peptidedosages.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PE 22-28: A Highly Selective Blocker of the TREK-1 Potassium Channel
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and therapeutic agents is paramount. PE 22-28, a synthetic heptapeptide, has emerged as a potent and selective inhibitor of the TWIK-related K+ channel 1 (TREK-1), a key player in neuronal excitability and a promising target for neuropsychiatric disorders. This guide provides a comprehensive comparison of this compound's specificity for TREK-1 over other ion channels, supported by experimental data and detailed protocols.
Unparalleled Specificity for TREK-1
This compound, also known as Mini-Spadin, was developed as an optimized analog of the naturally occurring peptide Spadin.[1] It demonstrates significantly improved affinity and specificity for the TREK-1 channel.[2][3] Experimental evidence robustly supports the high selectivity of this compound for TREK-1 over other related two-pore domain potassium (K2P) channels and other critical ion channels.
Quantitative Comparison of Inhibitory Activity
Electrophysiological studies using the patch-clamp technique on human embryonic kidney (HEK) cells expressing various ion channels have quantified the inhibitory potency of this compound. The data clearly indicates a nanomolar affinity for TREK-1, while showing negligible effects on other channels at significantly higher concentrations.
| Ion Channel | Peptide | IC50 (nM) | Concentration Tested (for non-TREK-1 channels) | % Inhibition (at tested concentration) | Reference |
| hTREK-1 | This compound | 0.12 | N/A | N/A | [2][4] |
| hTREK-1 | Spadin (parent compound) | 40-60 | N/A | N/A | [2] |
| hTREK-2 | This compound | Not active | 100 nM | No significant effect | [5] |
| hTRAAK | This compound | Not active | 100 nM | No significant effect | [5] |
| hTRESK | This compound | Not active | 100 nM | No significant effect | [5] |
| hTASK-1 | This compound | Not active | 100 nM | No significant effect | [5] |
| hERG | This compound | Not active | 10 µM | No effect on IKr current | [6] |
Experimental Protocols
The specificity of this compound for TREK-1 was primarily determined using the whole-cell patch-clamp technique. This gold-standard electrophysiological method allows for the direct measurement of ion channel activity in response to a compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on hTREK-1 channels and to assess its effect on other K2P channels (TREK-2, TRAAK, TRESK, TASK-1) and the hERG channel.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human variant of the respective ion channel (hTREK-1, hTREK-2, hTRAAK, hTRESK, hTASK-1, or hERG).
Methodology:
-
Cell Culture: HEK-293 cells expressing the target ion channel are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with KOH.
-
External Solution (bath): Contains (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
The whole-cell configuration of the patch-clamp technique is established.
-
Cells are held at a holding potential of -80 mV.
-
Currents are elicited by voltage ramps or steps appropriate for the specific channel being studied. For TREK-1, currents are typically activated by a series of depolarizing voltage steps.
-
-
Drug Application: this compound is applied to the external solution at varying concentrations to determine the dose-response relationship for TREK-1 inhibition. For other channels, a high concentration (e.g., 100 nM or 10 µM) is applied to test for any off-target effects.
-
Data Analysis: The peak current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated, and for TREK-1, the IC50 value is determined by fitting the concentration-response data to a Hill equation.
Visualizing the Mechanism and Workflow
To better understand the interaction of this compound with TREK-1 and the experimental process, the following diagrams illustrate the key pathways and workflows.
Caption: Signaling pathway of TREK-1 inhibition by this compound.
Caption: Experimental workflow for assessing this compound specificity.
Conclusion
The available data strongly indicates that this compound is a highly potent and selective inhibitor of the TREK-1 potassium channel. Its negligible activity against other closely related K2P channels and the critical cardiac hERG channel at therapeutic concentrations underscores its specificity. This makes this compound an invaluable tool for studying the physiological and pathological roles of TREK-1 and a promising candidate for the development of novel therapeutics targeting this channel.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
PE 22-28: A Comparative Analysis of its Antidepressant and Neurogenic Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the synthetic peptide PE 22-28, a potent TREK-1 (TWIK-related potassium channel-1) inhibitor, across different animal models. While the majority of research has been conducted in mice, this document also includes data on its parent compound, spadin (B612297), and other TREK-1 inhibitors in rat models to offer a broader, albeit indirect, cross-species perspective.
At a Glance: Key Performance Indicators of this compound
This compound, a shortened analog of spadin, demonstrates significantly enhanced potency and stability, positioning it as a promising candidate for the rapid treatment of depression.[1] Preclinical studies in mice have highlighted its ability to induce antidepressant-like effects and stimulate neurogenesis within days of administration, a notable improvement over the weeks-long onset of action for many current antidepressants.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its parent compound, spadin, in various preclinical models.
Table 1: In Vitro Efficacy of this compound and Spadin
| Compound | Target | Assay | IC50 | Source(s) |
| This compound | TREK-1 | Patch-clamp on hTREK-1/HEK cells | 0.12 nM | [2][3] |
| Spadin | TREK-1 | Patch-clamp on hTREK-1/HEK cells | 40-60 nM | [2][3] |
Table 2: Antidepressant-like Effects of this compound and Spadin in Mouse Models
| Animal Model | Test | Compound | Dosage | Treatment Duration | Key Findings | Source(s) |
| Mouse | Forced Swimming Test (FST) | This compound | 3.0 µg/kg (i.p.) | 4 days (sub-chronic) | Significant reduction in immobility time.[2] | [2] |
| Spadin | 100 µg/kg (i.p.) | 4 days (sub-chronic) | Significant reduction in immobility time.[2] | [2] | ||
| Mouse | Novelty Suppressed Feeding (NSF) Test | This compound | 3.0 µg/kg (i.p.) | 4 days (sub-chronic) | Significant reduction in latency to eat.[2] | [2] |
| Spadin | 100 µg/kg (i.p.) | 4 days (sub-chronic) | Significant reduction in latency to eat.[2] | [2] | ||
| Mouse | Learned Helplessness Test (LHT) | This compound | 3.0-4.0 µg/kg (i.p.) | 4 days (sub-chronic) | Significant reduction in escape latencies.[2] | [2] |
Table 3: Neurogenic and Synaptogenic Effects of this compound and Spadin in Mice
| Animal Model | Assay | Compound | Dosage | Treatment Duration | Key Findings | Source(s) |
| Mouse | BrdU incorporation | This compound | 3.0-4.0 µg/kg/day (i.p.) | 4 days | Significant increase in BrdU positive cells in the hippocampus.[2] | [2] |
| Spadin | Not specified in direct comparison | 4 days | 2-fold increase in BrdU-positive cells in the dentate gyrus.[4] | [4] | ||
| Mouse Cortical Neurons | PSD-95 expression | This compound | Not specified | Not specified | Enhanced synaptogenesis as measured by increased PSD-95 expression.[2] | [2] |
Table 4: Antidepressant-like Effects of TREK-1 Inhibitors in Rat Models
| Animal Model | Test | Compound | Key Findings | Source(s) |
| Rat | Chronic Unpredictable Mild Stress (CUMS) | Spadin | Significant antidepressant-like response.[5] | [5] |
| SID1900 (TREK-1 blocker) | Significant antidepressant-like response.[5] | [5] | ||
| Rat | Forced Swimming Test (FST) | Spadin | Acute injection significantly reduced immobility time. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Behavioral Models of Depression in Mice
-
Forced Swimming Test (FST):
-
Apparatus: A non-escapable cylinder (30 cm height, 15 cm diameter) filled with water (22 ± 1°C) to a depth that prevents the mouse from touching the bottom.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the test. A mouse is considered immobile when it ceases struggling and remains floating motionless, making only movements necessary to keep its head above water.
-
Dosing: this compound (3.0 µg/kg) or spadin (100 µg/kg) was administered intraperitoneally (i.p.) for 4 consecutive days before the test.[2]
-
-
Novelty Suppressed Feeding (NSF) Test:
-
Procedure: Mice are food-deprived for 24 hours prior to the test. A single food pellet is placed in the center of a brightly lit, open field arena. The latency for the mouse to begin eating the food pellet is recorded over a 10-minute period.
-
Dosing: this compound (3.0 µg/kg) or spadin (100 µg/kg) was administered i.p. for 4 consecutive days before the test.[2]
-
-
Learned Helplessness Test (LHT):
-
Procedure: This test involves a training phase and a testing phase. During training, mice are exposed to inescapable foot shocks. In the subsequent testing phase, the latency to escape a shock by moving to another compartment is measured.
-
Dosing: this compound (3.0-4.0 µg/kg) was administered i.p. for 4 consecutive days before the testing phase.[2]
-
Neurogenesis and Synaptogenesis Assays in Mice
-
BrdU Incorporation Assay for Neurogenesis:
-
Procedure: To label newly synthesized DNA in proliferating cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Following a treatment period with the test compound, brain tissue (specifically the hippocampus) is collected, sectioned, and stained for BrdU-positive cells using immunohistochemistry. The number of BrdU-positive cells is then quantified.
-
Dosing: this compound (3.0-4.0 µg/kg/day) was administered i.p. for 4 days.[2]
-
-
PSD-95 Expression for Synaptogenesis:
-
Procedure: The expression of postsynaptic density protein 95 (PSD-95), a marker for excitatory synapses, is measured in cultured mouse cortical neurons following treatment with this compound. This is typically done using techniques such as Western blotting or immunocytochemistry.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its antidepressant-like effects.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Discussion and Future Directions
The available data strongly suggest that this compound is a more potent and stable analog of spadin, with rapid antidepressant and neurogenic effects in mouse models of depression. Its mechanism of action through TREK-1 inhibition presents a novel therapeutic strategy.
A significant limitation in the current body of research is the lack of direct cross-validation of this compound's effects in different animal species. While studies on spadin and other TREK-1 inhibitors in rats show promise and suggest a conserved mechanism of action, dedicated studies on this compound in rat models are crucial to confirm its efficacy and safety profile across species. Future research should focus on direct, head-to-head comparisons of this compound and spadin in both mouse and rat models of depression to provide a more complete preclinical data package. Furthermore, exploring the pharmacokinetic and pharmacodynamic profiles of this compound in different species will be essential for its potential translation to clinical applications.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spadin, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PE 22-28: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The synthetic peptide PE 22-28, a potent inhibitor of the TREK-1 potassium channel, is a valuable tool in neuroscience research.[1] As with all laboratory chemicals, its handling and disposal require strict adherence to safety protocols to ensure the well-being of personnel and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for research-grade peptides.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS may not always be readily available, general safety precautions for synthetic peptides should be followed.[2][3] Treat this compound as a potentially hazardous chemical, as its toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether the waste is in liquid or solid form. All waste generated should be considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[3]
Liquid Waste Disposal
Unused or waste solutions of this compound should never be poured down the sink.[3] Chemical inactivation is the recommended procedure before final disposal. This process denatures the peptide, rendering it biologically inactive.[2]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common reagents for peptide inactivation include:
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[2] For hydrolysis using a strong acid or base, a longer period of at least 24 hours is recommended.[4]
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.[4]
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container.[3] This container must be clearly labeled with its contents. Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2]
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as:
-
Empty vials
-
Pipette tips
-
Gloves and other contaminated PPE
-
Syringes without needles
Procedure for Solid Waste Disposal:
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[2]
Sharps Waste Disposal
Sharps contaminated with this compound, such as needles and syringes with attached needles, require special handling to prevent puncture wounds.
Procedure for Sharps Disposal:
-
Use a Designated Sharps Container: Immediately place all used sharps into a puncture-proof, leak-resistant sharps container. These containers should be specifically designed for this purpose and appropriately labeled for chemical waste, not biohazardous waste.[5][6]
-
Do Not Overfill: Do not fill sharps containers more than three-quarters full.[7]
-
Labeling: The container must be labeled as "sharps" and list the chemical contaminant (this compound) and its associated hazards.[6]
-
Disposal: Once the container is ready for disposal, it should be taken to your institution's designated chemical waste pick-up location.[6]
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical inactivation of peptide waste.
| Parameter | Recommendation | Citation(s) |
| Inactivation Reagent | 10% Bleach, 1 M NaOH, or 1 M HCl | [2][4] |
| Waste to Reagent Ratio | 1:10 | [2] |
| Minimum Inactivation Time | 30-60 minutes (bleach), 24 hours (acid/base) | [2][4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [4] |
Disposal Workflows
The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Protocol for the chemical inactivation of liquid this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. Sharps Contaminated with Chemicals | Environment, Health & Safety [ehs.ucla.edu]
- 7. Best Way to Get Rid of Used Needles and Other Sharps | FDA [fda.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for PE 22-28
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent peptide, PE 22-28. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3] The following PPE is mandatory when handling this compound in both lyophilized and reconstituted forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[3][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of aerosolized particles.[4][6] Work should be conducted in a fume hood or biosafety cabinet.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4][5] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound minimizes risk and prevents contamination.
Receiving and Storage
Proper storage is critical to maintaining the stability and integrity of this compound.[7]
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Store in a tightly sealed container in a dry, dark place.[2][7] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[6] |
| Reconstituted Solution | 2°C to 8°C | Short-term | Use immediately if possible. For extended storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] |
Handling and Reconstitution
-
Preparation : Designate a clean and organized area for handling the peptide.[3] Before you begin, ensure all necessary equipment, including sterile pipettes, vials, and syringes, is readily available.[3]
-
Reconstitution :
-
Wear all required PPE.[9]
-
Allow the lyophilized peptide vial to reach room temperature in a desiccator.[6]
-
Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile bacteriostatic water) to the vial, allowing it to run down the side of the vial to avoid foaming.[10]
-
Gently swirl the vial to dissolve the peptide. Do not shake.[8]
-
-
Aliquoting : To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use sterile vials for storage.[8]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound from receipt to disposal.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Procedure |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[3] Remove any contaminated clothing.[11] |
| Eye Contact | Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the affected individual to fresh air immediately.[3] Seek medical attention.[3] |
| Ingestion | Seek immediate medical attention. |
| Spill | For a minor spill, alert others in the immediate area.[12] Wearing appropriate PPE, cover the spill with absorbent material.[12] Clean the area with a suitable disinfectant.[12] Collect all contaminated materials and dispose of them as hazardous waste.[12] For a major spill, evacuate the area and follow your institution's emergency procedures.[12] |
Disposal Plan
All materials that have come into contact with this compound, including vials, used PPE, and any contaminated lab supplies, must be treated as hazardous chemical waste.[1]
-
Waste Segregation : Collect all waste in designated, clearly labeled hazardous waste containers.[3]
-
Institutional Protocols : Never dispose of peptide waste in the regular trash or down the drain.[7] Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[3]
By implementing these safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring the continued integrity and success of your scientific endeavors.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. realpeptides.co [realpeptides.co]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. methodpeptides.com [methodpeptides.com]
- 11. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
